SiR-tetrazine
Description
Propriétés
Formule moléculaire |
C36H35N7O3Si |
|---|---|
Poids moléculaire |
641.8 g/mol |
Nom IUPAC |
3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxo-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]spiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C36H35N7O3Si/c1-42(2)25-12-15-28-31(18-25)47(5,6)32-19-26(43(3)4)13-16-29(32)36(28)30-17-24(11-14-27(30)35(45)46-36)34(44)37-20-22-7-9-23(10-8-22)33-40-38-21-39-41-33/h7-19,21H,20H2,1-6H3,(H,37,44) |
Clé InChI |
RYISHELXGDAHFJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C(=O)O3 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SiR-Tetrazine
For researchers, scientists, and drug development professionals, understanding the precise mechanism of novel chemical tools is paramount for their effective application. Silicon-rhodamine tetrazine (SiR-tetrazine) has emerged as a powerful fluorogenic probe for live-cell imaging, leveraging the principles of bioorthogonal chemistry to achieve high specificity and signal-to-noise ratios. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and schematic diagrams.
Core Mechanism: The Bioorthogonal Tetrazine Ligation
The functionality of this compound is rooted in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal chemistry.[1][2][3][4] This reaction, often termed a "tetrazine ligation," occurs between an electron-deficient diene (the tetrazine moiety) and an electron-rich dienophile, typically a strained alkene such as trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN).[5][6][7]
The key characteristics of this ligation are its exceptional speed, high selectivity, and biocompatibility.[8] The reaction proceeds rapidly under physiological conditions (temperature, pH, and aqueous environment) without the need for cytotoxic catalysts like copper.[7][8] The process is irreversible due to the release of nitrogen gas (N₂) as the sole byproduct following the initial cycloaddition and a subsequent retro-Diels-Alder reaction.[7][9] This rapid and specific covalent bond formation allows for the precise labeling of biomolecules in complex biological systems, including living cells.[2][10]
Fluorogenic Properties: A Light-Up System
A defining feature of this compound is its fluorogenic nature; it is essentially non-fluorescent until it reacts with its target.[5] This "turn-on" capability is crucial for achieving high-contrast imaging, as it minimizes background signal from unreacted probes, often eliminating the need for wash steps.[11][12]
The fluorescence of the SiR (silicon-rhodamine) core is efficiently suppressed by the attached tetrazine moiety.[9][13][14] Several mechanisms have been proposed for this quenching effect, including:
-
Through-Bond Energy Transfer (TBET): Where the tetrazine serves as an energy acceptor, dissipating the fluorophore's excitation energy non-radiatively.[9][15][16]
-
Photoinduced Electron Transfer (PET): Involving the transfer of an electron from the excited dye to the tetrazine.[14]
-
Dexter Exchange: A short-range quenching mechanism that requires close proximity and orbital overlap between the fluorophore and the quencher.[11][17]
When the iEDDA reaction occurs, the tetrazine ring is converted into a dihydropyridazine.[7] This chemical transformation eliminates its quenching properties, thereby restoring the potent fluorescence of the SiR dye.[9][14][15] This can result in a dramatic increase in fluorescence intensity, with turn-on ratios reported to be over 100-fold in some systems.[18]
Quantitative Data
The performance of this compound and its ligation chemistry can be understood through its spectroscopic properties and reaction kinetics.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Absorbance Maximum (λabs) | 652 nm | [5] |
| Molar Extinction Coefficient (εmax) | 1.0 x 105 M-1cm-1 | [5] |
| Fluorescence Maximum (λfl) | 674 nm | [5] |
| Filter Set Compatibility | Standard Cy5 |[5] |
Table 2: Reaction Kinetics of Tetrazine Ligation
| Parameter | Value Range | Significance | Reference |
|---|
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Denotes an exceptionally fast reaction, enabling labeling at low, physiologically relevant concentrations. The rate is among the fastest of all bioorthogonal reactions. |[7][10][19] |
Application Workflow: Site-Specific Protein Labeling
A primary application for this compound is the site-specific labeling of proteins in live cells. This is often achieved using genetic code expansion (GCE), where a non-canonical amino acid (ncAA) functionalized with a dienophile (e.g., TCO) is incorporated into a target protein at a specific site.[5][13][20]
The workflow is as follows:
-
Genetic Engineering: Cells are co-transfected with plasmids encoding the protein of interest (with an amber TAG codon at the desired labeling site) and an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
ncAA Incorporation: The cells are cultured in media supplemented with the TCO-bearing ncAA, which is then incorporated into the protein at the specified position.
-
Labeling: The live cells are incubated with a low concentration of cell-permeable this compound.
-
Bioorthogonal Reaction: The this compound rapidly and specifically reacts with the TCO-modified protein.
-
Imaging: The now-fluorescently labeled protein can be visualized using fluorescence microscopy, including super-resolution techniques like STED or STORM, for which SiR dyes are well-suited.[5][6]
Key Experimental Protocols
Protocol 1: General Live-Cell Labeling
This protocol provides a general guideline for labeling proteins modified with a dienophile (e.g., TCO) in live cells.
-
Cell Preparation: Plate cells expressing the dienophile-modified target molecule and culture to the desired confluency.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO.[6] Immediately before use, dilute the stock solution to the final working concentration (typically 100 nM to 10 µM) in pre-warmed cell culture medium.[21]
-
Labeling Incubation: Replace the existing cell culture medium with the this compound-containing medium.
-
Reaction: Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO₂) for a period ranging from 10 minutes to 1 hour.[15][21] Incubation time depends on the expression level of the target and the probe concentration.
-
Imaging: Aspirate the labeling medium and replace it with fresh, pre-warmed medium or an appropriate imaging buffer. The cells are now ready for fluorescence imaging using a standard Cy5 filter set. Due to the fluorogenic nature, wash steps are often optional.[11][12]
Protocol 2: Measurement of Reaction Kinetics via Stopped-Flow Spectrophotometry
This method is used to determine the second-order rate constant (k₂) for the rapid tetrazine ligation.[1][19]
-
Reagent Preparation: Prepare stock solutions of this compound and the TCO derivative in a suitable solvent like DMSO. Dilute the stocks to their final concentrations in the desired reaction buffer (e.g., PBS, pH 7.4).[1] To ensure pseudo-first-order kinetics, the TCO concentration should be at least 10-fold higher than the this compound concentration.[1]
-
Instrument Setup: Equilibrate a stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).[1][19] Set the instrument to monitor the decay of the tetrazine's characteristic absorbance, typically between 510-550 nm, over time.[1][7] Alternatively, for fluorogenic probes, the increase in fluorescence emission can be monitored.[19]
-
Measurement: Load the this compound and TCO solutions into separate syringes of the stopped-flow instrument.[1]
-
Data Acquisition: Rapidly mix the two solutions in the instrument's observation cell. Record the change in absorbance (or fluorescence) over a short timescale (milliseconds to seconds).
-
Data Analysis: Fit the resulting kinetic trace to a pseudo-first-order exponential decay function to obtain the observed rate constant (kobs). The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the reactant in excess (the TCO derivative).
Conclusion
The mechanism of action of this compound is a sophisticated interplay of rapid, selective bioorthogonal chemistry and a robust fluorogenic response. The inverse-electron-demand Diels-Alder reaction provides the basis for its specificity, while the tetrazine-mediated quenching of the SiR fluorophore ensures a high-contrast, "turn-on" signal upon reaction. These combined properties make this compound an exceptional tool for dynamic, high-resolution imaging of specific biomolecules in their native environment, empowering advanced research in cell biology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine Marks the Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [spirochrome.com]
- 6. spirochrome.com [spirochrome.com]
- 7. broadpharm.com [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Bioorthogonal double-fluorogenic siliconrhodamine probes for intracellular super-resolution microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC02212C [pubs.rsc.org]
- 16. Tetrazine as a general phototrigger to turn on fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorogenic Principle of SiR-Tetrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles underlying the fluorogenicity of Silicon-Rhodamine (SiR)-tetrazine probes. It details the mechanism of fluorescence modulation, presents key quantitative data, outlines experimental protocols for their application in bioorthogonal chemistry, and provides visual representations of the underlying processes.
Core Principle: Through-Bond Energy Transfer (TBET) and Bioorthogonal Activation
The fluorogenic nature of SiR-tetrazine probes is centered around a sophisticated mechanism of fluorescence quenching and a highly specific, bioorthogonal reaction for fluorescence activation. In its "off" state, the SiR fluorophore is conjugated to a tetrazine moiety. The tetrazine acts as a potent quencher, suppressing the fluorescence of the SiR core through a process known as through-bond energy transfer (TBET).[1][2] This non-radiative energy transfer pathway efficiently dissipates the excitation energy absorbed by the SiR dye, rendering the probe dark.
The "on" switch for fluorescence is triggered by the inverse electron demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry.[3][4] When the this compound probe encounters a dienophile, most notably a strained trans-cyclooctene (B1233481) (TCO), a rapid and highly specific cycloaddition reaction occurs.[5][6] This reaction transforms the tetrazine ring into a dihydropyridazine (B8628806) and subsequently a pyridazine, disrupting the electronic properties that enable TBET.[7][8] The elimination of the quenching moiety restores the inherent fluorescence of the SiR core, leading to a significant increase in signal intensity. This "turn-on" is highly specific to the presence of the TCO, making this compound probes exceptional tools for targeted imaging.
Quantitative Data Summary
The performance of this compound and other tetrazine-based fluorogenic probes can be quantified by several key parameters. The following tables summarize critical data extracted from the literature to facilitate comparison and selection of appropriate probes for specific applications.
Table 1: Photophysical Properties of this compound and Other Tetrazine-Fluorophore Conjugates
| Fluorophore Core | Linker to Tetrazine | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) - Quenched | Quantum Yield (Φ) - Reacted | Fluorescence Turn-on Ratio | Reference(s) |
| SiR | Phenyl | ~651 | ~666 | 0.026 | - | ~2.0-3.3 | [9] |
| SiR | Alkene | ~645 | ~665 | - | - | - | [10] |
| SiR (ortho-oxymethyl) | Oxymethyl | - | 676 | 0.007 | - | 45-50 | [2][3][7] |
| Tetramethylrhodamine (TMR) | ortho-oxymethyl | - | - | 0.003 | - | 95 | [3] |
| BODIPY | Phenyl | - | - | <0.001 | ~0.9 | >900 | [11] |
| Oregon Green 488 | Phenyl | 495 | 523 | 0.04 | 0.82 | 18.5 | [12] |
| BODIPY TMR-X | Phenyl | 543 | 573 | 0.02 | 0.40 | 20.6 | [12] |
Table 2: Reaction Kinetics of Tetrazines with trans-Cyclooctene (TCO) Derivatives
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Solvent/Conditions | Reference(s) |
| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooct-4-enol (TCO) | ~150,000 - 366,000 | Water, 25°C | [1] |
| Hydrogen substituted tetrazine | TCO | ~30,000 | PBS, 37°C | [13][14] |
| 3,6-diaryl-s-tetrazine | TCO | Slower than H-substituted | PBS, 37°C | [13] |
| s-TCO (strained TCO) | 3,6-dipyridyl-s-tetrazine | ~3,300,000 | - | [1] |
Experimental Protocols
The following are generalized yet detailed protocols for key experiments involving this compound probes for live-cell imaging. Researchers should optimize these protocols for their specific cell lines and experimental setups.
Protocol 1: Live-Cell Protein Labeling and Imaging
This protocol describes a pre-targeting approach where a protein of interest is first labeled with a TCO derivative, followed by incubation with the this compound probe.
Materials:
-
Cells expressing the protein of interest tagged with a system for incorporating a TCO-modified unnatural amino acid (e.g., via genetic code expansion).[15][16]
-
TCO-modified amino acid (e.g., TCO*-L-Lysine).
-
This compound probe.
-
Cell culture medium (phenol red-free for imaging).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filter sets for SiR (e.g., Cy5 filter set).
Methodology:
-
Cell Culture and TCO Incorporation:
-
Plate cells on a glass-bottom imaging dish and culture until they reach the desired confluency.
-
Induce the expression of the target protein and incorporate the TCO-modified unnatural amino acid according to the specific genetic code expansion system's protocol. This typically involves incubating the cells with the TCO-amino acid in the culture medium for 24-48 hours.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed, serum-free cell culture medium to remove any unincorporated TCO-amino acid.[15]
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).
-
Dilute the this compound stock solution in pre-warmed, phenol (B47542) red-free cell culture medium to a final concentration of 1-5 µM.[12]
-
Add the this compound solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[17]
-
-
Final Wash and Imaging:
-
Remove the this compound solution and wash the cells two to three times with pre-warmed, phenol red-free cell culture medium.[12]
-
Replace with fresh, pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope with appropriate laser excitation and emission filters for SiR.
-
Protocol 2: Antibody-Based Cell Surface Labeling
This protocol is suitable for labeling cell surface proteins using a TCO-modified antibody.
Materials:
-
Cells expressing the target cell surface receptor.
-
Primary antibody against the target receptor, conjugated to a TCO derivative.
-
This compound probe.
-
Cell culture medium (containing 1% BSA for antibody incubation).
-
PBS.
-
Fluorescence microscope.
Methodology:
-
Antibody Incubation (Pre-targeting):
-
Dilute the TCO-modified antibody in pre-warmed cell culture medium containing 1% BSA to the desired working concentration (typically 1-10 µg/mL).[12]
-
Incubate the cells with the antibody solution for 1 hour at 37°C.
-
-
Washing:
-
Remove the antibody solution and wash the cells three times with pre-warmed cell culture medium to remove any unbound antibody.[12]
-
-
This compound Labeling:
-
Dilute the this compound probe in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Incubate the cells with the this compound solution for 5-15 minutes at 37°C.[12]
-
-
Final Wash and Imaging:
-
Remove the this compound solution and wash the cells twice with pre-warmed cell culture medium.
-
Add fresh imaging medium and proceed with fluorescence microscopy.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the core concepts and workflows described in this guide.
Caption: Mechanism of this compound fluorogenicity.
Caption: Inverse Electron Demand Diels-Alder (IEDDA) reaction.
Caption: Live-cell imaging experimental workflow.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal double-fluorogenic siliconrhodamine probes for intracellular super-resolution microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC02212C [pubs.rsc.org]
- 11. Superbright Bioorthogonal Turn-on Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The SiR-Tetrazine Bioorthogonal Reaction: A Technical Guide for Advanced Cellular Imaging
Authored for Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a silicon-rhodamine (SiR) dye conjugated to a 1,2,4,5-tetrazine (B1199680) and a strained dienophile represents a pinnacle of bioorthogonal chemistry.[1][2] This powerful ligation technique offers exceptional reaction kinetics, high specificity, and a fluorogenic "turn-on" mechanism, making it an indispensable tool for the precise visualization of biomolecules in living systems.[2][3][4] Its utility spans from live-cell labeling to advanced super-resolution microscopy, enabling researchers to probe complex biological processes with minimal perturbation.[1][5][6]
This guide provides an in-depth exploration of the SiR-tetrazine reaction, detailing its core mechanism, quantitative performance metrics, and comprehensive experimental protocols for its application in advanced microscopy.
Core Reaction Mechanism and Fluorogenic Principle
The this compound ligation is a [4+2] cycloaddition where the electron-deficient tetrazine (diene) rapidly and irreversibly reacts with an electron-rich, strained dienophile, such as a trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN).[7][8][9] The reaction proceeds through a Diels-Alder cycloaddition, followed by a retro-Diels-Alder step that releases inert nitrogen gas (N₂), driving the reaction to completion.[7]
A key feature of this compound probes is their fluorogenic nature.[10] In its unreacted state, the tetrazine moiety effectively quenches the fluorescence of the proximate SiR dye through mechanisms like photoinduced electron transfer (PET).[1][6] Upon reaction with a dienophile, the tetrazine is consumed, its quenching effect is eliminated, and the SiR fluorophore is "turned on," resulting in a significant increase in fluorescence intensity.[6][11] This provides a high signal-to-noise ratio, often eliminating the need for wash steps in live-cell imaging.[2][11]
Quantitative Data and Performance Metrics
The efficacy of the this compound reaction is defined by its rapid kinetics and significant fluorescence enhancement. The reaction rate is typically described by a second-order rate constant (k₂), while the fluorogenicity is quantified by the fluorescence turn-on ratio and quantum yield (Φ) change.
Reaction Kinetics
The reaction between tetrazines and strained dienophiles is among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[4] This allows for efficient labeling at low, nanomolar to micromolar concentrations, which is crucial for minimizing potential toxicity and off-target effects in living systems.[5] The specific rate is highly dependent on the substituents of the tetrazine ring and the nature of the dienophile.
Table 1: Second-Order Rate Constants (k₂) for Tetrazine-Dienophile Reactions
| Tetrazine Derivative | Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference(s) |
|---|---|---|---|---|
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 26,000 | PBS, 37°C | [12] |
| 3-phenyl-6-(H)-s-tetrazine | TCO | 30,000 | PBS, 37°C | [12] |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | 3.6 | Methanol, RT | [7] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | 118 | Methanol, RT | [7] |
| Tetrazine (unspecified) | TCO | up to 10⁶ | [4] |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)-phenyl)-1,2,4,5-tetrazine | BCN | 125 | Methanol, RT |[7] |
Note: TCO = trans-cyclooctene; BCN = bicyclo[6.1.0]nonyne; PBS = Phosphate-Buffered Saline; RT = Room Temperature.
Photophysical Properties
The "turn-on" response of this compound probes is a defining characteristic. The fluorescence enhancement upon reaction can be dramatic, with turn-on ratios reported to be over 100-fold in some cases.[13] This is a direct result of the increase in the fluorescence quantum yield of the SiR dye after the quenching tetrazine moiety is consumed.
Table 2: Photophysical Properties of this compound Probes
| This compound Probe | Property | Before Reaction (Quenched) | After Reaction (Turned-On) | Turn-On Ratio | Reference(s) |
|---|---|---|---|---|---|
| o-TzSiR | Quantum Yield (Φ) | 0.7% | - | 45-fold | [11] |
| Tz-Si-Rhodamine | Quantum Yield (Φ) | <0.01 | 0.35 | 35-fold | [14] |
| Oregon-Green-tetrazine | Fluorescence | Low | High | 400-fold (with TCO) | [13] |
| BODIPY-tetrazine | Fluorescence | Low | High | 1600-fold (with TCO) | [15] |
| HD653 (SiR derivative) | Fluorescence | Low | High | >95-fold (with BCN) |[11] |
Note: The specific dienophile and reaction conditions can affect the final quantum yield and turn-on ratio.
Experimental Protocols
The following sections provide detailed, generalized protocols for utilizing this compound in live-cell imaging and super-resolution microscopy. These should be optimized for specific cell types, targets, and experimental setups.
Protocol for Live-Cell Labeling
This protocol describes a two-step labeling strategy: first, introducing the dienophile-tagged molecule of interest, followed by incubation with the this compound probe.
Materials:
-
Cells cultured on glass-bottom dishes suitable for microscopy.
-
Dienophile-tagged molecule (e.g., antibody-TCO, small molecule-BCN, or plasmid for expressing a protein with an unnatural amino acid).
-
This compound probe (e.g., from a 1 mM stock solution in anhydrous DMSO).[10]
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Target Labeling with Dienophile:
-
If using a plasmid to express a protein tagged with a dienophile-containing unnatural amino acid (e.g., TCO*-Lysine), transfect the cells 24-48 hours prior to the experiment according to the manufacturer's protocol.[5]
-
If using an antibody or small molecule, incubate the cells with the dienophile-tagged molecule in culture medium for 1-4 hours at 37°C.[16]
-
-
Washing:
-
Gently aspirate the medium and wash the cells three times with pre-warmed PBS or imaging medium to remove any unbound dienophile-tagged molecules.[16]
-
-
This compound Incubation:
-
Final Wash and Imaging (Optional but Recommended):
-
For probes with lower turn-on ratios or in sensitive applications, a final wash step is recommended. Aspirate the labeling solution and wash the cells twice with pre-warmed imaging medium.[16]
-
Replace with fresh, pre-warmed imaging medium.
-
-
Microscopy:
Protocol for Super-Resolution Microscopy (STED/STORM)
The high photon budget and photostability of SiR make this compound probes excellent candidates for super-resolution techniques like STED and STORM.[10]
Materials:
-
Labeled cells prepared as described in Protocol 3.1.
-
For STORM: Imaging buffer containing an oxygen scavenging system (e.g., GLOX) and a primary thiol (e.g., mercaptoethylamine, MEA).
-
A super-resolution microscope (e.g., STED or STORM setup).
Procedure:
-
Cell Preparation:
-
Prepare live or fixed cells labeled with this compound as described in the live-cell labeling protocol. For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde after the labeling procedure.
-
-
Imaging:
-
For STED Microscopy:
-
Mount the sample on the STED microscope.
-
Use an excitation laser around 640 nm and a depletion laser around 750-775 nm.
-
Optimize laser powers to achieve the desired resolution while minimizing phototoxicity in live cells.[5]
-
-
For dSTORM Imaging:
-
Replace the imaging medium with a prepared STORM imaging buffer.
-
Mount the sample on the microscope.
-
Use a high-power 640 nm laser to induce photoswitching of the SiR dye into a dark state.[18]
-
Acquire a time-series of thousands of images, capturing the stochastic reactivation and emission of single SiR molecules.
-
Reconstruct the final super-resolution image from the localized single-molecule emission events.[18][19]
-
-
Conclusion
The this compound bioorthogonal reaction provides a robust and versatile platform for advanced biological imaging. Its combination of rapid, catalyst-free kinetics and a fluorogenic turn-on mechanism enables high-contrast, real-time visualization of specific molecular targets within the complex environment of living cells.[2][4] The exceptional photophysical properties of the SiR fluorophore further extend its utility to cutting-edge super-resolution microscopy techniques.[1][5] By understanding the core principles and optimizing the detailed protocols presented in this guide, researchers can effectively harness the power of this chemistry to gain deeper insights into cellular structure, function, and drug interactions.
References
- 1. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superbright Bioorthogonal Turn-on Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [spirochrome.com]
- 10. spirochrome.com [spirochrome.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Convenient In-Situ Synthesis of Alkenyl Tetrazines for Highly Fluorogenic Bioorthogonal Live-Cell Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetrazine as a general phototrigger to turn on fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
SiR-Tetrazine for Live-Cell Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon-rhodamine tetrazine (SiR-tetrazine) has emerged as a powerful tool in the field of live-cell imaging, offering researchers the ability to visualize and track biomolecules with high specificity and resolution. This fluorogenic probe belongs to the class of bioorthogonal reagents, which allow for chemical reactions to occur within living systems without interfering with native biochemical processes.[1] this compound's far-red spectral properties, cell permeability, and compatibility with advanced imaging techniques make it an invaluable asset for a wide range of applications, from fundamental cell biology to drug discovery.[2]
This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its use in live-cell imaging, and its applications in cutting-edge research.
Core Properties of this compound
This compound is a derivative of the silicon rhodamine (SiR) fluorophore, functionalized with a tetrazine moiety.[2] This unique structure endows it with several key features that are advantageous for live-cell imaging. The molecule is cell-permeable and exhibits fluorogenic character, meaning its fluorescence is significantly enhanced upon reaction with its target.[2][3] This "turn-on" property minimizes background fluorescence from unreacted probes, often eliminating the need for wash steps.[4]
The far-red excitation and emission profiles of this compound are particularly beneficial as they reduce phototoxicity and cellular autofluorescence, leading to improved signal-to-noise ratios.[2] Furthermore, its high photostability and compatibility with super-resolution microscopy techniques such as STED, SIM, and STORM allow for imaging at resolutions beyond the diffraction limit of light.[2]
The following table summarizes the key quantitative properties of this compound:
| Property | Value | Reference |
| Absorption Maximum (λabs) | 652 nm | [2][3] |
| Emission Maximum (λem) | 674 nm | [2][3] |
| Molar Extinction Coefficient (ε) | 1.0 x 10⁵ M⁻¹cm⁻¹ | [2][3] |
| Molecular Weight (MW) | 641.8 g/mol | [2] |
| Quantum Yield | Variable upon reaction | |
| Photostability | High | [2] |
Mechanism of Action: The Bioorthogonal Reaction
The utility of this compound in live-cell imaging is centered around its participation in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[4][5] This bioorthogonal "click chemistry" reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for a catalyst.[4][5] The reaction is irreversible due to the release of nitrogen gas, which drives the reaction to completion.[6]
This specific and rapid ligation allows for the precise labeling of biomolecules that have been pre-functionalized with a TCO group. This can be achieved through genetic encoding of unnatural amino acids containing a TCO moiety or by conjugating TCO to antibodies or small molecules that target specific cellular components.
References
An In-depth Technical Guide to SiR-Tetrazine and Dienophile Reaction Kinetics
For researchers, scientists, and drug development professionals, the precise control and understanding of bioorthogonal reactions are paramount for applications ranging from cellular imaging to targeted drug delivery. The inverse electron-demand Diels-Alder (iEDDA) reaction between silicon-rhodamine-conjugated tetrazines (SiR-tetrazines) and strained dienophiles is a cornerstone of this field, prized for its exceptionally fast kinetics and high specificity. This guide provides a comprehensive overview of the core principles, quantitative kinetic data, and detailed experimental methodologies related to this powerful bioorthogonal pairing.
Core Principles of the Tetrazine-Dienophile iEDDA Reaction
The iEDDA reaction is a type of [4+2] cycloaddition involving an electron-deficient diene, the tetrazine, and an electron-rich dienophile.[1] The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2][3] A smaller energy gap leads to a faster reaction.
The reaction proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) product, which may further oxidize to a pyridazine.[2] The release of N₂ makes the reaction irreversible and provides a strong thermodynamic driving force.[4]
Strained dienophiles, such as trans-cyclooctenes (TCO), are highly reactive due to the ring strain raising the energy of their HOMO, thus reducing the HOMO-LUMO gap with the tetrazine.[2] Substituents on the tetrazine ring also play a critical role; electron-withdrawing groups lower the LUMO energy of the tetrazine, accelerating the reaction, while electron-donating groups have the opposite effect.[3][5]
Quantitative Reaction Kinetics
The reaction between tetrazines and dienophiles is characterized by second-order rate constants (k₂), which provide a quantitative measure of the reaction speed. These rates are highly dependent on the specific structures of the tetrazine and dienophile, as well as the solvent and temperature. The data presented below summarizes k₂ values for various tetrazine and dienophile pairs under physiologically relevant conditions.
| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference |
| 3-(p-benzylamino)-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 26,000 ± 500 | PBS, pH 7.4 | 37 | [4][5] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 5,300 ± 400 | PBS, pH 7.4 | 37 | [5] |
| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2,000 | Water/Acetonitrile | 25 | [6] |
| 3-H-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 30,000 ± 3,000 | PBS, pH 7.4 | 37 | [5] |
| 3-amino-6-(p-aminophenyl)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 210 ± 20 | PBS, pH 7.4 | 37 | [5] |
| [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | TCO-OH | 210 - 30,000 | PBS, pH 7.4 | 37 | [7] |
| Various 3-(3-fluorophenyl)-Tz derivatives | axial-TCO-PEG₄ | 20,000 - 130,000 | DPBS | 37 | [8] |
| Mono-tBu tetrazine (3c) | tert-octyl isocyanide | 57 ± 5 | DMSO:H₂O (1:4) | 37 | [9] |
| Mono-tBu tetrazine (3c) | PhEtNC | 29.4 ± 0.8 | DMSO:H₂O (1:4) | 37 | [9] |
Note: The reactivity of SiR-tetrazine itself is expected to be in a similar range to the benzylamino-substituted tetrazines, as the SiR fluorophore is connected via a benzylamino linker.[10]
Experimental Protocols
The determination of second-order rate constants for these rapid reactions is most commonly achieved using stopped-flow spectrophotometry.[3][5][8]
Protocol: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry
-
Reagent Preparation:
-
Prepare stock solutions of the tetrazine derivative and the dienophile in an appropriate solvent (e.g., DMSO).[5]
-
Dilute the stock solutions to their final concentrations in the reaction buffer (e.g., PBS, pH 7.4). For pseudo-first-order conditions, the dienophile should be in at least 10-fold excess.[3][11] Typical final concentrations might be 50 µM for the tetrazine and a range of concentrations (e.g., 1.0, 1.5, 2.0, 2.5 µM) for the dienophile.[5]
-
-
Instrumentation Setup:
-
Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Equilibrate the sample-handling unit and syringes to the desired reaction temperature (e.g., 37°C).[5]
-
-
Data Acquisition:
-
Load the tetrazine and dienophile solutions into separate syringes in the stopped-flow instrument.
-
Rapidly mix the two solutions in a 1:1 volume ratio.[5]
-
Monitor the reaction by observing the decrease in the characteristic absorbance of the tetrazine (typically around 515-530 nm) over time.[5] The reaction half-lives can be in the millisecond range.[5]
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the decay of the tetrazine absorbance will follow a single exponential curve.
-
Fit the absorbance decay data to the equation: A(t) = A₀ * exp(-k_obs * t) + A_f, where A(t) is the absorbance at time t, A₀ is the initial absorbance, A_f is the final absorbance, and k_obs is the observed pseudo-first-order rate constant.[3]
-
Repeat the experiment with several different excess concentrations of the dienophile.
-
Plot the calculated k_obs values against the corresponding dienophile concentrations.
-
The slope of the resulting linear plot is the second-order rate constant (k₂).[3][5]
-
Visualizations
The following diagrams illustrate the core reaction mechanism and a typical experimental workflow for applying this chemistry in a biological context.
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. spirochrome.com [spirochrome.com]
- 11. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
SiR-Tetrazine for No-Wash Live-Cell Staining: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a cornerstone of modern biological research and drug development, offering a dynamic window into cellular processes. A significant challenge in this field has been the development of staining techniques that are both highly specific and minimally invasive, allowing for long-term observation without inducing cytotoxicity or artifacts. The advent of bioorthogonal chemistry has led to powerful new strategies for live-cell labeling, with the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), emerging as a particularly robust method.[1][2][3] This guide focuses on the application of silicon-rhodamine (SiR)-tetrazine conjugates, a class of far-red, cell-permeable, and fluorogenic probes that are revolutionizing no-wash, live-cell staining.[4][5][6]
The "no-wash" capability of SiR-tetrazine probes stems from their fluorogenic nature; the tetrazine moiety quenches the fluorescence of the SiR dye until it reacts with its TCO target, leading to a significant increase in fluorescence intensity upon binding.[4][7][8] This "turn-on" mechanism dramatically improves the signal-to-noise ratio by minimizing background fluorescence from unreacted probes, thereby eliminating the need for wash steps that can be detrimental to sensitive live-cell experiments.[4][9]
Core Principles: The Tetrazine-TCO Bioorthogonal Reaction
The utility of this compound in live-cell imaging is founded on the highly efficient and specific iEDDA reaction.[2] This bioorthogonal "click chemistry" reaction involves the [4+2] cycloaddition between the electron-deficient tetrazine and the strained TCO.[1][3]
Key Features of the Tetrazine-TCO Ligation:
-
Exceptional Kinetics: The reaction is remarkably fast, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹, enabling rapid labeling even at low concentrations.[1][3]
-
High Specificity: Tetrazine and TCO are abiotic and do not react with native functional groups within the complex cellular environment, ensuring highly specific labeling of the intended target.[1][2]
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, 37°C) without the need for cytotoxic catalysts like copper.[1][2]
Quantitative Data for this compound Labeling
The efficiency of the tetrazine-TCO ligation is a critical factor in experimental design. The following tables summarize key quantitative data for this reaction and the photophysical properties of this compound.
Table 1: Reaction Kinetics of Tetrazine-TCO Pairs
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| 3-phenyl-1,2,4,5-tetrazine (H-Tz) | trans-4-cycloocten-1-ol (TCO-OH) | 101 ± 3 | [10] |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210 | [11] |
| General Range for Tz-TCO | TCO | up to 10⁷ |[3] |
Table 2: Photophysical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Absorption Maximum (λabs) | 652 nm | [12] |
| Emission Maximum (λEm) | 674 nm | [12] |
| Molar Extinction Coefficient (ε₆₅₂ nm) | 1.0 x 10⁵ M⁻¹cm⁻¹ | [12] |
| Fluorescence Turn-On Ratio (o-TzSiR) | 45-fold |[13] |
Table 3: Typical Experimental Parameters for Live-Cell Staining
| Parameter | Concentration/Time | Reference |
|---|---|---|
| Pre-targeting (TCO-Antibody) | ||
| Antibody Concentration | 1-10 µg/mL | [1][14] |
| Incubation Time | 1 hour | [14] |
| Tetrazine-Fluorophore Labeling | ||
| Tetrazine-Fluorophore Concentration | 1-10 µM (general), 500 nM (specific SiR-Tz) | [1][13] |
| Incubation Time | 5-30 minutes |[1][13] |
Experimental Protocols
A common and powerful application of this compound is the two-step labeling of cellular targets, often referred to as a pre-targeting strategy.[14] This involves first introducing the TCO moiety to the target of interest, followed by the addition of the this compound probe.
General Workflow for Two-Step Live-Cell Labeling
Detailed Protocol: Antibody-Based Labeling of Cell Surface Receptors
This protocol outlines the labeling of a specific cell surface receptor using a TCO-modified antibody and a subsequent reaction with this compound.[1][14]
Materials:
-
Live cells expressing the target receptor of interest, cultured on imaging-compatible plates.
-
TCO-modified primary antibody against the target receptor.
-
This compound stock solution (in anhydrous DMSO).[12]
-
Live-cell imaging buffer (e.g., pre-warmed complete cell culture medium or PBS).[8]
-
Fluorescence microscope equipped with a Cy5 filter set.[5]
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a glass-bottom imaging dish.
-
-
Pre-targeting with TCO-Antibody:
-
Washing (Optional but Recommended):
-
To minimize potential background from non-specifically bound antibody, gently wash the cells two to three times with pre-warmed imaging buffer.[1]
-
-
This compound Labeling:
-
Prepare a solution of this compound in live-cell imaging buffer at a final concentration of 1-5 µM.[1][2] The optimal concentration should be determined empirically for each cell type and target.
-
Add the this compound solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[1] The short incubation time is due to the rapid reaction kinetics.
-
-
Live-Cell Imaging:
-
Without a final wash step, image the cells using a fluorescence microscope with appropriate excitation and emission filters for SiR (e.g., Cy5 filter set).[5]
-
Advantages and Applications
The use of this compound for no-wash live-cell staining offers several distinct advantages:
-
Reduced Cytotoxicity: Eliminating wash steps reduces mechanical stress on the cells, improving cell viability, especially in long-term imaging experiments.[9]
-
Improved Signal-to-Noise Ratio: The fluorogenic nature of the probe ensures that fluorescence is primarily emitted from the target-bound dye, significantly reducing background noise.[4][8]
-
Rapid and Efficient Labeling: The fast kinetics of the tetrazine-TCO ligation allow for quick and efficient labeling.[2][3]
-
Far-Red Emission: SiR emits in the far-red spectrum, which minimizes phototoxicity and cellular autofluorescence.[6][12]
-
Super-Resolution Compatibility: this compound is compatible with advanced imaging techniques such as STED, SIM, and STORM.[12]
These properties make this compound an invaluable tool for a wide range of applications, including:
-
Real-time tracking of proteins and other biomolecules.[14]
-
Visualizing the internalization of antibody-drug conjugates (ADCs).[1]
-
Studying dynamic cellular processes with high temporal resolution.
-
Multi-color imaging in combination with other fluorescent probes.[4]
-
High-resolution mapping of cellular structures.[6]
Conclusion
This compound, in conjunction with TCO-based pre-targeting strategies, provides a powerful and versatile platform for no-wash live-cell imaging. Its combination of rapid and specific bioorthogonal chemistry, fluorogenicity, and far-red emission addresses many of the key challenges in live-cell staining. This technical guide provides the foundational knowledge and protocols for researchers to effectively implement this advanced labeling technique, paving the way for new discoveries in cell biology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [spirochrome.com]
- 6. Bioorthogonal double-fluorogenic siliconrhodamine probes for intracellular super-resolution microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC02212C [pubs.rsc.org]
- 7. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spirochrome.com [spirochrome.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
The Fundamental Principles of Tetrazine Ligation: An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and targeted therapeutics, the tetrazine ligation has emerged as a premier "click chemistry" tool.[1] Renowned for its exceptional speed, specificity, and biocompatibility, this reaction enables the precise coupling of molecules within complex biological environments, from live cells to whole organisms.[1][2] Its applications are extensive, spanning live-cell imaging, in vivo diagnostics, and the development of advanced therapeutics like antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][3][4]
This technical guide provides a comprehensive overview of the core principles of tetrazine ligation chemistry, detailing its reaction mechanism, kinetics, and key applications. It includes structured quantitative data, detailed experimental protocols, and conceptual diagrams to serve as a practical resource for its implementation in research and development.
Core Principles of Tetrazine Ligation
At its heart, tetrazine ligation is a bioorthogonal reaction, meaning it proceeds selectively within a living system without interfering with native biochemical processes.[1] The chemistry is driven by a unique form of the Nobel prize-winning Diels-Alder reaction.
The ligation occurs between an electron-deficient 1,2,4,5-tetrazine (B1199680) (which acts as the diene) and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1][3] The reaction proceeds via a two-step mechanism:
-
[4+2] Cycloaddition: An inverse-electron-demand Diels-Alder (IEDDA) reaction forms an initial, unstable cycloadduct.[5][6]
-
Retro-Diels-Alder Reaction: This is followed by an irreversible retro-Diels-Alder reaction that eliminates dinitrogen gas (N₂), the sole byproduct, to form a stable dihydropyridazine (B8628806) product.[1][2][7][8]
The release of N₂ gas makes the reaction irreversible, driving it to completion even at low concentrations.[2][3] Of the three possible tetrazine isomers, only the 1,2,4,5-tetrazine is used for this ligation.[2][5]
Tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants (k₂) reaching up to 10⁷ M⁻¹s⁻¹.[5] This extraordinary speed allows for efficient labeling at the low concentrations typically found in biological systems, without the need for a catalyst.[7][9][10] The reaction kinetics are governed by frontier molecular orbital theory, specifically the energy gap between the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO) and the dienophile's Highest Occupied Molecular Orbital (HOMO).[5]
Several factors can be tuned to modulate the reaction rate:
-
Electronics: The reaction is accelerated by decreasing the LUMO-HOMO energy gap.[5] This is achieved by using tetrazines with electron-withdrawing groups (EWGs) and dienophiles with electron-donating groups (EDGs).[5][11][12]
-
Ring Strain: The high ring strain of dienophiles like TCO raises their HOMO energy, significantly increasing the reaction rate.[5][8] TCOs are thousands of times more reactive than their unstrained cis-cyclooctene counterparts.[5]
-
Steric Hindrance: Bulky substituents near the reacting moieties on either the tetrazine or the dienophile can slow the reaction by sterically hindering the approach of the two molecules.[12]
A critical consideration in designing tetrazine-based experiments is the inverse correlation between reactivity and stability.[13][14] Tetrazines featuring strong electron-withdrawing groups, while being highly reactive, tend to be less stable in aqueous physiological media and are more susceptible to degradation by nucleophiles.[14][15][16] Conversely, tetrazines with electron-donating groups are generally more stable but exhibit slower reaction kinetics.[14] The optimal tetrazine for an in vivo application must therefore strike a delicate balance between having a reaction rate fast enough for the desired timescale and sufficient stability to reach its target intact.[13]
Quantitative Data for Tetrazine Ligation
The selection of a specific tetrazine-dienophile pair is guided by quantitative data on their reaction rates and stability.
Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Pairs
| Tetrazine Derivative | Dienophile | Rate Constant (k₂ in M⁻¹s⁻¹) | Conditions | Reference(s) |
|---|---|---|---|---|
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | 2,000 | 9:1 Methanol/Water | [7] |
| 3-(p-benzylamino)-6-methyl-s-tetrazine | TCO | 3,300 | 9:1 Methanol/Water | |
| 3,6-diphenyl-s-tetrazine | TCO | 140 | 9:1 Methanol/Water | |
| FITC-Tetrazine | trans-Cyclooctene (DS1) | 290,000 ± 20,000 | PBS, pH 7.4 | [17] |
| FITC-Tetrazine | Norbornene (NOR) | 0.22 ± 0.01 | PBS, pH 7.4 | [17] |
| FITC-Tetrazine | Cyclooctyne (COY) | 1.0 ± 0.1 | PBS, pH 7.4 | [17] |
| Pyridyl-substituted tetrazine | Bicyclononyne (BCN) | Tunable (up to ~20) | Methanol | [18] |
| HELIOS 388Me (fluorogenic) | PeptoBrush Polymer (TCO) | >25,000 (per TCO unit) | Aqueous Buffer |[19] |
Table 2: Stability of Tetrazine Derivatives in Aqueous Media
| Tetrazine Derivative | Condition | Half-life (t₁/₂) | Reference(s) |
|---|---|---|---|
| Dipyridyl-s-tetrazine (2a) | 1:9 DMSO/PBS, 37°C | < 12 hours (60-85% degraded) | [20] |
| Pyrimidyl-substituted (2f, 2g) | 1:9 DMSO/PBS, 37°C | < 12 hours (60-85% degraded) | [20] |
| Phenyl-tetrazine (2c, 2h) | 1:9 DMSO/PBS, 37°C | > 12 hours (>75% remaining) | [20] |
| Hydroxyl-substituted tetrazines | Aqueous Environment | Generally more stable than pyridyl variants |[20] |
Key Applications in Research and Drug Development
The unique characteristics of tetrazine ligation have made it an invaluable tool across numerous disciplines.[1]
-
Fluorogenic Imaging: Many tetrazine-fluorophore conjugates are strongly quenched probes that "turn on" their fluorescence upon reaction.[21][22] This fluorogenic response allows for no-wash, real-time imaging of biological processes in living cells and animals with high signal-to-background ratios.[21][22][23]
-
Pretargeted Imaging and Theranostics: In this two-step strategy, a TCO-modified targeting vector (e.g., an antibody) is administered first and allowed to accumulate at the target site (e.g., a tumor).[5] After unbound antibody is cleared from circulation, a fast-clearing, tetrazine-labeled imaging agent (e.g., a PET radionuclide) or therapeutic is administered.[5][9] This approach dramatically improves target-to-background ratios and reduces radiation dose to healthy tissues.[5]
-
Antibody-Drug Conjugates (ADCs): Tetrazine linkers enable the site-specific construction of next-generation ADCs with controlled drug-to-antibody ratios and enhanced stability.[3]
-
"Click-to-Release" Prodrug Activation: A therapeutic agent is rendered inactive by "caging" it with a TCO or tetrazine moiety.[3] The active drug is released only upon administration of the complementary bioorthogonal partner, allowing for precise spatiotemporal control over drug activation and minimizing off-target toxicity.[3][5]
Detailed Experimental Protocols
Successful implementation requires robust and validated methodologies. The following protocols provide a general framework for common bioconjugation applications.
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO moiety.[11]
-
Materials:
-
Protein of interest in a primary amine-free buffer (e.g., PBS, pH 7.4).
-
TCO-PEG-NHS ester stock solution in anhydrous DMSO or DMF.
-
1 M Sodium Bicarbonate (NaHCO₃).
-
Spin desalting columns (for purification).
-
-
Procedure:
-
Protein Preparation: Prepare a solution of the protein (e.g., 100 µg) in 100 µL of PBS, pH 7.4.[10] If the buffer contains primary amines like Tris, exchange it for PBS using a desalting column.[11]
-
pH Adjustment: Add 5 µL of 1 M NaHCO₃ to the protein solution to raise the pH, facilitating the reaction with the NHS ester.[10][11]
-
Reaction: Add a molar excess (typically 10-20 fold) of the TCO-PEG-NHS ester stock solution to the protein solution.[10][24] Keep the final DMSO/DMF concentration below 5% (v/v).
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[10][11]
-
Purification: Remove unreacted TCO-NHS ester and purify the TCO-activated protein using a spin desalting column equilibrated with PBS.[10]
-
This protocol outlines the labeling of a protein with a tetrazine moiety.[11]
-
Materials:
-
Protein of interest in PBS, pH 7.4.
-
Methyl-tetrazine-PEG-NHS ester stock solution in anhydrous DMSO or DMF.
-
1 M Sodium Bicarbonate (NaHCO₃).
-
Spin desalting columns.
-
-
Procedure:
-
Protein Preparation: Prepare 100 µg of the protein in 100 µL of PBS as described in Protocol 1.[10]
-
pH Adjustment: Add 5 µL of 1 M NaHCO₃ to the protein solution.[10]
-
Reaction: Add a molar excess (e.g., 20 nmol) of the methyl-tetrazine-PEG-NHS ester to the mixture.[10][24]
-
Incubation: Incubate at room temperature for 60 minutes.[10]
-
Purification: Purify the tetrazine-activated protein using a spin desalting column.[10]
-
This protocol details the final ligation step to conjugate the two activated proteins.[11]
-
Materials:
-
Purified TCO-activated protein (from Protocol 1).
-
Purified Tetrazine-activated protein (from Protocol 2).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
-
Procedure:
-
Reaction Setup: Mix the TCO-activated protein and the tetrazine-activated protein in PBS, typically at a 1:1 molar ratio.[11][24] For optimal conjugation, a slight excess (1.05-1.5 molar equivalents) of one protein can be used.[11]
-
Incubation: Incubate the mixture at room temperature. The reaction is very fast, often proceeding significantly within 30-60 minutes.[8][24]
-
Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by following the decrease in its absorbance between 510 and 550 nm.[11][24] Alternatively, analytical techniques like SDS-PAGE or size-exclusion chromatography can be used to observe the formation of the larger conjugate.[10]
-
Final Product: The resulting protein-protein conjugate is ready for use. Further purification to remove any unreacted starting material may be performed if necessary.
-
This protocol is essential for evaluating new tetrazine probes for pretargeted imaging.[13]
-
Materials:
-
Radiolabeled tetrazine derivative.
-
Naïve mice.
-
Blood collection supplies (e.g., heparinized capillaries).
-
Centrifuge.
-
Thin-Layer Chromatography (TLC) plate and appropriate mobile phase.
-
Phosphorimager or equivalent radioactivity detector.
-
-
Procedure:
-
Administration: Administer the radiolabeled tetrazine derivative to naïve mice via intravenous injection.
-
Blood Collection: At predetermined time points (e.g., 30 minutes post-injection), collect blood samples.[13]
-
Plasma Separation: Separate the plasma from blood cells by centrifugation.[13]
-
TLC Analysis: Spot a small volume of the plasma onto a TLC plate.[13]
-
Development: Develop the TLC plate using a mobile phase that effectively separates the intact radiolabeled tetrazine from its potential radiometabolites.[13]
-
Quantification: Analyze the TLC plate using a phosphorimager to quantify the percentage of radioactivity corresponding to the intact tetrazine versus its metabolites, thereby determining its in vivo stability over time.
-
Conclusion
Tetrazine ligation has solidified its position as an indispensable tool in chemical biology, drug development, and molecular imaging.[1][4] Its unparalleled combination of reaction speed, specificity, and bioorthogonality provides a versatile platform for a vast array of applications that were previously intractable.[10] The continued development of novel tetrazines and dienophiles with fine-tuned reactivity, enhanced stability, and tailored fluorogenic properties will undoubtedly continue to expand the frontiers of this remarkable chemistry, paving the way for next-generation diagnostics and therapeutics.[4][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
The Advent of Silicon Rhodamine Dyes: An In-depth Technical Guide to Advanced Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic fields of cellular biology and drug discovery, the ability to visualize intricate subcellular structures and molecular processes in real-time is paramount. For decades, fluorescent microscopy has been a cornerstone of this endeavor, yet traditional fluorophores have often been hampered by limitations such as phototoxicity, spectral limitations, and poor cell permeability. The emergence of silicon rhodamine (SiR) dyes represents a significant leap forward, offering a powerful toolkit for researchers. These far-red, cell-permeable probes are exceptionally bright, photostable, and cleverly designed to be "fluorogenic"—they only fluoresce upon binding to their specific target, dramatically reducing background noise and enabling no-wash experimental designs.[1][2][3][4]
The core innovation of SiR dyes lies in the substitution of the xanthene ring's oxygen atom with a silicon atom.[5][6] This strategic chemical modification shifts the dye's fluorescence into the far-red to near-infrared (NIR) spectrum (typically 640-680 nm).[7] This spectral region is highly advantageous for live-cell imaging as it minimizes cellular autofluorescence and phototoxicity, and allows for deeper tissue penetration, making SiR dyes ideal for a range of applications from standard confocal to advanced super-resolution microscopy.[7][8]
Core Mechanism: Environmentally Sensitive Spirocyclization
The fluorogenic nature of SiR dyes is governed by a dynamic, reversible equilibrium between two states: a non-fluorescent "off" state and a highly fluorescent "on" state.[6][7] This switching is controlled by an intramolecular spirocyclization mechanism.
-
In aqueous environments (Off-State): Before binding to its target, the dye exists predominantly in a charge-neutral, spirolactone form. In this closed configuration, the π-electron system of the chromophore is disrupted, rendering the molecule colorless and non-fluorescent. This form is also highly cell-permeable.
-
Upon Target Binding (On-State): When the SiR probe binds to its intracellular target (e.g., F-actin, microtubules), it undergoes a conformational change. This change favors the opening of the spirolactone ring, forming a zwitterionic, brightly fluorescent structure.[6] This target-induced fluorescence activation is the key to the high signal-to-noise ratio achieved in SiR-based imaging.[9]
Below is a diagram illustrating this fundamental mechanism.
Photophysical Properties of Common SiR Derivatives
The versatility of the SiR scaffold allows for its conjugation to a variety of targeting molecules, each tailored to visualize a specific subcellular structure. The most widely used derivatives include probes for F-actin, microtubules, and DNA. Their key photophysical properties are summarized below for easy comparison.
| Derivative | Target | Excitation Max (λabs) | Emission Max (λem) | Molar Extinction (εmax) | Quantum Yield (Φ) | Reference |
| SiR-Actin | F-Actin | 652 nm | 674 nm | 1.0 x 10⁵ M⁻¹cm⁻¹ | ~0.40 | [1][2] |
| SiR-Tubulin | Microtubules | 652 nm | 674 nm | 1.0 x 10⁵ M⁻¹cm⁻¹ | ~0.35 | [3][10] |
| SiR-DNA | DNA | 652 nm | 674 nm | 1.0 x 10⁵ M⁻¹cm⁻¹ | ~0.40 | [11] |
| SiR700-Actin | F-Actin | 685 nm | 708 nm | 1.1 x 10⁵ M⁻¹cm⁻¹ | N/A | [12] |
| SiR700-Tubulin | Microtubules | 685 nm | 708 nm | 1.1 x 10⁵ M⁻¹cm⁻¹ | N/A | [12] |
| SiR700-DNA | DNA | 685 nm | 708 nm | 1.1 x 10⁵ M⁻¹cm⁻¹ | N/A | [12] |
Note: Quantum yield and molar extinction can vary based on the solvent and binding state. The values presented are representative for the bound, fluorescent state.
Applications in Research and Drug Development
Live-Cell Imaging and Super-Resolution Microscopy
SiR dyes are premier tools for long-term, live-cell imaging due to their low cytotoxicity and far-red emission, which minimizes photodamage.[13][14] Their exceptional brightness and photostability make them highly compatible with super-resolution techniques like Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM), enabling visualization of subcellular structures with unprecedented detail.[8][14][15] The general workflow for using these probes is straightforward.
Drug Development and Target Engagement
In drug development, confirming that a drug binds to its intended target within a cell is a critical step. SiR dyes can be conjugated to small-molecule drugs to visually track their distribution and target engagement.[16] By observing the localization of the fluorescent signal, researchers can verify that the drug is reaching its target compartment (e.g., nucleus, cytoplasm) and co-localizing with its target protein. This provides direct, visual evidence of on-target activity in a physiologically relevant context.[17][18][19]
Experimental Protocols
The following protocols provide a starting point for using the most common SiR probes. Optimal conditions may vary by cell type and experimental setup and should be determined empirically.
Protocol 1: Live-Cell F-Actin Staining with SiR-Actin
-
Reagent Preparation :
-
Prepare a 1 mM stock solution of SiR-Actin by dissolving the contents of one vial (50 nmol) in 50 µL of anhydrous DMSO. Store at -20°C.
-
For optimal staining in some cell lines (e.g., those with high efflux pump activity), the use of a broad-spectrum efflux pump inhibitor like Verapamil is recommended. Prepare a 10 mM stock solution of Verapamil in DMSO.
-
-
Staining Procedure :
-
Grow cells on a suitable imaging dish or coverslip to the desired confluency.
-
Prepare the staining solution by diluting the 1 mM SiR-Actin stock solution into fresh, pre-warmed cell culture medium to a final concentration of 0.1 to 1 µM. If using Verapamil, add it to the staining solution at a final concentration of 1-10 µM.
-
Remove the existing medium from the cells and replace it with the staining solution.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[1]
-
-
Imaging :
-
Imaging can be performed directly in the staining solution without any wash steps. For long-term imaging, it is recommended to use the lowest possible concentration (e.g., 100 nM) to minimize any potential effects on actin dynamics.[1]
-
Use a standard Cy5 filter set for imaging (e.g., Excitation: 640/20 nm, Emission: 680/30 nm).
-
Protocol 2: Live-Cell Microtubule Staining with SiR-Tubulin
-
Reagent Preparation :
-
Prepare a 1 mM stock solution of SiR-Tubulin by dissolving the contents of one vial (50 nmol) in 50 µL of anhydrous DMSO. Store at -20°C. The solution is stable to multiple freeze-thaw cycles.[10]
-
-
Staining Procedure :
-
Culture cells on an appropriate imaging substrate.
-
Prepare the staining solution by diluting the SiR-Tubulin stock to a final concentration of 0.1 to 1 µM in pre-warmed cell culture medium.
-
Replace the cell medium with the staining solution.
-
Incubate for 1-2 hours at 37°C.[10] Note: SiR-Tubulin is based on the microtubule-stabilizing drug Docetaxel and may affect microtubule dynamics, especially at concentrations above 100 nM during long-term experiments.[10]
-
-
Imaging :
-
Image live cells directly. An optional wash step (replacing the staining solution with fresh medium) may improve the signal-to-noise ratio.
-
Use a standard Cy5 filter set for imaging. For STED microscopy, a depletion laser of 775 nm is typically used.[14]
-
Protocol 3: Live-Cell DNA Staining with SiR-DNA
-
Reagent Preparation :
-
Prepare a 1 mM stock solution of SiR-DNA by dissolving the contents of one vial (50 nmol) in 50 µL of anhydrous DMSO. Store at -20°C.
-
-
Staining Procedure :
-
Imaging :
-
Image the cells directly. For time-lapse experiments, maintaining a concentration of ≤1 µM in the imaging medium is recommended to avoid potential interference with DNA metabolism.[11]
-
Use a standard Cy5 filter set. The high specificity and low background make SiR-DNA an excellent non-toxic alternative to other far-red DNA stains for both confocal and super-resolution imaging.[11][20][21]
-
References
- 1. spirochrome.com [spirochrome.com]
- 2. SiR-actin - Live cell actin probe - spirochrome [spirochrome.com]
- 3. SiR-tubulin kit - Live cell microtubule probe - spirochrome [spirochrome.com]
- 4. sciencewerke.com [sciencewerke.com]
- 5. Silicon functionalization expands the repertoire of Si-rhodamine fluorescent probes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01821G [pubs.rsc.org]
- 6. Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00130C [pubs.rsc.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Live Fluorescence Imaging of F-Actin Organization in Chick Whole Embryo Cultures Using SiR-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spirochrome.com [spirochrome.com]
- 11. spirochrome.com [spirochrome.com]
- 12. Dual colour imaging - Spirochrome [spirochrome.com]
- 13. SiR DNA Phototoxicity :: Phase Focus [phasefocus.com]
- 14. imperial.ac.uk [imperial.ac.uk]
- 15. content.ilabsolutions.com [content.ilabsolutions.com]
- 16. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. SiR-DNA kit - Live cell DNA stain - spirochrome [spirochrome.com]
- 21. m.youtube.com [m.youtube.com]
SiR-Tetrazine for Super-Resolution Microscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon-rhodamine tetrazine (SiR-tetrazine) has emerged as a powerful tool in advanced fluorescence microscopy, particularly for super-resolution techniques such as Stimulated Emission Depletion (STED) microscopy and live-cell imaging. This fluorogenic probe combines the exceptional brightness, photostability, and far-red emission of the SiR fluorophore with the highly specific and rapid bioorthogonal labeling capabilities of the tetrazine-trans-cyclooctene (TCO) ligation.[1][2] Its cell-permeable nature allows for the precise labeling of intracellular targets in living cells, offering a significant advantage for studying dynamic biological processes with nanoscale resolution.[3][4] This guide provides a comprehensive overview of this compound, including its photophysical properties, detailed experimental protocols for its application, and visual representations of the underlying chemical and biological principles.
Core Principles: Bioorthogonal Labeling with this compound
The utility of this compound in cellular imaging is rooted in the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction, a type of "click chemistry."[5][6] This bioorthogonal reaction occurs between the tetrazine moiety on the SiR probe and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[5] This reaction is exceptionally fast and highly specific, proceeding efficiently within the complex environment of a living cell without interfering with native biochemical processes.[7]
A key feature of this compound is its fluorogenicity.[1][3] The tetrazine group quenches the fluorescence of the SiR core.[8] Upon reaction with a TCO-modified target, this quenching effect is relieved, leading to a significant increase in fluorescence intensity.[8][9] This "turn-on" mechanism provides a high signal-to-noise ratio, minimizing background from unbound probes and often eliminating the need for wash steps in live-cell imaging.[10]
Quantitative Data Summary
The photophysical properties of this compound are critical for its application in super-resolution microscopy. The following tables summarize the key quantitative data for this compound and the kinetics of its reaction with TCO.
| Property | Value | Reference |
| Excitation Wavelength (λabs) | 652 nm | [1][3] |
| Emission Wavelength (λfl) | 674 nm | [1][3] |
| Molar Extinction Coefficient (εmax) | 1.0 x 10^5 M⁻¹cm⁻¹ | [1][3] |
| Molecular Weight (MW) | 641.8 g/mol | [3] |
Table 1: Photophysical Properties of this compound.
| Parameter | Value | Reference |
| Second-Order Rate Constant (k) | Up to 10⁷ M⁻¹s⁻¹ | [5] |
Table 2: Reaction Kinetics of TCO-Tetrazine Ligation.
Experimental Protocols
Protocol 1: Site-Specific Protein Labeling with a TCO-Containing Unnatural Amino Acid (UAA)
This protocol describes the genetic incorporation of a TCO-modified unnatural amino acid into a protein of interest, followed by labeling with this compound. This method allows for precise, site-specific labeling.[11][12]
Materials:
-
Mammalian cells
-
Expression vector for the protein of interest with a TAG codon at the desired labeling site
-
Expression vector for the orthogonal aminoacyl-tRNA synthetase/tRNA pair
-
TCO-containing unnatural amino acid (e.g., TCO-lysine)
-
Cell culture medium
-
This compound (stock solution in anhydrous DMSO)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Transfection: Co-transfect the mammalian cells with the expression vectors for the protein of interest and the orthogonal synthetase/tRNA pair.
-
UAA Incorporation: Culture the transfected cells in a medium supplemented with the TCO-containing unnatural amino acid. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Cell Growth: Allow the cells to grow for 24-48 hours to allow for protein expression and incorporation of the TCO-UAA.
-
Labeling with this compound:
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells two to three times with pre-warmed culture medium to remove any unbound probe.[10]
-
The cells are now ready for imaging.
-
Protocol 2: Live-Cell Super-Resolution Imaging with STED Microscopy
This protocol outlines the general steps for performing STED microscopy on live cells labeled with this compound.
Materials:
-
Live cells labeled with this compound (from Protocol 1)
-
STED microscope equipped with an excitation laser (e.g., 640 nm) and a depletion laser (e.g., 775 nm)
-
Live-cell imaging chamber with temperature and CO2 control
-
Phenol (B47542) red-free imaging medium
Methodology:
-
Sample Preparation:
-
Microscope Setup:
-
Mount the imaging chamber on the STED microscope stage and ensure stable temperature (37°C) and CO2 (5%) levels.
-
Locate the cells of interest using a low-power objective and conventional fluorescence imaging.
-
-
STED Imaging:
-
Switch to a high-numerical-aperture objective suitable for STED imaging.
-
Set the excitation laser to the appropriate wavelength for SiR (e.g., 640 nm) and the depletion laser to the corresponding wavelength (e.g., 775 nm).
-
Adjust the excitation and depletion laser powers to achieve optimal resolution while minimizing phototoxicity. This will require empirical optimization for each cell type and experimental setup.
-
Acquire STED images. It is advisable to start with lower laser powers and gradually increase them to find the best balance between resolution and cell viability.
-
For time-lapse imaging, use the lowest possible laser powers and exposure times to minimize photobleaching and phototoxicity over the course of the experiment.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: TCO-tetrazine bioorthogonal ligation.
Caption: Live-cell imaging workflow.
Caption: Principle of STED microscopy.
References
- 1. spirochrome.com [spirochrome.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [spirochrome.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 7. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Site-Specific Protein Labeling with Tetrazine Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrophilic trans-Cyclooctenylated Noncanonical Amino Acids for Fast Intracellular Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. content.ilabsolutions.com [content.ilabsolutions.com]
- 15. mn.uio.no [mn.uio.no]
The Dawn of a New Light: An In-depth Technical Guide to the Discovery and Development of SiR-Based Probes
For Researchers, Scientists, and Drug Development Professionals
The advent of silicon-rhodamine (SiR)-based probes has revolutionized fluorescence microscopy, offering researchers unprecedented tools for live-cell imaging and super-resolution applications. Their far-red to near-infrared (NIR) fluorescence properties minimize phototoxicity and cellular autofluorescence, enabling clearer and more detailed visualization of subcellular structures and dynamic processes.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and application of SiR-based probes, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
From Discovery to Application: The Rise of Silicon-Rhodamine
The journey of SiR probes began with the strategic replacement of the oxygen atom in the xanthene core of traditional rhodamine dyes with a silicon atom. This modification results in a bathochromic shift of both excitation and emission spectra by approximately 100 nm, pushing the fluorescence into the far-red region of the spectrum.[1] This key innovation unlocked the potential for imaging deeper into tissues with higher signal-to-noise ratios.
A critical feature of many SiR-based probes is their fluorogenic nature, which is governed by an equilibrium between a non-fluorescent, closed spirolactone form and a fluorescent, open zwitterionic form.[] In aqueous environments, the equilibrium favors the "off" state. However, upon binding to their specific cellular target, the equilibrium shifts towards the "on" state, leading to a significant increase in fluorescence intensity. This "off-on" switching mechanism is crucial for achieving high-contrast imaging in live cells without the need for wash-out steps.[4][5]
Quantitative Data at a Glance
The photophysical properties of SiR-based probes are central to their utility. The following table summarizes key quantitative data for several commonly used SiR and SiR700 probes, facilitating probe selection for specific experimental needs.
| Probe | Targeting Ligand | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| SiR | - | 652 | 674 | 1.0 x 10⁵ | - |
| SiR-actin | Desbromo-desmethyl-jasplakinolide | 652 | 674 | 1.0 x 10⁵ | - |
| SiR-tubulin | Docetaxel | 652 | 674 | 1.0 x 10⁵ | - |
| SiR-DNA (SiR-Hoechst) | Bisbenzimide (Hoechst) | 652 | 674 | 1.0 x 10⁵ | - |
| SiR700 | - | 689 | 716 | 1.0 x 10⁵ | - |
| SiR700-lysosome | Pepstatin A | 689 | 716 | 1.0 x 10⁵ | - |
Note: Quantum yield values for bound probes are often not explicitly stated in product literature but are significantly higher than in the unbound state. The molar extinction coefficient is for the bound, fluorescent form.[2][6][7]
Visualizing the Core Concepts
To better understand the underlying principles of SiR probe technology, the following diagrams illustrate the core chemical structure, the mechanism of action, and a typical experimental workflow.
References
The Role of SiR-Tetrazine in Chemical Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon-rhodamine tetrazine (SiR-tetrazine) has emerged as a powerful and versatile tool in the field of chemical biology. This technical guide provides an in-depth overview of its core principles, applications, and the methodologies that underpin its use. This compound is a cell-permeable, fluorogenic probe that belongs to the class of bioorthogonal reagents.[1][2] Its utility lies in its ability to undergo a highly specific and rapid inverse-electron-demand Diels-Alder (IEDDA) reaction with strained dienophiles, such as trans-cyclooctene (B1233481) (TCO) and bicyclononyne (BCN).[1][3] This reaction, often referred to as "tetrazine ligation," is exceptionally fast and occurs efficiently within the complex environment of living cells without interfering with native biochemical processes.[4][5]
The SiR fluorophore component of the molecule provides near-infrared fluorescence, which is advantageous for biological imaging due to reduced autofluorescence from cellular components and deeper tissue penetration.[6][7] A key feature of many tetrazine-dye conjugates, including this compound, is their fluorogenic nature. The tetrazine moiety quenches the fluorescence of the SiR dye, and upon reaction with a dienophile, this quenching is relieved, leading to a significant increase in fluorescence intensity.[8][9] This "turn-on" mechanism is highly beneficial for live-cell imaging as it minimizes background noise from unreacted probes, often eliminating the need for wash-out steps.[6][10]
This guide will delve into the quantitative aspects of this compound's reactivity, provide detailed experimental protocols for its application in cellular imaging and drug delivery, and present visual workflows to illustrate the underlying principles of its use.
Data Presentation: Reaction Kinetics
The efficacy of this compound in bioorthogonal labeling is largely determined by the kinetics of the IEDDA reaction. The second-order rate constants (k₂) for the reaction of various tetrazine derivatives with different dienophiles are summarized in the table below. This data allows for a comparative analysis to aid in the selection of the optimal reaction pair for a specific application. Generally, reactions with trans-cyclooctene (TCO) derivatives are significantly faster than those with bicyclononyne (BCN) or norbornene.[8][11] The substituents on the tetrazine ring also play a crucial role, with electron-withdrawing groups typically increasing the reaction rate.[8][12]
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Reference(s) |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine (Me-Tet) | TCO | ~1,000 - 30,000 | Aqueous buffers | [13] |
| 3-phenyl-1,2,4,5-tetrazine (H-Tet) | TCO | > 800 - 30,000 | Aqueous buffers | [9][13] |
| This compound | TCO | Not explicitly stated, but fast | Not specified | [3] |
| Various tetrazines | BCN | 0.0085 - 1.9 | Methanol | [8] |
| Various tetrazines | Norbornene | 0.0085 - 1.9 | Methanol | [8] |
| Tetrazole derivatives | BCN | 11,400 - 39,200 | Acetonitrile:phosphate buffer (1:1) | [14] |
| 3,6-di-2-pyridyl-1,2,4,5-tetrazine | TCO | > 50,000 | Not specified | [15] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Cellular Structures
This protocol describes the general procedure for labeling and imaging specific cellular structures, such as the cytoskeleton or organelles, using a TCO-modified targeting molecule and this compound.
Materials:
-
Cells cultured on glass-bottom dishes
-
TCO-modified targeting molecule (e.g., TCO-modified phalloidin (B8060827) for actin filaments, or a TCO-linked ligand for a specific receptor)
-
This compound stock solution (typically 1 mM in anhydrous DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for SiR (e.g., Cy5 filter set)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom imaging dish.
-
Targeting Molecule Incubation (if applicable):
-
This compound Labeling:
-
Washing:
-
Remove the this compound solution and wash the cells two to three times with pre-warmed live-cell imaging medium.[17]
-
-
Imaging:
Protocol 2: Pretargeted In Vivo Imaging
This protocol outlines a two-step pretargeting strategy for in vivo imaging using a TCO-modified antibody and a radiolabeled this compound derivative for Positron Emission Tomography (PET).
Materials:
-
Animal model with target-expressing tumors (e.g., xenograft mice)
-
TCO-modified antibody targeting a tumor-specific antigen
-
Radiolabeled this compound derivative (e.g., with ¹⁸F or ⁶⁴Cu)[18][19]
-
Sterile saline solution for injection
-
PET imaging system
Procedure:
-
Antibody Administration (Pretargeting):
-
Radiotracer Administration:
-
Administer the radiolabeled this compound derivative intravenously.[18]
-
-
Imaging:
-
Perform PET imaging at various time points post-injection of the radiotracer to visualize its biodistribution and accumulation at the tumor site due to the bioorthogonal reaction with the pretargeted antibody.[18]
-
Analyze the images to determine tumor-to-background ratios.
-
Protocol 3: "Click-to-Release" Drug Delivery
This protocol describes the principle of a "click-to-release" strategy where a therapeutic agent is released from a TCO-caged prodrug upon reaction with a tetrazine.
Materials:
-
TCO-caged prodrug (therapeutic agent linked to a TCO moiety via a cleavable linker)
-
Tetrazine derivative (e.g., this compound for simultaneous imaging, or a non-fluorescent tetrazine)
-
Cell culture or in vivo model system
Procedure:
-
Prodrug Administration:
-
Introduce the TCO-caged prodrug to the biological system. In a cellular context, this would involve adding it to the cell culture medium.
-
-
Trigger Administration:
-
Administer the tetrazine derivative. The tetrazine will react with the TCO moiety of the prodrug.
-
-
Drug Release:
-
Monitoring Therapeutic Effect:
-
Assess the biological effect of the released drug on the cells or organism. If this compound is used, the release can be correlated with the appearance of a fluorescent signal.
-
Mandatory Visualizations
Caption: Workflow for pretargeted imaging using this compound.
Caption: Mechanism of "click-to-release" drug activation.
Conclusion
This compound and the broader class of tetrazine-based bioorthogonal probes have revolutionized the study of biological systems. Their rapid, specific, and fluorogenic reactivity provides a powerful toolkit for researchers in basic science and drug development. The ability to perform these reactions in living cells and organisms with high efficiency and minimal perturbation opens up new avenues for real-time molecular imaging, targeted therapy, and a deeper understanding of dynamic biological processes. As research continues to refine the properties of both tetrazines and their dienophile partners, the scope and impact of this remarkable chemical biology tool are set to expand even further.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [spirochrome.com]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioorthogonal double-fluorogenic siliconrhodamine probes for intracellular super-resolution microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC02212C [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 20. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
SiR-Tetrazine Labeling Protocol for Live Cells: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and track specific biomolecules in their native cellular environment is crucial for advancing our understanding of cellular biology and for the development of novel therapeutics. Bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes, has provided powerful tools for this purpose. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), stands out for its exceptionally fast reaction kinetics and high specificity.
This application note provides a detailed protocol for the use of SiR-tetrazine, a far-red, fluorogenic, and cell-permeable probe, for the labeling of TCO-modified biomolecules in live cells. The silicon-rhodamine (SiR) core of the dye offers excellent photophysical properties, including high brightness and photostability, making it ideal for various fluorescence microscopy applications, including super-resolution imaging. The fluorogenic nature of some this compound derivatives, where fluorescence is enhanced upon reaction with TCO, can significantly improve the signal-to-noise ratio, enabling wash-free imaging in some cases.[1][2]
Principle of the Reaction
The labeling strategy is a two-step process. First, a biomolecule of interest is functionalized with a TCO moiety. This can be achieved through genetic encoding of TCO-containing unnatural amino acids, metabolic labeling, or conjugation to antibodies or ligands. In the second step, the cells are incubated with this compound. The tetrazine and TCO groups then undergo a rapid and specific iEDDA cycloaddition reaction, resulting in the covalent labeling of the target biomolecule with the SiR fluorophore.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound labeling in live cells, compiled from various studies. These values can serve as a starting point for experimental design and optimization.
Table 1: Recommended Labeling Conditions for this compound in Live Cells
| Parameter | Recommended Range | Specific Example | Cell Type | Reference |
| This compound Concentration | 0.5 - 10 µM | 500 nM | COS-7 | [1] |
| 2 µM | Not Specified | |||
| TCO-Modified Substrate | Dependent on expression/targeting | Not Applicable | Not Applicable | |
| Incubation Time | 10 - 60 minutes | 30 minutes | COS-7 | [1] |
| Incubation Temperature | 37°C | 37°C | Not Applicable |
Table 2: Performance Metrics of this compound Probes in Live Cells
| Probe | Signal-to-Background Ratio | Fluorescence Turn-On Ratio | Cell Line | Reference |
| Commercial SiR-Tz | 2.8x | 3.1x | COS-7 | [1] |
| HD653 (SiR derivative) | 35.8x | 55x | COS-7 | [1] |
| o-TzSiR | Not Specified | 45x | Not Specified | [3] |
Table 3: Cell Viability Assessment
While specific cytotoxicity data for this compound is limited in the literature, it is crucial to assess the potential impact of the labeling protocol on cell health. Standard cell viability assays are recommended.
| Assay | Principle | Typical Readout |
| MTT Assay | Reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. | Colorimetric (Absorbance at ~570 nm) |
| Resazurin (B115843) (alamarBlue) Assay | Reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin (B1680543) by viable cells. | Fluorometric (Ex/Em ~560/590 nm) |
| Live/Dead Staining | Simultaneous staining with a cell-permeable dye that stains all cells (e.g., Calcein-AM for live cells) and a cell-impermeable dye that only enters dead cells (e.g., Propidium Iodide). | Fluorescence Microscopy |
Experimental Protocols
Protocol 1: General Live-Cell Labeling with this compound
This protocol describes the general procedure for labeling live cells that have been pre-functionalized with a TCO-modified molecule.
Materials:
-
Cells expressing or labeled with a TCO-modified biomolecule
-
This compound probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or FluoroBrite™ DMEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass-bottom imaging dishes or plates
Procedure:
-
Cell Preparation: a. Plate cells on a glass-bottom imaging dish at an appropriate density to reach 60-80% confluency on the day of the experiment. b. Ensure the expression or introduction of the TCO-modified target molecule according to your specific experimental design (e.g., transfection, incubation with a TCO-labeled antibody).
-
Preparation of this compound Stock Solution: a. Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation. b. Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. c. Store the stock solution at -20°C, protected from light.
-
Labeling Reaction: a. Gently wash the cells twice with pre-warmed PBS. b. Prepare the labeling solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 0.5-10 µM. The optimal concentration should be determined empirically. c. Remove the PBS and add the this compound labeling solution to the cells. d. Incubate the cells for 10-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time will depend on the reactivity of the specific TCO and tetrazine pair and the concentration of the reactants.
-
Washing and Imaging: a. Remove the labeling solution and gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound this compound. For highly fluorogenic probes, this washing step may be minimized or omitted. b. Add fresh, pre-warmed live-cell imaging medium to the cells. c. Image the cells using a fluorescence microscope equipped with a Cy5 filter set (Excitation/Emission: ~650/670 nm).
Protocol 2: Assessment of Cell Viability using a Resazurin-based Assay
This protocol provides a method to evaluate the cytotoxicity of the this compound labeling procedure.
Materials:
-
Cells plated in a 96-well plate
-
This compound
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
Cell culture medium
-
Fluorescence plate reader
Procedure:
-
Cell Treatment: a. Plate cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of this compound concentrations for the same duration as the labeling protocol. Include untreated control wells and wells with a vehicle control (DMSO).
-
Resazurin Incubation: a. After the treatment period, remove the medium. b. Add fresh cell culture medium containing the resazurin reagent (typically at a 1:10 dilution) to each well. c. Incubate the plate for 1-4 hours at 37°C, protected from light, or until a color change is observed.
-
Measurement: a. Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: a. Subtract the background fluorescence (from wells with medium and resazurin but no cells). b. Express the fluorescence of the treated cells as a percentage of the untreated control cells to determine cell viability.
Visualizations
Caption: A flowchart illustrating the key steps of the this compound live-cell labeling protocol.
Caption: The bioorthogonal reaction between a TCO-modified molecule and this compound.
References
Application Notes and Protocols for SiR-Tetrazine Staining in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon-rhodamine (SiR)-tetrazine is a powerful tool in modern cell biology, enabling the fluorescent labeling of specific biomolecules in live and fixed cells with high specificity and minimal perturbation. This technology is based on the bioorthogonal reaction between a tetrazine-functionalized SiR dye and a dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) moiety. This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is exceptionally fast and occurs efficiently under physiological conditions without the need for toxic catalysts, making it ideal for live-cell imaging.[1][2]
The SiR fluorophore exhibits far-red excitation and emission, which minimizes phototoxicity and cellular autofluorescence.[3] Furthermore, SiR-tetrazine is fluorogenic, meaning its fluorescence significantly increases upon reaction with a TCO group, leading to a high signal-to-noise ratio and enabling no-wash imaging protocols.[4][5] These properties make this compound staining a versatile technique for a wide range of applications, including super-resolution microscopy, tracking of protein dynamics, and studying receptor internalization.[6][7][8]
This document provides detailed protocols for three common strategies to introduce the TCO reactive handle into cellular targets: antibody-based labeling of cell surface proteins, metabolic glycoengineering, and genetic code expansion. It also includes a guide for optimizing staining conditions and troubleshooting common issues.
Principle of this compound Staining
The core of this compound staining is a two-step process. First, a TCO group is introduced onto the biomolecule of interest. This can be achieved through various methods, each with its own advantages. In the second step, the cell-permeable this compound dye is added, which rapidly and specifically reacts with the TCO-tagged molecule, resulting in covalent labeling and a significant increase in fluorescence.
Data Presentation: Quantitative Parameters for this compound Staining
The following tables summarize key quantitative data for optimizing your this compound staining experiments. These values are starting points and may require further optimization depending on the specific cell type, target molecule, and experimental setup.
Table 1: Recommended Concentration Ranges for Reagents
| Reagent | Typical Concentration | Application | Reference(s) |
| TCO-conjugated Antibody | 1 - 10 µg/mL | Cell Surface Protein Labeling | [1] |
| TCO-modified Sugar | 25 - 50 µM | Metabolic Glycoengineering | [9] |
| This compound | 0.5 - 10 µM | Live and Fixed Cell Staining | [1][10][11] |
Table 2: Recommended Incubation Times
| Step | Reagent | Incubation Time | Temperature | Application | Reference(s) |
| TCO Introduction | TCO-conjugated Antibody | 30 - 60 minutes | 4°C or 37°C | Cell Surface Protein Labeling | [1][9] |
| TCO-modified Sugar | 24 - 72 hours | 37°C | Metabolic Glycoengineering | [12] | |
| Staining | This compound | 5 - 30 minutes | Room Temp or 37°C | Live and Fixed Cell Staining | [1][10][12] |
Table 3: Signal-to-Noise Ratio (SNR) and Fluorescence Enhancement
| Fluorophore | Fluorescence Enhancement (Turn-on Ratio) | Signal-to-Background Ratio | Application | Reference(s) |
| This compound | Up to 50-fold | > 35 | Live-cell imaging, Super-resolution microscopy | [7][11] |
| HD653 (an optimized this compound) | ~45-fold | 35.8 | Wash-free live-cell imaging | [11][13] |
Experimental Protocols
Protocol 1: Antibody-Based Labeling of Cell Surface Proteins
This protocol is suitable for labeling extracellular domains of proteins on the surface of live or fixed cells.
Materials:
-
Cells expressing the target protein
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
TCO-conjugated primary antibody specific to the target protein
-
This compound stock solution (1 mM in anhydrous DMSO)
-
Imaging medium (e.g., phenol (B47542) red-free medium)
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips to the desired confluency.
-
Antibody Incubation (Pre-targeting):
-
Washing:
-
Remove the antibody solution and wash the cells three times with cold PBS to remove unbound antibody.
-
-
This compound Staining:
-
Dilute the this compound stock solution in imaging medium to a final concentration of 1-5 µM.
-
Add the this compound solution to the cells and incubate for 5-15 minutes at 37°C.[1]
-
-
Final Wash and Imaging:
-
Remove the this compound solution and wash the cells twice with pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for SiR dyes (Excitation/Emission: ~650/670 nm).
-
Protocol 2: Metabolic Glycoengineering for Labeling Glycans
This method allows for the labeling of cell surface glycans by metabolically incorporating a TCO-modified sugar.[14][15]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TCO-modified sugar (e.g., Ac4ManNAc-TCO) stock solution (in DMSO)
-
This compound stock solution (1 mM in anhydrous DMSO)
-
PBS
-
Imaging medium
Procedure:
-
Metabolic Incorporation:
-
Washing:
-
Gently wash the cells two to three times with pre-warmed PBS to remove any unreacted TCO-modified sugar.
-
-
This compound Staining:
-
Prepare a solution of this compound in imaging medium at a final concentration of 1-10 µM.
-
Incubate the cells with the this compound solution for 5-30 minutes at 37°C.[12]
-
-
Final Wash and Imaging:
-
Wash the cells twice with pre-warmed imaging medium.
-
Proceed with fluorescence microscopy.
-
Protocol 3: Genetic Code Expansion for Site-Specific Protein Labeling
This advanced technique allows for the site-specific incorporation of a TCO-modified non-canonical amino acid (ncAA) into a protein of interest, enabling precise labeling.[2][13][16]
Materials:
-
Host cells (e.g., E. coli or mammalian cells)
-
Expression plasmid for the protein of interest containing an amber stop codon (TAG) at the desired labeling site
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the TCO-ncAA
-
TCO-modified ncAA (e.g., TCO*-L-lysine)
-
Cell culture or expression medium
-
This compound stock solution (1 mM in anhydrous DMSO)
-
PBS
-
Imaging medium
Procedure:
-
Cell Transfection/Transformation: Co-transfect or co-transform the host cells with the expression plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.
-
Protein Expression and ncAA Incorporation:
-
Culture the cells in a medium supplemented with the TCO-ncAA.
-
Induce protein expression according to the specific expression system.
-
-
Cell Preparation for Imaging:
-
For live-cell imaging, plate the cells on glass-bottom dishes. For fixed-cell imaging, proceed with fixation and permeabilization as required.
-
-
This compound Staining:
-
Incubate the cells with 1-5 µM this compound in the appropriate buffer or medium for 10-30 minutes at room temperature or 37°C.
-
-
Washing and Imaging:
-
Wash the cells to remove unbound this compound and image using fluorescence microscopy.
-
Application Example: Visualizing GPCR Internalization
This compound staining is a powerful tool for studying the dynamics of G protein-coupled receptors (GPCRs), such as ligand-induced internalization.[1][8][17][18]
Troubleshooting
Table 4: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution | Reference(s) |
| No or Weak Signal | Inefficient TCO incorporation | Optimize the concentration and incubation time of the TCO-modified reagent. Verify the expression of the target protein. | [19][20] |
| Low concentration of this compound | Increase the concentration of this compound (up to 10 µM). | [21][22] | |
| Insufficient incubation time for staining | Increase the incubation time with this compound. | [3] | |
| High Background | Non-specific binding of TCO-antibody | Increase the concentration of the blocking agent (e.g., BSA). Increase the number and duration of wash steps. | [9][23] |
| Excess unbound this compound | Ensure thorough washing after the staining step. | [21] | |
| Autofluorescence | Use a far-red filter set appropriate for SiR and include an unstained control to assess autofluorescence. | [20] | |
| Phototoxicity | High laser power or prolonged exposure | Reduce laser power and exposure time during imaging. Use a fluorophore with longer wavelengths like SiR. | [8] |
Conclusion
This compound staining offers a robust and versatile platform for the specific and minimally invasive labeling of biomolecules in living cells. The protocols provided herein offer a starting point for researchers to implement this powerful technique in their studies. By carefully optimizing the experimental conditions and considering the potential challenges, this compound staining can provide valuable insights into a wide range of biological processes.
References
- 1. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Truncation-free genetic code expansion with tetrazine amino acids for quantitative protein ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Fluorogenic probes for super-resolution microscopy - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02711K [pubs.rsc.org]
- 8. Imaging GPCR internalization using near-infrared Nebraska red-based reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Genetic Code Expansion for Site-Specific Labeling of Antibodies with Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gce4all.oregonstate.edu [gce4all.oregonstate.edu]
- 14. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 15. Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescent Bioorthogonal Labeling of Class B GPCRs in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 20. biotium.com [biotium.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. stjohnslabs.com [stjohnslabs.com]
- 23. IHC Troubleshooting Guide | Thermo Fisher Scientific - HU [thermofisher.com]
SiR-Tetrazine in STED Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Silicon-Rhodamine-tetrazine (SiR-tetrazine) in Stimulated Emission Depletion (STED) microscopy. The combination of SiR derivatives with bioorthogonal labeling strategies has opened new avenues for super-resolution imaging of cellular structures with high specificity and minimal perturbation.
Introduction to this compound for STED Microscopy
This compound is a cell-permeable, fluorogenic dye that belongs to the silicon-rhodamine family of fluorophores. Its application in STED microscopy is particularly advantageous due to its far-red emission, which minimizes phototoxicity and cellular autofluorescence. The tetrazine moiety allows for a highly specific and rapid bioorthogonal reaction with a dienophile, most commonly a strained trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN).[1][2][3] This "click chemistry" reaction enables the precise labeling of target biomolecules in living or fixed cells.[4][5]
The primary method for introducing the dienophile into a specific protein of interest is through genetic code expansion.[6][7][8] This technique involves the site-specific incorporation of a non-canonical amino acid (ncAA) containing the TCO or BCN group into the protein's amino acid sequence in response to an amber stop codon (TAG).[4][6] The subsequent addition of this compound results in a covalent bond between the dye and the target protein, allowing for high-resolution imaging with STED microscopy.[1][4] The fluorogenic nature of some tetrazine dyes, where fluorescence intensity significantly increases upon reaction with the dienophile, is a key advantage for live-cell imaging as it reduces background from unbound probes and can eliminate the need for wash steps.[9][10]
Key Applications
-
Live-Cell Super-Resolution Imaging: The cell permeability and low toxicity of this compound make it an ideal probe for dynamic studies in living cells.[1][4]
-
Cytoskeletal Imaging: High-resolution visualization of cytoskeletal components like actin and vimentin (B1176767) filaments.[1][4]
-
Protein-Specific Labeling: Precise labeling and tracking of specific proteins within the cellular environment.[7][8]
-
Multi-Color Imaging: this compound can be used in combination with other fluorophores for simultaneous multi-target STED imaging.
Quantitative Data
The following table summarizes key quantitative parameters reported in studies utilizing this compound and similar derivatives in STED microscopy.
| Parameter | Value | Target/Application | Reference |
| Resolution (FWHM) | Confocal: ~250 nmSTED: < 100 nm | Vimentin in live COS-7 cells | [1] |
| Resolution Improvement | From 147-154 nm (STED) to 107-135 nm (SPLIT-STED) | Replication foci in U937-PR9 cells | [11] |
| Time-Lapse Imaging | Up to 60 frames | Live-cell STED imaging | [3] |
| Labeling Concentration | 1-5 µM | Tetrazine-fluorophore for live-cell labeling | [12] |
| Incubation Time | 5-15 minutes | Tetrazine-fluorophore for live-cell labeling | [12] |
| Reaction Kinetics (k2) | 1 - 1x10^6 M⁻¹s⁻¹ | Tetrazine-TCO ligation | [13] |
| Fluorescence Enhancement | Up to 582-fold | Difluoroboronated tetrazine probes | [12] |
Experimental Protocols
Protocol 1: Live-Cell STED Imaging of Vimentin using Genetic Code Expansion
This protocol describes the labeling and imaging of vimentin filaments in live COS-7 cells using a genetically encoded TCO-lysine and this compound.
Materials:
-
COS-7 cells
-
Plasmid encoding the protein of interest (e.g., Vimentin) with an in-frame amber (TAG) codon at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., PylRS/tRNAPyl).
-
Non-canonical amino acid (e.g., trans-cyclooct-2-ene-L-lysine, TCO*-Lys).
-
This compound.
-
Cell culture medium (e.g., DMEM) and supplements.
-
Transfection reagent.
-
STED microscope with appropriate laser lines (e.g., 640 nm excitation, 775 nm depletion).
Procedure:
-
Cell Seeding and Transfection:
-
Seed COS-7 cells on glass-bottom dishes suitable for microscopy.
-
Co-transfect the cells with the plasmid for the target protein and the aaRS/tRNA plasmid using a suitable transfection reagent.
-
-
Incorporation of the Non-Canonical Amino Acid:
-
24 hours post-transfection, replace the culture medium with fresh medium supplemented with the TCO*-Lys (final concentration typically 1-10 µM).
-
Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the ncAA.
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Remove the medium containing TCO*-Lys from the cells and wash once with pre-warmed PBS.
-
Add the this compound containing medium to the cells and incubate for 15-30 minutes at 37°C.
-
-
Washing and Imaging:
-
For fluorogenic probes, washing steps may be minimal. For other probes, wash the cells two to three times with pre-warmed culture medium to remove unbound dye.[9]
-
Replace with fresh, pre-warmed imaging medium (phenol red-free).
-
Proceed with STED microscopy. Acquire images using appropriate laser powers for excitation and depletion to achieve optimal resolution while minimizing phototoxicity.
-
Visualizations
Caption: Workflow for labeling and imaging proteins in live cells.
Caption: Mechanism of site-specific protein labeling.
Caption: The chemical reaction enabling bioorthogonal labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genetic Code Expansion and Bio-Orthogonal Labeling Reveal Intact HIV-1 Capsids inside the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic Code Expansion and Click-Chemistry Labeling to Visualize GABA-A Receptors by Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of sted super-resolution image quality by image correlation spectroscopy (QuICS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols for In Vivo Protein Dynamics Tracking Using SiR-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and track protein dynamics in a living organism is crucial for understanding complex biological processes and for the development of novel therapeutics. Silicon-rhodamine (SiR)-tetrazine (SiR-Tz) is a powerful tool in this endeavor, offering a fluorogenic and cell-permeable probe for real-time imaging. This technology leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO).[1][2][3][4][5] This reaction is exceptionally fast and selective, allowing for the precise labeling of target proteins in the complex environment of a living cell or organism without interfering with native biological processes.[5][6]
SiR-tetrazine is a derivative of the far-red fluorophore silicon-rhodamine.[7] Its key features include far-red absorption and emission wavelengths, which minimize autofluorescence from biological samples, high photostability, and a fluorogenic character.[8] The fluorescence of this compound is quenched in its unbound state and dramatically increases upon reaction with a dienophile, leading to a high signal-to-noise ratio, which is ideal for in vivo imaging.[9] This "turn-on" feature often eliminates the need for washing steps to remove unbound probe, simplifying experimental workflows.[9]
These application notes provide an overview of the use of this compound for in vivo protein tracking, including detailed protocols for protein labeling and imaging.
Principle of this compound Based Protein Labeling
The core of this technology is the bioorthogonal reaction between this compound and a protein that has been functionalized with a strained dienophile, most commonly trans-cyclooctene (TCO). This is typically achieved through genetic code expansion, where an unnatural amino acid containing a TCO group (e.g., TCO*-Lysine) is site-specifically incorporated into the protein of interest.[10][11]
The process can be summarized in two key steps:
-
Genetic Modification : The target protein is genetically engineered to incorporate a TCO-containing unnatural amino acid at a specific site. This is achieved by introducing a unique codon (e.g., the amber stop codon, TAG) at the desired location in the gene of interest and co-expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes this codon and inserts the TCO-amino acid.[11]
-
Bioorthogonal Labeling : The cell-permeable this compound is introduced to the cells or organism. It rapidly and specifically reacts with the TCO-modified protein via the IEDDA cycloaddition, resulting in a stable covalent bond and a significant increase in fluorescence.[4][5]
Quantitative Data Summary
The efficiency and kinetics of the tetrazine-TCO ligation are critical for successful in vivo labeling. The following tables summarize key quantitative parameters gathered from the literature.
Table 1: Reaction Kinetics of Tetrazine-Dienophile Reactions
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent/Medium | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | > 6,000 | Not specified | [12] |
| Benzylamine Tetrazine | trans-cyclooctene | > 6,000 | Not specified | [12] |
| Tetrazine 1 | Norbornene 2 | 1.9 | Aqueous buffer | [13] |
| Tetrazine 1 | Norbornene 2 | 1.6 | FBS | [13] |
| Coumarin-modified tetrazole | DNA | up to 19.5 | In vivo | [5] |
Table 2: Typical Experimental Parameters for In Vivo Labeling
| Parameter | Value | Context | Reference |
| SiR-H-Tet Concentration | 3 µM | Live-cell labeling of EMTB-3xGFP | [10] |
| Incubation Time | 10 minutes | Live-cell labeling of EMTB-3xGFP | [10] |
| 18F-labeled TCO Concentration | 5 µM | PET probe construction | [2] |
| 18F-labeled TCO Reaction Time | 5 minutes | PET probe construction | [2] |
| FAM tetrazine working concentration | 1-10 µM | Live-cell labeling | [14] |
| FAM tetrazine incubation time | 15-60 minutes | Live-cell labeling | [14] |
| Tetrazine-fluorophore concentration | 1-5 µM | Pre-targeting with TCO-antibody | [15] |
| Tetrazine-fluorophore incubation time | 5-15 minutes | Pre-targeting with TCO-antibody | [15] |
Experimental Protocols
Protocol 1: Site-Specific Labeling of Intracellular Proteins in Live Cells
This protocol describes the labeling of a target protein with this compound after site-specific incorporation of a TCO-unnatural amino acid.
Materials:
-
Mammalian cells expressing the target protein with a genetically encoded TCO-unnatural amino acid.
-
Cell culture medium appropriate for the cell line.
-
This compound (e.g., from a 1 mM stock solution in anhydrous DMSO).[8]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorescence microscope with appropriate filter sets for SiR (e.g., Cy5 filter set).[7]
Procedure:
-
Cell Culture: Culture the cells expressing the TCO-modified protein of interest on a suitable imaging dish (e.g., glass-bottom dish).
-
Preparation of Labeling Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-5 µM).
-
Cell Labeling: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound labeling solution to the cells. d. Incubate the cells at 37°C for 10-30 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
Washing (Optional but Recommended): a. Aspirate the labeling solution. b. Wash the cells two to three times with pre-warmed cell culture medium to remove any unbound probe.
-
Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Image the cells using a fluorescence microscope equipped with a suitable filter set for SiR (Excitation/Emission: ~650/670 nm).
Protocol 2: Pre-targeted In Vivo Imaging
This protocol outlines a pre-targeting strategy where a TCO-modified targeting moiety (e.g., an antibody) is first administered, followed by a systemically cleared this compound probe.[3][12]
Materials:
-
Animal model (e.g., mouse).
-
TCO-modified targeting molecule (e.g., antibody against a tumor-specific antigen).
-
This compound probe.
-
Sterile PBS for injections.
-
In vivo imaging system (e.g., whole-animal fluorescence imaging system).
Procedure:
-
Administration of Targeting Molecule: a. Administer the TCO-modified targeting molecule to the animal via an appropriate route (e.g., intravenous injection). b. Allow sufficient time for the targeting molecule to accumulate at the target site and for the unbound excess to clear from circulation (this can range from hours to days depending on the pharmacokinetics of the targeting molecule).[3]
-
Administration of this compound: a. Administer the this compound probe to the animal.
-
In Vivo Imaging: a. At various time points after administration of the this compound, image the animal using an in vivo imaging system to monitor the fluorescence signal at the target site.
Visualizations
Caption: Bioorthogonal ligation of a TCO-modified protein with this compound.
Caption: Step-by-step workflow for in vivo protein tracking using this compound.
Applications in Research and Drug Development
The ability to track proteins in real-time within a living organism has profound implications for both basic research and pharmaceutical development.
-
Understanding Disease Mechanisms: By labeling proteins involved in disease pathways, researchers can visualize their localization, trafficking, and interactions in the context of a whole organism, providing insights into disease progression.
-
Drug Target Engagement: this compound can be used to develop assays to confirm that a drug is binding to its intended target in vivo. This can be achieved by labeling the target protein and observing changes in its dynamics or localization upon drug administration.
-
Pharmacokinetics and Biodistribution: By conjugating this compound to a drug candidate, its distribution and clearance can be monitored non-invasively in real-time, providing valuable pharmacokinetic data.[1][2][12]
-
High-Content Screening: The fluorogenic nature of the this compound reaction makes it suitable for developing high-content screening assays to identify molecules that modulate the function or localization of a target protein in a cellular or whole-organism context.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inefficient incorporation of TCO-amino acid. | Optimize the expression of the orthogonal synthetase/tRNA pair. Verify incorporation by mass spectrometry. |
| Low expression of the target protein. | Use a stronger promoter or optimize expression conditions. | |
| This compound degradation. | Prepare fresh solutions of this compound in anhydrous DMSO. Store stock solutions at -20°C or below, protected from light and moisture.[8] | |
| High background fluorescence | Non-specific binding of this compound. | Although fluorogenic, some background may occur. Increase the number of washing steps. Reduce the concentration of this compound. |
| Autofluorescence of the sample. | Use appropriate spectral unmixing if available. Ensure the use of far-red imaging to minimize biological autofluorescence. | |
| Phototoxicity | High laser power or long exposure times. | Reduce laser power and exposure times. Use a more sensitive detector. |
Conclusion
This compound, in combination with genetic code expansion, provides a robust and versatile platform for tracking protein dynamics in vivo. Its excellent reaction kinetics, high specificity, and fluorogenic properties make it an invaluable tool for researchers and drug developers seeking to understand the intricate workings of biological systems in their native context. The protocols and data presented here serve as a starting point for the implementation of this powerful technology in a wide range of in vivo applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrazine-tans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 7. This compound [spirochrome.com]
- 8. spirochrome.com [spirochrome.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactive polymer enables efficient in vivo bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Live-Cell Imaging of the Cytoskeleton Using SiR-Tetrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic nature of the cytoskeleton is fundamental to a multitude of cellular processes, including division, migration, and intracellular transport.[1] Visualizing these intricate networks of actin filaments and microtubules in living cells is crucial for understanding both normal cellular function and disease states. Traditional methods often rely on genetic modification (e.g., fluorescent protein fusions) which can lead to overexpression artifacts.[1] A powerful alternative is the use of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine-functionalized probe and a strained dienophile.[2][3]
This application note details the use of silicon-rhodamine (SiR)-tetrazine probes for live-cell imaging of the cytoskeleton. SiR is a far-red, cell-permeable, and fluorogenic dye that exhibits minimal cytotoxicity and high photostability.[4][5][6] When conjugated to tetrazine, it can specifically react with a dienophile, such as a trans-cyclooctene (B1233481) (TCO), that has been metabolically or genetically incorporated into cytoskeletal proteins or targeted via specific ligands.[7][8] A key advantage of this system is its fluorogenic nature; the fluorescence of the SiR-tetrazine probe is significantly enhanced upon reaction with the TCO, leading to a high signal-to-noise ratio and enabling no-wash imaging protocols.[9][10][11] This technology is compatible with various advanced imaging techniques, including super-resolution microscopy (STED, SIM), allowing for unprecedented views of cytoskeletal dynamics in living cells.[4][8]
Quantitative Data Presentation
The performance of SiR-based probes is critical for generating high-quality live-cell imaging data. The following tables summarize key quantitative parameters for SiR-actin and SiR-tubulin probes, as well as the fluorescence enhancement of fluorogenic tetrazine probes upon reaction.
| Probe | Target | Fluorescence Increase (in vitro) | Recommended Concentration (Live-Cell Imaging) | Cytotoxicity | Reference |
| SiR-actin | F-actin | >100-fold | 100 nM - 1 µM | Low at imaging concentrations | [4] |
| SiR-tubulin | Microtubules | >10-fold | 100 nM - 1 µM | Low at imaging concentrations | [4] |
| HD653 (SiR-derivative) | TCO-modified targets | 45-fold | 1 µM | Not specified | [12] |
| o-TzR (TMR-derivative) | TCO-modified targets | 95-fold | 1 µM | Not specified | [12] |
| Probe Comparison | Parameter | Observation | Reference |
| Tubulin Tracker vs. SiR-Tubulin | Signal Intensity & S/N Ratio | Tubulin Tracker showed higher fluorescence intensity and signal-to-noise ratio. | [13] |
| SiR-Tubulin with Verapamil (B1683045) | Effect of Efflux Inhibitor | Verapamil increased fluorescence intensity and signal-to-noise ratio. | [13] |
| HD653 vs. other SiR-derivatives | Off-target Staining | HD653 showed highly specific labeling with no visible off-target staining under no-wash conditions. | [12] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Actin Using SiR-Actin
This protocol describes the direct labeling of endogenous F-actin in live cells using the cell-permeable SiR-actin probe.
Materials:
-
Live cells cultured on imaging-suitable plates or coverslips
-
Complete cell culture medium
-
SiR-actin stock solution (e.g., 1 mM in DMSO)
-
Verapamil (optional, efflux pump inhibitor, 10 mM stock in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on your imaging vessel. Ensure cells are healthy and actively growing.
-
Staining Solution Preparation: Prepare the staining solution by diluting the SiR-actin stock solution in pre-warmed complete cell culture medium to a final concentration of 100 nM to 1 µM. For cell lines with high efflux pump activity, the addition of verapamil to a final concentration of 10 µM can improve staining.
-
Staining: Remove the existing cell culture medium and add the SiR-actin staining solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[14]
-
Washing (Optional): For fluorogenic probes like SiR-actin, a washing step is often not required, which is advantageous for delicate samples.[4] However, if background fluorescence is high, you can gently wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂). Use appropriate filter sets for SiR (Excitation/Emission: ~650/670 nm).
Protocol 2: Bioorthogonal Labeling of Tubulin with this compound
This protocol outlines a two-step approach for labeling tubulin in live cells by first introducing a TCO-modified docetaxel (B913) (a microtubule-binding drug) followed by labeling with a this compound probe.
Materials:
-
Live cells cultured on imaging-suitable plates or coverslips
-
Complete cell culture medium
-
Docetaxel-TCO stock solution
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Phosphate-buffered saline (PBS), pre-warmed
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Introduction of TCO Moiety: Incubate cells with Docetaxel-TCO at a suitable concentration in complete cell culture medium. The optimal concentration and incubation time should be determined empirically to allow for microtubule binding without inducing significant cytotoxicity.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove unreacted Docetaxel-TCO.[15]
-
This compound Labeling: Prepare a solution of this compound in live-cell imaging buffer at a final concentration of 1-10 µM.[15]
-
Incubation: Add the this compound solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[15]
-
Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging buffer to remove unbound this compound.[15]
-
Imaging: Proceed with imaging as described in Protocol 1.
Visualizations
Experimental Workflow for Bioorthogonal Cytoskeleton Labeling
Caption: Workflow for bioorthogonal labeling of the cytoskeleton.
Reaction Mechanism: this compound Ligation
Caption: this compound and TCO bioorthogonal reaction.
Application Example: Investigating Rho GTPase Signaling
Caption: Rho GTPase signaling pathway affecting the cytoskeleton.
Conclusion
The use of this compound probes in conjunction with bioorthogonal labeling strategies offers a robust and versatile platform for the live-cell imaging of the cytoskeleton. The excellent photophysical properties of SiR, including its far-red emission, fluorogenicity, and photostability, combined with the specificity of the tetrazine-TCO ligation, enable high-contrast, long-term imaging with minimal perturbation to the cell.[4][16] These methods are particularly powerful for researchers in basic cell biology and drug development who need to quantitatively assess the dynamic effects of various stimuli or compounds on cytoskeletal organization.[17][18][19][20] As probe development continues to improve fluorogenicity and reduce off-target effects, the utility of this approach for advanced, multiplexed, and super-resolution imaging will undoubtedly expand.[12][21]
References
- 1. tebubio.com [tebubio.com]
- 2. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorogenic probes for live-cell imaging of the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct fluorescent-dye labeling of α-tubulin in mammalian cells for live cell and superresolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparative analysis of taxol-derived fluorescent probes to assess microtubule networks in a complex live three-dimensional tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Labeling protocol for Tubulin, Actin and DNA in living specimens [abberior.rocks]
- 15. benchchem.com [benchchem.com]
- 16. beingbioreactive.wordpress.com [beingbioreactive.wordpress.com]
- 17. Live Cell Imaging of RhoGTPase Biosensors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Live cell imaging of RhoGTPase biosensors in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Multiplex Imaging of Rho GTPase Activities in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multiplex imaging of Rho family GTPase activities in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Incorporating SiR-Tetrazine into Click Chemistry Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling precise chemical modifications within living cells and organisms without interfering with native biochemical processes.[1] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO).[2][3] This "click chemistry" ligation is prized for its exceptionally rapid kinetics, high specificity, and biocompatibility.[4][5]
Silicon-rhodamine (SiR)-tetrazine is a state-of-the-art probe that leverages this chemistry for advanced imaging applications.[6] SiR is a fluorophore with near-infrared (NIR) excitation and emission spectra, which minimizes phototoxicity and background autofluorescence in biological samples.[7] When conjugated to tetrazine, the dye is fluorogenic, meaning its fluorescence is significantly quenched until it reacts with a dienophile, leading to a high signal-to-noise ratio.[8][9] This combination of properties makes this compound an ideal tool for a range of applications, including wash-free live-cell imaging, super-resolution microscopy, and the development of targeted therapeutics.[4][9][10]
These application notes provide a comprehensive guide to the properties of this compound, quantitative data on its reaction kinetics, and detailed protocols for its incorporation into various experimental workflows.
Core Principles: The Tetrazine-TCO IEDDA Reaction
The utility of this compound is centered on its reaction with a strained dienophile, most commonly a trans-cyclooctene (TCO) derivative. The IEDDA reaction is a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the electron-rich, strained TCO acts as the dienophile.[10] The reaction proceeds through a concerted cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) linkage.[4][11] This process is exceptionally fast and highly selective, occurring efficiently at low concentrations and under physiological conditions without the need for a catalyst.[2][11]
Quantitative Data
The performance of this compound in click chemistry workflows is defined by its photophysical properties and the kinetics of the IEDDA reaction.
Photophysical Properties of this compound
SiR-based probes are valued for their far-red spectral properties, which are well-suited for biological imaging.
| Property | Value | Reference |
| Absorbance Maximum (λabs) | 652 nm | [6] |
| Emission Maximum (λfl) | 674 nm | [6] |
| Molar Extinction Coefficient (εmax) | 1.0 x 10⁵ M⁻¹cm⁻¹ | [6] |
| Key Features | Cell-permeable, fluorogenic, compatible with STED, STORM & SIM | [7] |
Reaction Kinetics of Tetrazine-Dienophile Ligations
The speed of the IEDDA reaction is quantified by the second-order rate constant (k₂). This value is critical for applications requiring rapid labeling at low concentrations, such as in vivo imaging.[4] The reaction kinetics can be tuned by modifying the substituents on both the tetrazine and the dienophile.[12][13]
| Tetrazine Derivative | Dienophile | Rate Constant (k₂ in M⁻¹s⁻¹) | Solvent/Conditions | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2,000 | 9:1 Methanol:Water | [2][5] |
| General Tetrazine | trans-cyclooctene (TCO) | 1 - 1 x 10⁶ | Aqueous | [11] |
| Diphenyl-s-tetrazine | s-TCO | 3,100 | Methanol | [14] |
| Water-soluble 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 | Water | [14] |
| Various Tetrazines | TCO | >50,000 | DPBS, 37°C | [15] |
Applications in Research and Drug Development
The unique characteristics of the this compound click reaction have led to its adoption across multiple scientific disciplines.
Live-Cell and Super-Resolution Imaging
This compound is particularly powerful for imaging intracellular targets.[8] Its cell permeability allows it to readily cross the cell membrane, and its fluorogenic nature ensures that fluorescence is primarily observed only after reaction with a target, minimizing background noise and eliminating the need for wash steps.[9][16] This makes it an exceptional tool for super-resolution microscopy techniques like STED and STORM, which have been used to visualize cytoskeletal proteins with resolutions as high as 28-92 nm.[17][18]
Targeted Drug Delivery and Prodrug Activation
In drug development, tetrazine chemistry enables precise spatial and temporal control over drug activity.[10][19]
-
Pretargeted Therapy: An antibody modified with a TCO group can be administered first, allowing it to accumulate at a target site (e.g., a tumor). A second, fast-clearing tetrazine-linked drug is then administered, which reacts specifically at the target site, minimizing systemic toxicity.[10][20]
-
Click-to-Release Prodrugs: A therapeutic agent can be inactivated by linking it to a TCO moiety. The active drug is only released upon administration of the complementary tetrazine, providing on-demand drug activation.[1][12][21]
Experimental Protocols
Successful implementation of this compound workflows requires careful planning and execution. Below are detailed protocols for common applications.
Protocol 1: General Labeling of a TCO-Modified Protein
This protocol describes a two-step method to label a protein of interest (POI). First, the protein is functionalized with a TCO group using an NHS ester, which targets primary amines (e.g., lysine (B10760008) residues). Second, the TCO-protein is reacted with this compound.
Materials:
-
Protein of Interest (POI) in amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
Step 1: Protein Activation with TCO-NHS Ester
-
Prepare Protein: Ensure the POI is in an amine-free buffer (buffers containing Tris or glycine (B1666218) will interfere with the reaction). Adjust the protein concentration to 1-5 mg/mL.
-
Prepare TCO-NHS: Prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS (pH 7.4), following the manufacturer's instructions. The TCO-activated protein is now ready for ligation.
Step 2: Ligation with this compound
-
Prepare this compound: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Ligation Reaction: Add a 1.5- to 3-fold molar excess of this compound to the purified TCO-activated protein.
-
Incubation: Incubate for 30-60 minutes at room temperature. The reaction is typically very fast.
-
Final Purification (Optional): If necessary, remove any unreacted this compound using a desalting column.
-
Analysis: The labeled protein conjugate is ready for use. Confirm labeling via SDS-PAGE (visualizing fluorescence) and/or mass spectrometry.
Protocol 2: Site-Specific Intracellular Protein Labeling via Genetic Code Expansion (GCE)
This advanced workflow allows for the site-specific labeling of a protein inside living cells by genetically encoding an unnatural amino acid (UAA) containing a TCO group.[22][23]
Materials:
-
Mammalian cells (e.g., COS-7, HeLa)
-
Plasmid for Protein of Interest (POI) with an in-frame amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding the orthogonal tRNA/tRNA-synthetase pair for the UAA.[22]
-
Transfection reagent.
-
Cell culture medium.
-
Unnatural amino acid (UAA), e.g., trans-cyclooct-2-ene-L-lysine (TCO*A).
-
This compound.
Procedure:
-
Cell Culture and Transfection: Seed cells on a suitable imaging dish (e.g., glass-bottom dishes). Co-transfect the cells with the POI-TAG plasmid and the orthogonal tRNA/synthetase plasmid using a standard transfection protocol.
-
UAA Incorporation: 4-6 hours post-transfection, replace the medium with fresh medium supplemented with the TCO-containing UAA (typically 250-500 µM). Culture the cells for 24-48 hours to allow for protein expression and UAA incorporation.
-
Labeling with this compound: Prepare a labeling solution by diluting the this compound stock solution in fresh cell culture medium to a final concentration of 1-5 µM.
-
Incubation: Remove the UAA-containing medium from the cells and add the this compound labeling solution. Incubate for 15-30 minutes at 37°C.
-
Imaging: The cells can be imaged directly without wash steps. Proceed with live-cell imaging using an appropriate fluorescence microscope (e.g., confocal or STED) with standard Cy5 filter sets.[6]
Conclusion
This compound, in conjunction with TCO dienophiles, provides a robust and versatile platform for bioorthogonal chemistry.[4] Its superior kinetics, specificity, and fluorogenic properties make it an invaluable tool for researchers in chemical biology and drug development.[2][9] The applications, ranging from high-resolution intracellular imaging to precisely controlled drug activation, continue to expand. The protocols and data presented here offer a guide for effectively incorporating this compound into diverse and innovative research workflows, pushing the boundaries of what can be observed and manipulated within living systems.
References
- 1. iris.unict.it [iris.unict.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Bioorthogonal Probes [biosyn.com]
- 6. This compound [spirochrome.com]
- 7. spirochrome.com [spirochrome.com]
- 8. Bioorthogonal double-fluorogenic siliconrhodamine probes for intracellular super-resolution microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC02212C [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clicking 1,2,4,5-tetrazine and cyclooctynes with tunable reaction rates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorogenic probes for super-resolution microscopy - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02711K [pubs.rsc.org]
- 18. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Emerging Role of Tetrazines in Drug-Activation Chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SiR-Tetrazine for Wash-Free Imaging of Cellular Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of cellular structures and dynamic processes in living cells is a cornerstone of modern biological research and drug development. Traditional fluorescence microscopy techniques often require wash steps to remove unbound fluorescent probes, which can be time-consuming, disruptive to cellular processes, and can introduce artifacts. SiR-tetrazine and other fluorogenic tetrazine dyes represent a significant advancement in live-cell imaging by enabling wash-free protocols.[1][2][3][4][5] These probes exist in a non-fluorescent state until they react with a specific bioorthogonal partner, leading to a substantial increase in fluorescence only upon binding to the target of interest. This "turn-on" mechanism minimizes background fluorescence and allows for real-time imaging with high signal-to-noise ratios.[6][7]
This document provides detailed application notes and protocols for the use of this compound in wash-free imaging of cellular structures. Silicon-rhodamine (SiR) is a far-red fluorescent dye, which is advantageous for live-cell imaging due to reduced phototoxicity and cellular autofluorescence.[2] When conjugated to tetrazine, it becomes a powerful tool for bioorthogonal labeling.
The underlying principle of this technique is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry," between a tetrazine moiety and a strained dienophile, most commonly trans-cyclooctene (B1233481) (TCO).[7][8] This reaction is exceptionally fast, highly specific, and biocompatible, making it ideal for labeling biomolecules in their native cellular environment.[9][10]
Principle of this compound Based Wash-Free Imaging
The workflow for this compound based wash-free imaging involves a two-step labeling strategy:
-
Target Modification: The cellular structure of interest is first tagged with a dienophile, typically TCO. This can be achieved through genetic encoding of unnatural amino acids containing a TCO group into a protein of interest, or by using TCO-modified ligands, antibodies, or nanobodies that specifically bind to the target.[1][2]
-
Fluorogenic Labeling: The this compound probe is then added to the cells. The tetrazine moiety of the probe rapidly and specifically reacts with the TCO-tagged target molecule. This bioorthogonal reaction triggers a conformational change in the SiR fluorophore, leading to a dramatic increase in its fluorescence quantum yield.[6][11] The unbound this compound remains in a quenched, non-fluorescent state, thus eliminating the need for wash steps.[1][2]
Quantitative Data
The performance of fluorogenic tetrazine probes is characterized by several key parameters, including their reaction kinetics and fluorescence enhancement upon reaction. The following table summarizes representative quantitative data for this compound and related fluorogenic probes.
| Probe | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Fluorescence Enhancement (Fold Increase) | Excitation (nm) | Emission (nm) | Reference |
| HD653 (this compound derivative) | TCO | Not explicitly stated, but described as rapid | ~20 | ~650 | ~670 | [2] |
| SiR-Tz20 | TCO | Not explicitly stated, but described as highly selective | Not explicitly stated | Not explicitly stated | Not explicitly stated | [12] |
| General Tetrazine-TCO Reaction | TCO | > 800 | Varies with fluorophore | Varies with fluorophore | Varies with fluorophore | [13] |
| General Tetrazine-TCO Reaction | TCO | up to 3.3 x 10⁶ | Varies with fluorophore | Varies with fluorophore | Varies with fluorophore | [14] |
| Fast Tetrazine Scaffolds | TCO | > 50,000 | Varies with fluorophore | Varies with fluorophore | Varies with fluorophore | [15][16] |
Experimental Protocols
The following are generalized protocols for wash-free imaging using this compound. Optimal conditions may vary depending on the cell type, the target protein, and the specific TCO-labeling strategy.
Protocol 1: General Live-Cell Imaging of TCO-Tagged Proteins
Materials:
-
Live cells expressing the TCO-tagged protein of interest, cultured on imaging-compatible plates or dishes.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with serum and supplements).
-
Fluorescence microscope equipped with appropriate filter sets for far-red imaging (e.g., Cy5 filter set).
Procedure:
-
Cell Preparation: Culture cells expressing the TCO-modified target protein on a suitable imaging vessel (e.g., glass-bottom dish) to the desired confluency.
-
Preparation of Labeling Solution: On the day of imaging, dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final working concentration. A typical starting concentration is 1-10 µM.[17] The optimal concentration should be determined empirically.
-
Labeling Reaction: Remove the culture medium from the cells and add the this compound labeling solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes, protected from light.[17] The optimal incubation time will depend on the reaction kinetics and the concentration of the reactants.
-
Imaging: Without washing, image the cells directly using a fluorescence microscope. Acquire images using a filter set appropriate for SiR (Excitation/Emission: ~650/670 nm).
Protocol 2: Pre-targeting Strategy for Cell Surface Proteins
This protocol is suitable for labeling cell surface proteins using a TCO-modified antibody or ligand.
Materials:
-
Live cells expressing the target surface protein.
-
TCO-modified antibody or ligand specific to the target protein.
-
This compound stock solution (1 mM in DMSO).
-
Cell culture medium.
-
Imaging buffer (e.g., phenol red-free medium).
-
Fluorescence microscope.
Procedure:
-
Pre-targeting Step: Incubate the live cells with the TCO-functionalized antibody or ligand in cell culture medium for a predetermined time (e.g., 1-4 hours) to allow for binding to the cellular target.[7]
-
Wash Step (Optional but Recommended): Gently wash the cells three times with fresh, pre-warmed cell culture medium to remove any unbound TCO-reagent. This step helps to reduce potential background from non-specific binding of the TCO-reagent.
-
This compound Labeling: Add this compound diluted in imaging buffer to the cells at a final concentration of 1-10 µM.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Imaging: Proceed with live-cell imaging without a final wash step.
Diagrams
Caption: Experimental workflow for wash-free imaging.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotium.com [biotium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Wash-free Imaging in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 9. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: SiR-Tetrazine for Live-Cell Imaging and Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation and use of SiR-tetrazine in live-cell imaging and super-resolution microscopy. This compound is a cell-permeable, fluorogenic probe that participates in bioorthogonal click chemistry reactions, making it a powerful tool for specific and efficient labeling of biomolecules in living systems.[1]
Introduction to this compound
Silicon-rhodamine (SiR)-tetrazine is a fluorescent probe that combines the excellent photophysical properties of SiR, including far-red excitation and emission, with the bioorthogonal reactivity of a tetrazine moiety. This allows for the specific labeling of molecules containing a dienophile, such as trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3] This reaction is exceptionally fast and proceeds efficiently in complex biological environments without the need for a catalyst, making it ideal for live-cell applications. A key feature of many tetrazine-dye conjugates is their fluorogenicity; the tetrazine quenches the fluorophore's emission, and upon reaction with a dienophile, this quenching is relieved, leading to a significant increase in fluorescence and improved signal-to-noise.
Data Summary
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₃₆H₃₅N₇O₃Si | [2] |
| Molecular Weight | 641.8 g/mol | [2] |
| Excitation Max (λex) | 652 nm | [2] |
| Emission Max (λem) | 674 nm | [2] |
| Extinction Coefficient | 1.0 x 10⁵ cm⁻¹M⁻¹ | [2] |
| Storage (Solid) | -20°C | [2][4] |
| Storage (DMSO Stock) | -20°C (stable for several months) | [2][4] |
Recommended Concentrations for Stock and Working Solutions
| Solution Type | Solvent | Recommended Concentration | Incubation Time |
| Stock Solution | Anhydrous DMSO | 1 mM | N/A |
| Working Solution (Live-Cell Imaging) | Cell Culture Medium | 0.5 - 10 µM | 10 - 60 minutes |
| Working Solution (Super-Resolution) | Cell Culture Medium | 0.5 - 5 µM | 10 - 30 minutes |
Experimental Protocols
Preparation of this compound Stock Solution (1 mM)
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 1 mM. For example, to a 1 mg vial of this compound (MW: 641.8 g/mol ), add 1.56 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. When stored properly, the DMSO stock solution should be stable for several months.[2]
Note: DMSO is known to facilitate the entry of organic molecules into tissues. Handle with caution and wear appropriate personal protective equipment.
Protocol for Live-Cell Bioorthogonal Labeling and Imaging
This protocol describes the labeling of intracellular proteins that have been genetically encoded with a TCO-containing unnatural amino acid.
Materials:
-
Cells expressing the TCO-modified protein of interest, cultured on imaging-suitable plates (e.g., glass-bottom dishes).
-
Complete cell culture medium, pre-warmed to 37°C.
-
This compound stock solution (1 mM in DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on imaging plates.
-
Preparation of Working Solution: Dilute the 1 mM this compound stock solution in pre-warmed complete cell culture medium to the desired final working concentration (typically 0.5 - 5 µM). For example, to prepare 1 mL of a 2 µM working solution, add 2 µL of the 1 mM stock solution to 998 µL of medium.
-
Labeling: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator.[5] The optimal incubation time may need to be determined empirically and depends on the target protein's expression level and accessibility.
-
Washing: Remove the labeling solution and wash the cells two to three times with pre-warmed complete cell culture medium to remove any unbound probe.[5] Due to the fluorogenic nature of this compound, extensive washing may not always be necessary, which is advantageous for live-cell imaging.[3][6]
-
Imaging: Replace the wash medium with fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence). Image the cells using a fluorescence microscope equipped with a Cy5 filter set or similar far-red optics.
Protocol for Super-Resolution Microscopy (STED/SIM)
For super-resolution techniques like Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM), the labeling density and probe photostability are critical. This compound is well-suited for these applications.[6][7]
Procedure:
-
Follow the live-cell labeling protocol (Protocol 2), using a working concentration typically in the range of 0.5 - 2 µM.[5] It is crucial to optimize the concentration to achieve sufficient labeling density for high-quality super-resolution imaging without introducing significant background from non-specific binding.
-
After the final wash, mount the sample on the super-resolution microscope.
-
Acquire images according to the instrument's specific guidelines for STED or SIM imaging of far-red fluorophores.
Troubleshooting Common Issues
-
High Background/Off-Target Staining:
-
Cause: The concentration of this compound may be too high, or the incubation time may be too long. Some tetrazine derivatives can exhibit non-specific binding to cellular components.[8][9] The stability of the tetrazine in the cell culture medium can also be a factor.[4]
-
Solution: Perform a titration of the this compound concentration and incubation time to find the optimal balance between specific signal and background.[10] Ensure thorough washing after incubation. Consider using a fluorogenic this compound derivative specifically designed to minimize off-target staining.[3][6]
-
-
No or Low Signal:
-
Cause: Inefficient incorporation of the TCO-containing amino acid, low expression of the target protein, or insufficient concentration of this compound.
-
Solution: Verify the expression and TCO incorporation of your target protein. Increase the concentration of this compound or the incubation time. Ensure the stock solution has been stored correctly and has not degraded.
-
Visualizations
Caption: Workflow for preparing this compound solutions and labeling live cells.
Caption: Bioorthogonal labeling of a TCO-modified protein with this compound.
References
- 1. This compound [spirochrome.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Super-resolution imaging in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
Application Note: Imaging SiR-Tetrazine with a Standard Cy5 Filter Set
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silicon-rhodamine (SiR)-tetrazine is a powerful tool in bioorthogonal chemistry, enabling researchers to label and visualize specific biomolecules in living cells with high specificity and minimal background. This far-red, fluorogenic probe reacts with dienophiles like trans-cyclooctene (B1233481) (TCO) and bicyclononyne (BCN) in a highly efficient inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction.[1][2] A key advantage of this compound is its compatibility with standard Cy5 filter sets commonly found on fluorescence microscopes, making this advanced imaging technique widely accessible.[1] This document provides a detailed guide for imaging this compound using a standard Cy5 filter set, including spectral information, experimental protocols, and workflow diagrams.
Spectral Compatibility
This compound exhibits absorption and emission spectra that are well-matched with the transmission characteristics of a standard Cy5 filter set. The key spectral properties are summarized below.
Table 1: Spectral Characteristics of this compound
| Property | Wavelength (nm) |
| Absorbance Maximum (λ_abs) | 652[2] |
| Emission Maximum (λ_em) | 674[2] |
Table 2: Typical Specifications of a Standard Cy5 Filter Set
| Component | Wavelength Range (nm) |
| Excitation Filter | 628 ± 20 |
| Dichroic Mirror | 660 (longpass) |
| Emission Filter | 692 ± 20 |
The overlap between the this compound excitation spectrum and the Cy5 excitation filter, and similarly between the emission spectrum and the emission filter, allows for efficient signal detection while minimizing bleed-through.
Bioorthogonal Labeling Workflow
The general workflow for labeling and imaging a target protein with this compound involves two main steps: introduction of a dienophile-modified component and subsequent labeling with this compound.
Caption: General workflow for bioorthogonal labeling and imaging.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (e.g., Spirochrome, SC008)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO. A typical concentration is 1 mM.
-
Store the stock solution at -20°C, protected from light. When stored properly, the solution should be stable for several months.[2]
Live-Cell Labeling Protocol
This protocol provides a general guideline for labeling proteins modified with a dienophile (e.g., TCO) in living cells. Optimization may be required for specific cell types and target proteins.
Materials:
-
Cells expressing the dienophile-modified target protein, cultured on a suitable imaging dish (e.g., glass-bottom dish).
-
Complete cell culture medium.
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
This compound stock solution (1 mM in DMSO).
Protocol:
-
Culture cells expressing the dienophile-modified target protein to the desired confluency (typically 60-80%).
-
On the day of the experiment, prepare the this compound labeling solution. Dilute the 1 mM this compound stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM.
-
Remove the existing culture medium from the cells and add the this compound labeling solution.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time and concentration should be determined empirically.
-
After incubation, remove the labeling medium and wash the cells twice with pre-warmed live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging. Due to the fluorogenic nature of this compound, which increases in fluorescence upon reaction, extensive washing is often not required, enabling "no-wash" imaging protocols.[3][4]
Caption: Live-cell labeling and imaging workflow.
Fluorescence Microscopy and Imaging
Microscope Setup:
-
Microscope: An inverted fluorescence microscope equipped for live-cell imaging with an incubation chamber to maintain temperature (37°C) and CO₂ levels.
-
Objective: A high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) is recommended for optimal signal collection and resolution.
-
Filter Set: A standard Cy5 filter cube.
-
Light Source: A white light LED or a laser line suitable for exciting in the 630-650 nm range.
-
Detector: A sensitive camera, such as an sCMOS or EMCCD camera.
Imaging Protocol:
-
Place the imaging dish with the labeled cells on the microscope stage within the incubation chamber.
-
Locate the cells of interest using brightfield or DIC imaging.
-
Switch to the Cy5 filter set for fluorescence imaging.
-
Use the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching, especially for time-lapse imaging.
-
Acquire images. This compound is also compatible with super-resolution microscopy techniques such as STED and STORM.[2][5]
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient dienophile incorporation. | Verify the expression and modification of the target protein. |
| Low labeling efficiency. | Increase this compound concentration or incubation time. | |
| Photobleaching. | Reduce excitation power and exposure time. Use an anti-fade reagent for fixed cells. | |
| High background | Incomplete removal of unbound probe. | Perform additional washing steps. |
| Non-specific binding of this compound. | Decrease the concentration of this compound. Include a blocking step (e.g., with BSA) for fixed cells. | |
| Autofluorescence. | Image in a far-red channel to minimize cellular autofluorescence. |
Signaling Pathway and Logical Relationships
The principle of imaging with this compound is based on a specific chemical reaction rather than a biological signaling pathway. The logical relationship is a direct consequence of the bioorthogonal reaction.
Caption: Logical relationship of the bioorthogonal reaction.
Conclusion
Imaging this compound with a standard Cy5 filter set is a straightforward and effective method for visualizing specifically labeled biomolecules in living cells. The excellent spectral compatibility, combined with the high specificity and fluorogenic nature of the probe, provides high-contrast images with minimal background. By following the protocols outlined in this application note, researchers can successfully implement this powerful imaging technique in their own experiments.
References
Application Notes and Protocols: Multicolor Imaging Strategies Involving SiR-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize multiple molecular species simultaneously within a living cell is crucial for understanding complex biological processes and for the development of new therapeutic agents. Silicon-rhodamine (SiR)-tetrazine probes have emerged as powerful tools for advanced fluorescence imaging, offering far-red to near-infrared fluorescence, high cell permeability, and fluorogenic properties.[1][2] This fluorogenicity, characterized by a significant increase in fluorescence upon reaction, allows for no-wash live-cell imaging with high signal-to-noise ratios.[3][4][5] SiR-tetrazine participates in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with strained dienophiles like trans-cyclooctene (B1233481) (TCO).[6][7] This reaction is exceptionally fast and highly specific, enabling the precise labeling of biomolecules in their native environment without interfering with cellular processes.[6][8]
These application notes provide an overview of multicolor imaging strategies using this compound, detailed protocols for various labeling techniques, and quantitative data to aid in experimental design.
Principle of this compound Bioorthogonal Chemistry
The core of this compound's utility lies in the iEDDA cycloaddition reaction. A tetrazine moiety is conjugated to the SiR fluorophore, which quenches its fluorescence.[9] When this this compound probe encounters a biomolecule tagged with a strained dienophile (e.g., TCO), they undergo a rapid and irreversible click reaction.[6][7] This reaction forms a stable covalent bond and disrupts the quenching effect of the tetrazine, leading to a "turn-on" of the SiR fluorescence.[8][10]
Quantitative Data for this compound Probes
The selection of a suitable this compound probe and dienophile partner is critical for successful imaging experiments. The following table summarizes key quantitative data for representative probes to facilitate this choice.
| Probe/Reactant | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Enhancement (-fold) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| This compound | ~650 | ~670 | Low (quenched) | Up to >1000 | - | [11] |
| with TCO | ~652 | ~672 | High | - | ~2000 | [6] |
| HD653 (this compound derivative) | 653 | 672 | 0.001 (off) | ~50 | - | [3] |
| with TCO | 653 | 672 | 0.05 (on) | - | - | [3] |
| ATTO655-Me-Tet | 663 | 682 | 0.02 (off) | 4 | - | [9] |
| with TCO-Lys | 663 | 682 | 0.08 (on) | - | - | [9] |
Experimental Protocols
Protocol 1: General Live-Cell Labeling of TCO-Modified Targets
This protocol provides a general workflow for labeling live cells containing proteins or other biomolecules modified with a TCO group.
Materials:
-
Cells expressing the TCO-modified biomolecule of interest
-
Complete cell culture medium
-
This compound probe (e.g., from Spirochrome)
-
Anhydrous DMSO
-
Glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5)
Procedure:
-
Cell Preparation: Culture cells expressing the TCO-modified target to the desired confluency on a glass-bottom imaging dish.
-
Probe Preparation: Prepare a stock solution of the this compound probe in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration, typically between 1-5 µM.
-
Cell Labeling: Remove the existing culture medium from the cells. Add the this compound labeling solution to the cells. Incubate at 37°C for 15-60 minutes. The optimal time should be determined empirically.
-
Washing (Optional but Recommended for Lower Background): Aspirate the labeling solution. Wash the cells twice with pre-warmed complete culture medium. Add fresh, pre-warmed medium for imaging. Due to the fluorogenic nature of this compound, this wash step can often be omitted for "no-wash" imaging.[3]
-
Imaging: Image the cells using a fluorescence microscope equipped with a suitable far-red filter set (e.g., Excitation: 640/30 nm, Emission: 690/50 nm).
Protocol 2: Two-Color Imaging of a GFP-Tagged Protein and a TCO-Labeled Protein
This protocol describes how to simultaneously visualize a GFP-fusion protein and another protein labeled with this compound. SiR's spectral properties make it compatible with common fluorescent proteins like GFP and mCherry.[1]
Materials:
-
Cells co-expressing a GFP-fusion protein and a TCO-modified protein
-
All materials listed in Protocol 1
Procedure:
-
Follow steps 1-3 from Protocol 1 for cell preparation and labeling with this compound.
-
After the incubation period, wash the cells twice with pre-warmed complete cell culture medium to ensure removal of any unbound probe that might contribute to background fluorescence.
-
Replace with fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium).
-
Sequential Imaging: To prevent spectral bleed-through, perform sequential imaging:
-
GFP Channel: Excite at ~488 nm and collect emission at ~510 nm.
-
SiR Channel: Excite at ~640 nm and collect emission at ~670 nm.
-
-
Merge the acquired images to visualize the colocalization or relative distribution of the two proteins.
Application in Drug Development: Pre-targeting Strategy
In drug development and diagnostics, a pre-targeting strategy can enhance the specificity of imaging or drug delivery.[10] This involves administering a TCO-modified targeting moiety (e.g., an antibody) that binds to a specific cellular target. After unbound antibody is cleared, a smaller, fast-clearing this compound probe is administered, which then rapidly "clicks" to the TCO-tagged antibody.[10]
This approach minimizes background signal from unbound imaging agents and reduces the potential toxicity associated with delivering a complete drug-fluorophore conjugate.[10] The rapid kinetics of the tetrazine ligation are highly advantageous for this strategy.[7][8]
Advanced Microscopy Applications
The high photostability and brightness of SiR make this compound probes compatible with super-resolution microscopy techniques.[2] These methods bypass the diffraction limit of light to achieve nanoscale resolution.
-
STED (Stimulated Emission Depletion) Microscopy: this compound has been successfully used for live-cell STED imaging.[4]
-
STORM (Stochastic Optical Reconstruction Microscopy) and SOFI (Super-resolution Optical Fluctuation Imaging): The properties of SiR are also amenable to these single-molecule localization and fluctuation-based techniques.[2][4]
The use of this compound in these advanced applications allows for the investigation of molecular interactions and cellular structures with unprecedented detail.
Conclusion
This compound probes offer a versatile and powerful platform for multicolor and advanced imaging in live cells. Their combination of far-red spectral properties, fluorogenicity, and rapid, bioorthogonal reactivity enables researchers and drug development professionals to perform a wide range of experiments, from dual-color imaging of protein dynamics to sophisticated super-resolution studies and targeted in vivo imaging. The protocols and data provided herein serve as a starting point for the successful implementation of these innovative imaging strategies.
References
- 1. This compound [spirochrome.com]
- 2. spirochrome.com [spirochrome.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 7. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: SiR-Tetrazine in Drug Discovery Research
Introduction
Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), has become a cornerstone technology in drug discovery.[3][4] This reaction is prized for its exceptionally rapid kinetics, selectivity, and biocompatibility.[3][5]
When paired with a high-performance fluorophore like silicon-rhodamine (SiR), the resulting SiR-tetrazine probe becomes a powerful tool for biological investigation. SiR is a far-red, highly photostable, and cell-permeable dye.[6][7] The this compound conjugate uniquely combines these features with a "fluorogenic" property: the tetrazine moiety quenches the SiR fluorescence until it reacts with a dienophile, leading to a significant increase in brightness upon target labeling.[8][9][10] This "turn-on" capability enables no-wash imaging with high signal-to-background ratios, making it ideal for tracking drugs, assessing target engagement, and activating therapeutics in complex biological environments.[2][9][11]
Core Principle: The this compound Ligation
The primary application of this compound involves its rapid and specific covalent reaction with a TCO-tagged molecule of interest (e.g., a drug, antibody, or peptide). This iEDDA cycloaddition is often referred to as a "click" reaction due to its speed and specificity. The fluorogenic nature of the probe minimizes background fluorescence from unbound this compound, as it only becomes brightly fluorescent after reacting with its TCO target.
Key Applications in Drug Discovery
Target Engagement and Occupancy Studies
A critical step in drug development is confirming that a drug candidate binds to its intended molecular target within the complex environment of a living cell.[12] this compound provides a direct and visually quantitative method for measuring this engagement. In this assay, a drug candidate is functionalized with a TCO group. When introduced to cells, this TCO-drug binds to its target. Subsequent addition of cell-permeable this compound results in a bioorthogonal reaction that fluorescently labels the drug-target complex, allowing for direct visualization and quantification of target engagement.[12][13]
Pretargeted In Vivo Imaging
Visualizing drug distribution and tumor accumulation in vivo is essential for evaluating efficacy and safety. The pretargeting approach leverages the rapid kinetics of the this compound reaction to achieve exceptionally high signal-to-background imaging. First, a TCO-modified targeting vector (e.g., an antibody) is administered and allowed to accumulate at the target site (e.g., a tumor) while the unbound excess clears from circulation. Subsequently, the small, fast-clearing this compound is administered. It rapidly finds and "clicks" to the TCO-antibody at the tumor site, lighting it up for near-infrared fluorescence imaging.[4][14][15]
Spatiotemporal Control of Drug Activity ("Click-to-Release")
Beyond imaging, the tetrazine ligation can be engineered to activate prodrugs.[16] In a "click-to-release" strategy, an active drug is "caged" with a TCO-containing linker, rendering it inert.[17] The drug remains inactive until it is exposed to a tetrazine. This allows for systemic administration of a non-toxic prodrug, followed by localized activation at a specific time and place by administering the tetrazine, thereby minimizing off-target toxicity.
Quantitative Data
The performance of this compound is defined by its photophysical properties and the kinetics of its bioorthogonal reaction.
| Parameter | Value | Reference |
| Absorption Max (λabs) | ~652 nm | [7] |
| Emission Max (λEm) | ~674 nm | [7] |
| Molar Extinction Coefficient (ε) | ~1.0 x 10⁵ M⁻¹cm⁻¹ | [7] |
| Cell Permeability | Yes | [7][18] |
| Fluorogenic Turn-On | Yes (significant fluorescence increase upon reaction) | [8][9][19] |
| Second-Order Rate Constant (k₂) with TCO | 1,000 - >70,000 M⁻¹s⁻¹ (Varies with TCO structure and solvent) | [5][14] |
Experimental Protocols
Protocol 1: Live-Cell Target Engagement Assay
This protocol provides a general framework for labeling an intracellular target using a TCO-modified ligand and this compound.
Materials:
-
Cells expressing the target of interest, plated on glass-bottom imaging dishes.
-
TCO-functionalized drug/ligand of interest.
-
This compound (e.g., Spirochrome, SC008).
-
Anhydrous DMSO.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS) or live-cell imaging buffer (e.g., FluoroBrite).
-
Fluorescence microscope with appropriate Cy5/far-red filter sets.
Procedure:
-
Preparation of Reagents:
-
Cell Treatment with TCO-Ligand:
-
Culture cells to an appropriate confluency (e.g., 60-80%).
-
Dilute the TCO-ligand stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM, but must be optimized for your specific drug).
-
Replace the medium in the imaging dish with the TCO-ligand containing medium.
-
Incubate cells for a sufficient time to allow target binding (e.g., 1-4 hours) at 37°C and 5% CO₂.
-
-
Washing:
-
Gently aspirate the TCO-ligand medium.
-
Wash the cells three times with pre-warmed complete medium to remove excess, unbound TCO-ligand.[6]
-
-
This compound Labeling:
-
Final Wash and Imaging:
-
Aspirate the this compound solution.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging buffer.
-
Add fresh imaging buffer to the dish.
-
Image the cells immediately using a fluorescence microscope (confocal, STED, etc.) with a standard Cy5 filter set (e.g., Excitation: 640/30 nm; Emission: 690/50 nm).[18]
-
Protocol 2: General Protocol for Pretargeted In Vivo Tumor Imaging
This protocol outlines a conceptual workflow for a pretargeting experiment in a tumor-bearing mouse model. All animal procedures must be approved by an appropriate institutional animal care and use committee (IACUC).
Materials:
-
Tumor-bearing animal model (e.g., xenograft mouse model).
-
TCO-functionalized antibody targeting a tumor-specific antigen.
-
This compound.
-
Sterile, pyrogen-free PBS or saline for injection.
-
In vivo fluorescence imaging system (e.g., IVIS).
Procedure:
-
Phase 1: Antibody Targeting
-
Administer the TCO-antibody to the animal, typically via intravenous (tail vein) injection. The dose will depend on the specific antibody and must be determined empirically (e.g., 50-100 µg).
-
Allow the antibody to circulate, bind to the tumor, and clear from non-target tissues. This clearance phase is critical for achieving a high signal-to-background ratio and can range from 24 to 72 hours.
-
-
Phase 2: Probe Administration and Imaging
-
After the clearance period, administer this compound via intravenous injection. The dose is typically much lower than the antibody on a molar basis (e.g., 10-50 nmol).
-
Perform whole-body fluorescence imaging at various time points post-injection (e.g., 1, 4, 8, and 24 hours) using a far-red fluorescence imaging system.
-
Analyze the images to quantify the fluorescence intensity at the tumor site relative to background tissues over time. This will reveal the specific accumulation and labeling of the target tissue.
-
References
- 1. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spirochrome.com [spirochrome.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. This compound [spirochrome.com]
- 19. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SiR-Tetrazine Staining
Welcome to the technical support center for SiR-tetrazine staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low signal, during their live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound staining and how does it work?
This compound staining is a two-step bioorthogonal labeling strategy used for live-cell imaging. It involves the highly specific and rapid reaction between a tetrazine-modified molecule and a trans-cyclooctene (B1233481) (TCO) tagged molecule. In a typical workflow, a primary antibody conjugated to TCO is used to target a specific cellular protein. Subsequently, a cell-permeable this compound dye is added, which reacts with the TCO-tagged antibody, resulting in fluorescent labeling of the target protein. This method is known for its high specificity and the fluorogenic properties of the SiR dye, which exhibits increased fluorescence upon reaction, leading to a high signal-to-noise ratio.[1][2]
Q2: What are the main advantages of using this compound for live-cell imaging?
The primary advantages of this compound staining include:
-
High Specificity: The bioorthogonal nature of the tetrazine-TCO reaction ensures minimal off-target labeling.
-
Rapid Kinetics: The reaction is extremely fast, allowing for the labeling of dynamic processes in real-time.
-
Fluorogenic Properties: this compound is fluorogenic, meaning its fluorescence intensity increases significantly upon reaction with TCO, which helps to reduce background from unbound probes.[3][4][5][6]
-
Far-Red Emission: The silicon-rhodamine (SiR) fluorophore emits in the far-red spectrum, which minimizes cellular autofluorescence and phototoxicity.
-
Cell Permeability: this compound is cell-permeable, allowing for the labeling of intracellular targets.
Q3: I am observing a very weak or no fluorescent signal. What are the possible causes?
Low or no signal in this compound staining can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is recommended to identify the root cause. The main areas to investigate are:
-
Antibody-TCO Conjugation: Inefficient conjugation of TCO to the antibody will result in fewer binding sites for the this compound probe.
-
Staining Protocol: Suboptimal concentrations of the antibody-TCO conjugate or this compound, as well as insufficient incubation times, can lead to poor labeling.
-
This compound Probe Integrity: Degradation or improper storage of the this compound probe can reduce its reactivity.
-
Imaging Parameters: Incorrect microscope settings, such as the filter sets or exposure times, can lead to poor signal detection.
-
Cellular Factors: Low expression levels of the target protein or poor cell health can also contribute to a weak signal.
The following sections will provide detailed troubleshooting steps for each of these areas.
Troubleshooting Guide: Low Signal
This guide provides a step-by-step approach to diagnosing and resolving issues related to low fluorescence signal in this compound staining experiments.
Step 1: Verify the Integrity and Functionality of Your Reagents
Before troubleshooting the experimental protocol, it is crucial to ensure that your reagents are viable.
1.1. Antibody-TCO Conjugate:
-
Question: How can I confirm that my antibody is successfully conjugated with TCO?
-
Answer: The success of the conjugation can be indirectly verified. One method is to perform a dot blot. Spot a small amount of the conjugated antibody onto a nitrocellulose membrane, let it dry, and then incubate with this compound. A fluorescent signal indicates a successful conjugation. For a more quantitative analysis, techniques like mass spectrometry can determine the degree of labeling.
1.2. This compound Probe:
-
Question: How should I store and handle the this compound probe to maintain its activity?
-
Answer: this compound should be stored at -20°C or -80°C, protected from light and moisture. It is recommended to aliquot the probe upon arrival to avoid repeated freeze-thaw cycles. Prepare fresh stock solutions in anhydrous DMSO.
1.3. Positive Control:
-
Question: How can I be sure my this compound is reactive?
-
Answer: A simple positive control is to mix a small amount of your this compound solution with a TCO-containing molecule (if available as a separate reagent) and measure the fluorescence. A significant increase in fluorescence confirms the reactivity of the tetrazine.
Step 2: Optimize the Antibody-TCO Conjugation
The ratio of TCO molecules to your antibody is critical for achieving a strong signal.
2.1. Molar Ratio of TCO-NHS Ester to Antibody:
-
Question: What is the optimal molar ratio of TCO-NHS ester to antibody for conjugation?
-
Answer: A good starting point is a 10-20 fold molar excess of TCO-NHS ester to the antibody. However, this may need to be optimized for your specific antibody. Higher ratios can lead to antibody aggregation or loss of function, while lower ratios may result in insufficient labeling.
| Molar Excess of TCO-NHS Ester | Expected Degree of Labeling (TCOs/Ab) | Potential Outcome |
| 5-10x | 2-4 | May result in a weaker signal. |
| 10-20x | 4-8 | Generally a good starting range for optimal signal. |
| >20x | >8 | Risk of antibody precipitation and reduced antigen binding. |
2.2. Conjugation Reaction Conditions:
-
Question: What are the ideal buffer and pH conditions for the conjugation reaction?
-
Answer: The reaction is typically performed in a phosphate (B84403) buffer (PBS) at a pH of 8.0-8.5 to facilitate the reaction between the NHS ester and primary amines on the antibody.
Step 3: Refine Your Staining Protocol
Optimizing the concentrations and incubation times for both the antibody-TCO conjugate and the this compound probe is essential.
3.1. Antibody-TCO Incubation:
-
Question: What is a good starting concentration and incubation time for the antibody-TCO conjugate?
-
Answer: Start with a concentration of 1-10 µg/mL and an incubation time of 1 hour at 37°C. If the signal is low, you can try increasing the concentration or extending the incubation time. For some targets, overnight incubation at 4°C can improve signal intensity.
3.2. This compound Incubation:
-
Question: What is the recommended concentration and incubation time for this compound?
-
Answer: A typical starting concentration for this compound is 1-5 µM. The reaction is very fast, so an incubation time of 15-30 minutes at 37°C is usually sufficient. Prolonged incubation can sometimes lead to increased background.
| Parameter | Starting Recommendation | Optimization Strategy for Low Signal |
| Antibody-TCO Concentration | 1-10 µg/mL | Increase concentration incrementally (e.g., to 15-20 µg/mL). |
| Antibody-TCO Incubation Time | 1 hour at 37°C | Increase incubation time (e.g., to 2-4 hours or overnight at 4°C). |
| This compound Concentration | 1-5 µM | Increase concentration slightly (e.g., to 5-10 µM). |
| This compound Incubation Time | 15-30 minutes at 37°C | Increase incubation time to 45-60 minutes. |
3.3. Washing Steps:
-
Question: How critical are the washing steps?
-
Answer: Thorough washing after the antibody-TCO incubation is crucial to remove unbound antibody and reduce background. Similarly, washing after this compound incubation helps to remove any unbound probe, improving the signal-to-noise ratio. Use a gentle washing buffer like pre-warmed PBS or cell culture medium.
Step 4: Optimize Imaging Parameters
Proper microscope setup is vital for detecting the fluorescent signal.
4.1. Filter Sets:
-
Question: Which filter set should I use for this compound?
-
Answer: SiR has an excitation maximum around 650 nm and an emission maximum around 670 nm. A standard Cy5 filter set is generally appropriate. Ensure that your filter set is optimized for these wavelengths to maximize signal detection.
4.2. Exposure Time and Laser Power:
-
Question: How should I set the exposure time and laser power?
-
Answer: Start with a moderate exposure time and laser power to avoid phototoxicity and photobleaching. If the signal is weak, you can incrementally increase the exposure time or laser power. However, be mindful that excessive light exposure can damage live cells.
4.3. Detector Settings:
-
Question: Are there any specific detector settings to consider?
-
Answer: If your microscope has adjustable gain or sensitivity settings for the detector (e.g., a PMT or sCMOS camera), ensure these are set appropriately to amplify the signal without introducing excessive noise.
Experimental Protocols
Protocol 1: Antibody-TCO Conjugation
This protocol describes the conjugation of a trans-cyclooctene (TCO)-NHS ester to a primary antibody.
Materials:
-
Primary antibody (1-5 mg/mL in PBS, free of amine-containing buffers like Tris)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate (pH 8.5)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.
-
Adjust the pH of the antibody solution to 8.0-8.5 using 1 M sodium bicarbonate.
-
Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
Purify the antibody-TCO conjugate using a size-exclusion chromatography column equilibrated with PBS to remove unconjugated TCO-NHS ester.
-
Measure the concentration of the purified antibody-TCO conjugate using a spectrophotometer (A280).
-
Store the conjugate at 4°C for short-term use or at -80°C in aliquots for long-term storage.
Protocol 2: Live-Cell Staining with this compound
This protocol outlines the steps for labeling a target protein in live cells using an antibody-TCO conjugate and this compound.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Antibody-TCO conjugate (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging medium (phenol red-free)
-
PBS
Procedure:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, dilute the antibody-TCO conjugate to a final concentration of 1-10 µg/mL in pre-warmed live-cell imaging medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the diluted antibody-TCO solution to the cells and incubate for 1 hour at 37°C in a CO2 incubator.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound antibody.
-
Dilute the this compound stock solution to a final concentration of 1-5 µM in pre-warmed live-cell imaging medium.
-
Add the this compound solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
Replace with fresh, pre-warmed imaging medium and proceed with imaging.
Visualizations
Caption: Workflow for this compound staining, from antibody conjugation to imaging.
References
- 1. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
dealing with non-specific binding of SiR-tetrazine
Welcome to the technical support center for SiR-tetrazine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding non-specific binding of this compound probes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background and non-specific binding in this compound based cell labeling?
High background and non-specific binding in experiments using this compound for TCO-ligation can arise from several factors:
-
Excess Reagent Concentration: Using a higher-than-necessary concentration of the this compound conjugate can lead to increased non-specific binding to cellular components or the extracellular matrix.[1]
-
Intrinsic Properties of the Conjugate: Some fluorophores or the linkers used to attach them to the tetrazine molecule can be inherently "sticky," resulting in non-specific interactions with cellular surfaces.[1] Additionally, some tetrazine-dye conjugates, such as certain ATTO-dyes, have a tendency to bind non-specifically to intracellular structures.[2]
-
Tetrazine Instability and Reactivity: Certain tetrazine derivatives can be unstable in aqueous environments like cell culture media, leading to degradation products that may bind non-specifically.[1] The reactivity of the tetrazine derivative with endogenous proteins in the proteome is a critical factor; highly reactive tetrazines can lead to off-target labeling and increased background.[3]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation times can negatively impact the efficiency of the specific ligation reaction, which can amplify the relative contribution of non-specific interactions.[1]
-
Cellular Autofluorescence: Cells naturally contain endogenous fluorophores (e.g., NADH, flavins) that can contribute to the background signal.[1][4]
Troubleshooting Guides
Guide 1: High Background Fluorescence
Problem: I am observing high background fluorescence across my entire sample, not just on my target of interest.
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a titration experiment to determine the lowest effective concentration of the this compound probe that still provides a specific signal. A suggested starting range for live-cell imaging is 0.1 µM to 10 µM.[1]
-
Incorporate a Blocking Step: Before adding the this compound reagent, incubate your cells with a blocking agent to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or glycine.[1][5]
-
Optimize Washing Steps: Increase the number and duration of wash steps after incubation with the this compound probe. Including a mild detergent, such as 0.05-0.1% Tween-20, in the wash buffer can help remove non-specifically bound reagents.[1][6]
-
Select a Low-Reactivity Tetrazine Derivative: If significant background persists, consider using a this compound derivative with minimal proteome reactivity. Studies have shown that tetrazine derivatives with lower proteome reactivity lead to more selective labeling and reduced background.[3]
-
Assess Cellular Autofluorescence: Image an unstained control sample to determine the level of endogenous autofluorescence. If autofluorescence is high, particularly in the blue and green channels, consider using a fluorophore with emission in the far-red or near-infrared spectrum.[4]
Guide 2: Weak or No Specific Signal
Problem: I am not seeing a fluorescent signal on my target, or the signal is very weak.
Troubleshooting Steps:
-
Verify TCO Labeling: Confirm that your target molecule (e.g., protein, antibody) has been successfully labeled with the trans-cyclooctene (B1233481) (TCO) moiety. This can be verified using methods such as mass spectrometry or a western blot with a TCO-specific antibody.[1]
-
Check Reaction Buffer pH: Ensure the pH of your reaction buffer is within the optimal range for the tetrazine-TCO ligation, which is typically between pH 6.5 and 8.5.[1]
-
Increase Reagent Concentrations: If the signal is weak, you may need to increase the concentration of the this compound conjugate or the amount of the TCO-labeled target.[1]
-
Evaluate Steric Hindrance: If the TCO or tetrazine moiety is sterically hindered, it can lead to low ligation efficiency. Using linkers, such as PEG spacers, can improve the accessibility of the reactive groups.[7]
-
Check Antibody Compatibility (for IHC/ICC): Ensure that your primary and secondary antibodies are compatible and that the secondary antibody is not binding non-specifically. Include a control without the primary antibody to test for secondary antibody-derived background.[8][9]
Data Presentation
Table 1: Common Blocking Agents to Reduce Non-specific Binding
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective blocking agent for many applications.[5] |
| Glycine | 100 mM | Can be used to quench unreacted aldehydes after fixation and block non-specific binding sites. |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive and effective, but may contain phosphoproteins and biotin (B1667282) that can interfere with certain assays.[5] |
| Casein | 0.5-2% (w/v) | A purified milk protein that can be more effective than BSA for some targets.[5] |
Experimental Protocols
Protocol 1: Titration of this compound to Optimize Signal-to-Noise Ratio
-
Cell Preparation: Plate cells expressing your TCO-labeled target of interest and a negative control cell line (not expressing the TCO-target) in a multi-well imaging plate.
-
Prepare Dilutions: Prepare a serial dilution of the this compound conjugate in live-cell imaging medium. A suggested range is from 10 µM down to 0.1 µM.[1]
-
Labeling: a. Wash the cells once with warm PBS. b. Add the different concentrations of the this compound-containing medium to the wells. Include a "no tetrazine" control for both cell types.[1] c. Incubate for 30 minutes at 37°C, protected from light.[1]
-
Washing: a. Remove the labeling medium. b. Wash the cells three times with warm live-cell imaging medium, incubating for 5 minutes during each wash.[1]
-
Imaging: a. Acquire images using a fluorescence microscope with the appropriate filter set for SiR (e.g., Cy5 filter set).[10] b. Quantify the fluorescence intensity of the specifically labeled structures and the background in both cell lines for each concentration.
-
Analysis: Determine the concentration that provides the highest signal-to-noise ratio.
Protocol 2: Using Blocking Agents to Reduce Non-specific Binding
-
Sample Preparation: Prepare your TCO-labeled samples (e.g., fixed and permeabilized cells on coverslips) as per your standard protocol.
-
Blocking Step: a. Wash the sample twice with PBS for 5 minutes each. b. Incubate the sample with a blocking buffer (e.g., 2% w/v BSA in PBS) for 30-60 minutes at room temperature.[5]
-
This compound Incubation: a. Dilute the this compound stock solution to the optimized final concentration in the blocking buffer. b. Briefly centrifuge the diluted probe solution to pellet any aggregates before adding it to the sample.[5] c. Aspirate the blocking buffer from the sample and add the diluted this compound solution. d. Incubate for 30-60 minutes at room temperature, protected from light.[5]
-
Washing: a. Aspirate the probe solution. b. Wash the sample three times with a wash buffer (e.g., 0.1% v/v Tween-20 in PBS) for 10 minutes each with gentle agitation.[5] c. Wash the sample two final times with PBS for 5 minutes each to remove residual detergent.[5]
-
Imaging: Mount the sample in an appropriate imaging medium and proceed with fluorescence microscopy.
Visualizations
Caption: Workflow for minimizing non-specific this compound binding.
Caption: Bioorthogonal reaction between this compound and a TCO-labeled molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. This compound [spirochrome.com]
Technical Support Center: Optimizing SiR-Tetrazine Reactions in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of SiR-tetrazine reactions in cellular experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound labeling experiments.
Issue 1: Weak or No Fluorescent Signal
A faint or absent signal is a frequent challenge. The following steps can help diagnose and resolve the issue.
-
Verify Dienophile Labeling: Confirm the successful incorporation of the dienophile (e.g., TCO, BCN) into your target molecule. This can be verified independently through methods like mass spectrometry or Western blotting with a dienophile-specific antibody.[1]
-
Optimize Reagent Concentrations: A low signal may be due to insufficient concentrations of the this compound probe or the dienophile-labeled target. Consider systematically increasing the concentration of the this compound conjugate.[1]
-
Adjust Incubation Time: The reaction may not have reached completion. Extend the incubation period to allow for sufficient reaction time between the this compound and the dienophile.[2][3]
-
Check Reagent Stability: Ensure the stability of your this compound and dienophile reagents. Some tetrazines and strained alkenes can degrade under experimental conditions.[4][5] Use fresh reagents and store them properly, typically below -20°C in anhydrous DMSO.[6]
-
Optimize pH: The reaction efficiency can be pH-dependent. Ensure your reaction buffer is within the optimal pH range, which is typically between 6.5 and 8.5.[1][7]
Issue 2: High Background Fluorescence
Excessive background fluorescence can obscure the specific signal from your target.
-
Optimize Probe Concentration: High concentrations of the this compound probe are a common cause of background signal. Perform a concentration titration to find the lowest effective concentration that still provides a strong specific signal.[1] A suggested starting range for titration is 0.1 µM to 10 µM.[1]
-
Incorporate Washing Steps: After the labeling reaction, perform thorough washing steps to remove unbound this compound probes. Washing cells three times with a warm live-cell imaging medium for 5 minutes each can be effective.[1] Including a mild detergent like 0.05-0.1% Tween-20 in the wash buffer can also help.[1]
-
Use a Blocking Agent: Before adding the this compound probe, incubate the cells with a blocking agent such as Bovine Serum Albumin (BSA) or glycine (B1666218) to saturate non-specific binding sites.[1]
-
Quench Excess Tetrazine: After the labeling reaction, any unreacted this compound can be quenched to reduce background. A common quenching agent is a cyclooctyne (B158145) derivative like BCN.[2][8]
-
Select a Tetrazine with Minimal Proteome Reactivity: Some tetrazine derivatives can react non-specifically with cellular proteins, leading to background fluorescence.[8][9][10] Using a tetrazine derivative with minimal proteome reactivity, such as SiR-Tz20, can significantly improve labeling specificity.[8][9][10]
-
Utilize Fluorogenic Probes: Employing fluorogenic this compound probes that exhibit low fluorescence until they react with the dienophile can dramatically reduce background and improve the signal-to-noise ratio, often eliminating the need for wash steps.[11][12][13][14]
Issue 3: Cell Viability is Compromised
Maintaining cell health is crucial for meaningful live-cell imaging results.
-
Assess Reagent Cytotoxicity: Both the this compound probe and the dienophile can be cytotoxic at high concentrations or with prolonged exposure.[2] It is essential to determine the optimal, non-toxic concentration for your specific cell line.
-
Minimize Harsh Treatments: Reduce stress on cells by optimizing experimental conditions. Avoid excessive centrifugation speeds and minimize the duration of incubation and washing steps.[2]
-
Ensure Sterility: Use sterile reagents and buffers to prevent microbial contamination, which can impact cell health.[2]
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the efficiency of the this compound reaction in live cells?
A1: The efficiency is primarily influenced by:
-
Reaction Kinetics: The choice of the dienophile is critical. Trans-cyclooctene (TCO) and its derivatives generally exhibit the fastest reaction rates with tetrazines.[5][15][16]
-
Reagent Concentrations: The concentrations of both the this compound probe and the dienophile-labeled target directly impact the reaction rate.
-
Stability of Reactants: The stability of the specific tetrazine and dienophile under physiological conditions (pH, temperature, presence of endogenous nucleophiles like thiols) is crucial.[5][8][9]
-
Cell Permeability: For intracellular targets, the ability of the this compound probe to cross the cell membrane is essential.[6][17][18]
-
Steric Hindrance: The accessibility of the dienophile on the target molecule can affect the reaction rate.
Q2: Which dienophile should I choose for my experiment: TCO, BCN, or Norbornene?
A2: The choice depends on the desired reaction speed and stability.
-
TCO (trans-cyclooctene): Offers the fastest reaction kinetics, making it ideal for rapid labeling.[5][15][16] However, some TCO derivatives can be unstable.[5]
-
BCN (bicyclo[6.1.0]nonyne): Provides a good balance of high reactivity and stability.[5]
-
Norbornene: Generally has slower reaction kinetics compared to TCO and BCN but can be suitable for applications where rapid labeling is not a priority.[19]
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration is cell-type and application-dependent and should be determined empirically through titration. A common starting range is 0.1 µM to 10 µM.[1] For super-resolution microscopy, concentrations as low as 500 nM have been used successfully.[20] The goal is to use the lowest concentration that provides a high signal-to-noise ratio while minimizing background and potential cytotoxicity.[1]
Q4: How can I label intracellular proteins with this compound?
A4: To label intracellular proteins, you need a cell-permeable this compound probe.[6][17] The target protein must be tagged with a dienophile, often achieved through genetic code expansion to incorporate an unnatural amino acid bearing the dienophile.[20][21][22]
Q5: What are "fluorogenic" this compound probes and what are their advantages?
A5: Fluorogenic this compound probes are designed to have their fluorescence "quenched" or turned off in their unbound state. Upon reaction with a dienophile, a chemical transformation occurs that restores their fluorescence, leading to a significant increase in signal.[11][12] This "turn-on" mechanism is highly advantageous as it minimizes background fluorescence from unreacted probes, often enabling "no-wash" imaging protocols.[11][13][23]
Data Presentation
Table 1: Reaction Rate Constants for Common Dienophile-Tetrazine Pairs
| Dienophile | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| TCO | 3-methyl-6-phenyl-1,2,4,5-tetrazine | ~1,000 - 30,000 | [24] |
| sTCO | Monosubstituted tetrazine | ~72,500 | [5][25] |
| BCN | TAMRA-Tetrazine | Fast kinetics (comparable to TCO in cells) | [5] |
| Norbornene | Various tetrazines | ~1 - 10³ | [19] |
Note: Reaction rates can vary depending on the specific substitutions on both the tetrazine and the dienophile, as well as the experimental conditions.
Experimental Protocols
Protocol 1: General Live-Cell Labeling with this compound
This protocol provides a general workflow for labeling dienophile-tagged proteins in live cells.
-
Cell Preparation: Plate cells expressing the dienophile-tagged protein of interest on a suitable imaging dish (e.g., glass-bottom plate) and culture overnight.
-
Prepare this compound Solution: Prepare a stock solution of the this compound probe in anhydrous DMSO (e.g., 1 mM).[1] Dilute the stock solution to the desired final concentration (e.g., 0.1 - 10 µM) in pre-warmed live-cell imaging medium.[1]
-
Labeling: a. Aspirate the culture medium from the cells and wash once with warm PBS.[1] b. Add the this compound-containing medium to the cells. c. Incubate for a specific duration (e.g., 30 minutes) at 37°C, protected from light.[1][8] The optimal incubation time may need to be determined experimentally.
-
Washing (if necessary): a. Remove the labeling medium. b. Wash the cells three times with warm live-cell imaging medium, incubating for 5 minutes during each wash to remove excess probe.[1]
-
Imaging: Image the cells using a fluorescence microscope equipped with a standard Cy5 filter set (e.g., excitation ~640 nm, emission ~670 nm).[17][18]
Protocol 2: Optimizing this compound Concentration
This protocol helps determine the optimal probe concentration to maximize the signal-to-noise ratio.
-
Cell Plating: Plate both cells expressing the dienophile-tagged target and control cells (not expressing the target) in a multi-well imaging plate.[1]
-
Prepare Serial Dilutions: Prepare a serial dilution of the this compound probe in live-cell imaging medium. A suggested range is from 10 µM down to 0.1 µM.[1]
-
Labeling: Add the different concentrations of the this compound medium to both the target-expressing and control cells. Include a "no tetrazine" control. Incubate as described in Protocol 1.[1]
-
Washing: Wash all wells as described in Protocol 1.[1]
-
Imaging and Analysis: a. Image all wells using consistent acquisition settings (e.g., exposure time, laser power).[1] b. Quantify the mean fluorescence intensity of the specifically labeled structures in the target cells and the background fluorescence in the control cells for each concentration.[1] c. Calculate the signal-to-noise ratio (S/N) for each concentration (S/N = Mean specific signal / Mean background signal).[1] d. Select the lowest concentration that provides a robust S/N ratio for future experiments.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spirochrome.com [spirochrome.com]
- 7. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Reactive polymer enables efficient in vivo bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound [spirochrome.com]
- 18. A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy | bioRxiv [biorxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ideal Bioorthogonal Reactions Using A Site-Specifically Encoded Tetrazine Amino Acid. | Semantic Scholar [semanticscholar.org]
solving SiR-tetrazine solubility problems in aqueous buffer
Welcome to the technical support center for SiR-tetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments involving this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
It is highly recommended to dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1][2] Ensure the DMSO is high quality and free of water, as moisture can affect the stability of the compound.
Q2: My this compound solution precipitates when I dilute it in my aqueous buffer (e.g., PBS). Why is this happening and how can I prevent it?
This is a common issue due to the hydrophobic nature of the this compound molecule. When the DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[3][4][5][6]
To prevent precipitation, consider the following strategies:
-
Lower the final concentration: this compound is more likely to stay in solution at lower working concentrations.[6]
-
Optimize the final DMSO concentration: While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.1% for most cell-based assays), a small amount can help maintain solubility.[3][7]
-
Use a two-step dilution: Instead of diluting the stock directly into the full volume of your aqueous buffer, first make an intermediate dilution in DMSO. Then, add the final diluted sample to your buffer.[5]
-
Gentle and thorough mixing: When adding the this compound stock to the aqueous buffer, do so slowly and with constant, gentle mixing to aid dissolution.
Q3: What are the visual signs of this compound precipitation or aggregation?
Precipitation can be observed as a fine, white, or cloudy appearance in the solution.[6] Aggregation may not always be visible to the naked eye but can lead to a decrease in fluorescence intensity due to quenching effects.[8][9]
Q4: My fluorescence signal is low. Could this be a solubility issue?
Yes, low fluorescence can be a direct result of solubility problems for a few reasons:
-
Precipitation: If the this compound has precipitated, the actual concentration of the soluble, reactive probe is lower than intended, leading to inefficient labeling.
-
Aggregation-Induced Quenching: this compound, like many fluorescent dyes, can self-quench when molecules are in close proximity, such as in an aggregated state. This means that even if the probe is present, its fluorescence may be significantly reduced.[8][9]
-
Inaccurate Concentration: If some of the compound has precipitated, the concentration of the stock solution may be lower than calculated.
It is also important to consider other factors that can lead to low fluorescence, such as inefficient labeling, high background, or photobleaching.[10][11][12]
Q5: Can I use surfactants like Tween 80 or PEG to improve solubility?
Yes, non-ionic surfactants like Tween 80 and the use of PEGylated linkers are common strategies to improve the aqueous solubility of hydrophobic compounds.[13][14][15][16][17][18] However, it is crucial to first test the compatibility of any additive with your specific experimental setup, as they could potentially interfere with cell viability or the kinetics of the click reaction.
Q6: Are there water-soluble alternatives to this compound?
Yes, research has led to the development of more water-soluble tetrazine derivatives.[19][20] If you consistently face solubility issues with standard this compound, exploring these alternatives could be a viable solution.
Troubleshooting Guide
If you are encountering problems with your this compound experiments, this guide will help you diagnose and solve common issues related to solubility.
Issue 1: Visible Precipitation in the Staining Solution
| Observation | Potential Cause | Recommended Solution |
| The buffer turns cloudy or a precipitate forms immediately upon adding the this compound DMSO stock. | The final concentration of this compound is above its solubility limit in the aqueous buffer. The final DMSO concentration is too low to maintain solubility. | 1. Decrease the Final Concentration: Try using a lower working concentration of this compound. 2. Optimize DMSO Content: If your experimental system allows, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%), but always perform a vehicle control to check for toxicity.[7] 3. Change Dilution Method: Add the DMSO stock to the buffer slowly while vortexing or stirring gently. |
| The solution is initially clear but becomes cloudy over time. | The solution is supersaturated and the compound is slowly precipitating. | 1. Use Freshly Prepared Solutions: Prepare the staining solution immediately before use. 2. Consider Additives: If compatible with your experiment, consider adding a low concentration of a non-ionic surfactant like Tween 80. |
Issue 2: Low Fluorescence Signal or No Staining
| Observation | Potential Cause | Recommended Solution |
| No or very weak fluorescence is observed in the sample. | Solubility Issue: this compound has precipitated or aggregated, reducing the effective concentration and quenching the fluorescence.[8][9] Inefficient Labeling: The click reaction between this compound and the dienophile (TCO, BCN) is not efficient. Reagent Degradation: The this compound or the dienophile has degraded. | 1. Address Solubility: Prepare a fresh staining solution using the precipitation prevention methods described in the FAQs. 2. Optimize Reaction Conditions: Ensure the pH of your buffer is within the optimal range for the click reaction (typically pH 6-9).[15] Check the recommended stoichiometry and incubation time for your specific application. 3. Verify Reagent Integrity: Use fresh, properly stored reagents. Allow the this compound vial to warm to room temperature before opening to prevent condensation.[1][2] |
| High background fluorescence is observed. | Non-specific Binding: The probe is binding to surfaces or cellular components in a non-specific manner. Incomplete Washing: Excess, unreacted probe has not been sufficiently washed away. | 1. Improve Washing Steps: Increase the number and duration of washes after the labeling step. 2. Use a Blocking Agent: If applicable, use a suitable blocking agent to reduce non-specific binding. 3. Leverage Fluorogenicity: Remember that this compound's fluorescence increases upon reaction. A high background from the unreacted probe should be minimal if the probe is truly fluorogenic in your buffer system. |
Data Summary
This compound Properties
| Property | Value | Reference |
| Excitation Wavelength (λabs) | 652 nm | [1][2] |
| Emission Wavelength (λem) | 674 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 1.0 x 10^5 M⁻¹cm⁻¹ | [1][2] |
| Molecular Weight | 641.8 g/mol | [1][2] |
| Recommended Stock Solvent | Anhydrous DMSO | [1][2] |
| Storage Temperature | Below -20°C | [1][2] |
Recommended Click Chemistry Reaction Conditions
| Parameter | Recommendation | Reference |
| Reaction Buffer | PBS or other non-amine-containing buffers | [15] |
| pH | 6 - 9 | [15] |
| Temperature | Room Temperature (25°C) or 37°C | [15] |
| Duration | 10 - 60 minutes (can be extended) | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol provides a general guideline for diluting a this compound DMSO stock solution into an aqueous buffer to minimize precipitation.
-
Prepare this compound Stock Solution:
-
Allow the vial of solid this compound to warm to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 1 mM).
-
Mix well until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or below, protected from light and moisture.
-
-
Prepare Working Solution in Aqueous Buffer:
-
Determine the final desired concentration of this compound and the final percentage of DMSO for your experiment (e.g., 1 µM this compound in PBS with 0.1% DMSO).
-
In a microcentrifuge tube, add the required volume of your aqueous buffer (e.g., PBS).
-
Add the corresponding volume of the this compound DMSO stock to the buffer. To do this effectively, pipette the DMSO stock directly into the buffer while gently vortexing or flicking the tube to ensure rapid and thorough mixing.
-
Visually inspect the solution for any signs of precipitation (cloudiness).
-
Use the working solution immediately for your experiment.
-
Visualizations
Caption: A typical experimental workflow for live-cell labeling using this compound.
Caption: A decision tree for troubleshooting low fluorescence signals in this compound experiments.
References
- 1. spirochrome.com [spirochrome.com]
- 2. spirochrome.com [spirochrome.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. youtube.com [youtube.com]
- 13. Synergistic effect of non-ionic surfactants Tween 80 and PEG6000 on cytotoxicity of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Effect of a surfactant, Tween 80, on the formation and secretion of chylomicrons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
impact of dienophile choice on SiR-tetrazine labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing SiR-tetrazine probes in bioorthogonal labeling experiments. Careful consideration of the dienophile is crucial for successful labeling, impacting reaction speed, signal intensity, and background noise.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when choosing a dienophile for this compound labeling?
The choice of dienophile is a critical parameter that influences the kinetics of the inverse-electron demand Diels-Alder (iEDDA) reaction. Strained dienophiles, such as trans-cyclooctenes (TCOs), generally exhibit significantly faster reaction rates compared to unstrained dienophiles.[1][2] The specific application, whether it be live-cell imaging, fixed-cell staining, or in vivo studies, will dictate the optimal balance between reaction speed and the stability of the dienophile.
Q2: How does the dienophile affect the fluorescence of the this compound probe?
The this compound probe is fluorogenic, meaning its fluorescence intensity increases upon reaction with a dienophile.[3][4] The tetrazine moiety quenches the SiR fluorophore, and this quenching is relieved upon the iEDDA reaction. The degree of this "turn-on" effect can be influenced by the dienophile used. For instance, some studies suggest that strained alkynes may lead to a higher contrast ratio compared to strained alkenes due to differences in the residual quenching effects of the reaction products.[5]
Q3: Can the choice of dienophile impact cell viability?
Yes, both the dienophile and the tetrazine probe can exhibit cytotoxicity, particularly at high concentrations or with prolonged incubation times.[6] It is essential to titrate these reagents to determine the optimal concentrations that balance efficient labeling with maintaining cell health. Additionally, the stability of the dienophile in the cellular environment is a key factor; unstable dienophiles can lead to off-target reactions and potential toxicity.[1][2]
Troubleshooting Guides
High Background Fluorescence
High background can obscure specific signals and reduce the quality of imaging data. Below are common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Excess Unreacted this compound | Ensure complete removal of unbound probe through thorough, yet gentle, washing steps after labeling.[6] Consider introducing a quenching step by adding a highly reactive dienophile like BCN to neutralize any remaining tetrazine.[6] |
| Non-specific Binding of the Probe | The probe itself may bind to cellular components non-specifically.[6] Include blocking steps in your protocol, for example, with bovine serum albumin (BSA) or serum from the same species as the secondary antibody.[7] |
| Autofluorescence | The biological sample may have endogenous fluorophores.[8] Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a quencher like Sudan Black B or spectral unmixing if your imaging software allows. |
| Suboptimal Probe Concentration | Too high a concentration of the this compound probe can lead to increased non-specific binding.[7][9] Titrate the probe to find the lowest effective concentration. |
Weak or No Signal
A lack of signal can be frustrating. Here are several factors to investigate.
| Potential Cause | Troubleshooting Steps |
| Slow Reaction Kinetics | The chosen dienophile may have slow reaction kinetics with the tetrazine. If possible, switch to a more reactive dienophile, such as a strained trans-cyclooctene.[1] Alternatively, increase the incubation time or the concentration of the reactants. |
| Insufficient Dienophile Labeling | The target biomolecule may not be efficiently labeled with the dienophile. Verify the successful incorporation of the dienophile onto your target. |
| Degradation of Reagents | Ensure the this compound and the dienophile have been stored correctly and have not degraded. Prepare fresh solutions of your reagents. |
| Incompatible Reagents | Verify that the primary and secondary antibodies (if used in an antibody-directed approach) are compatible.[8] |
Decreased Cell Viability
Maintaining the health of your cells is crucial for meaningful live-cell imaging results.
| Potential Cause | Troubleshooting Steps |
| Cytotoxicity of Labeling Reagents | High concentrations of the this compound probe or the dienophile can be toxic to cells.[6] Perform a dose-response experiment to determine the optimal, non-toxic concentrations. |
| Harsh Experimental Conditions | Prolonged incubation times, excessive washing steps, or high centrifugation speeds can stress cells.[6] Optimize your protocol to be as gentle as possible. |
| Contamination | Ensure all buffers and reagents are sterile to prevent microbial contamination that could affect cell health.[6] |
Quantitative Data
The rate of the iEDDA reaction is dependent on the structure of both the tetrazine and the dienophile. The second-order rate constants (k₂) provide a quantitative measure of this reactivity.
| Dienophile | Tetrazine Derivative | k₂ (M⁻¹s⁻¹) | Reference(s) |
| trans-cyclooctene (TCO) | 3,6-di(2-pyridyl)-s-tetrazine | 2000 | [1] |
| Strained TCO (cis-bicyclo[6.1.0]non-4-ene) | 3,6-di(2-pyridyl)-s-tetrazine | 22,000 | [1] |
| Strained TCO (cis-bicyclo[6.1.0]non-4-ene) | 3,6-diphenyl-s-tetrazine | 3,100 | [1] |
| Unstrained Arylethynyltrifluoroborate | Pyridyl-tetrazine | 21 | [2] |
| Endogenous β-amino acid | 3,6-di-2-pyridyl-1,2,4,5-tetrazine | 0.625 | [10][11][12] |
Note: Reaction rates are influenced by the solvent and temperature.
Experimental Protocols
General Protocol for Live-Cell this compound Labeling
This protocol provides a general workflow for labeling dienophile-modified proteins in living cells.
-
Cell Preparation: Plate cells on a suitable imaging dish and culture overnight.
-
Dienophile Incorporation: Express or introduce your target protein tagged with the dienophile of choice. Allow sufficient time for expression and localization.
-
Labeling:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate for a designated period (e.g., 30-60 minutes) at 37°C.
-
-
Washing:
-
Remove the labeling medium.
-
Gently wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove unbound probe.[6]
-
-
Imaging: Image the cells using an appropriate fluorescence microscope with excitation/emission settings for SiR (e.g., 640/660 nm).
Protocol for Quenching Excess this compound
To reduce background from unreacted probe, a quenching step can be added after labeling.
-
Perform Labeling: Follow steps 1-3 of the general labeling protocol.
-
Initial Wash: After incubation with the this compound, gently wash the cells once with PBS.[6]
-
Quenching:
-
Prepare a solution of a highly reactive dienophile (e.g., 100 µM BCN) in fresh cell culture medium.[6]
-
Add the quenching solution to the cells and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Final Washes:
-
Remove the quenching solution.
-
Wash the cells 2-3 times with PBS.[6]
-
-
Imaging: Proceed with imaging as described above.
Diagrams
Caption: A simplified workflow for this compound labeling experiments.
Caption: A decision tree for troubleshooting high background fluorescence.
References
- 1. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles – Department of Biology | ETH Zurich [biol.ethz.ch]
- 12. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of SiR-Tetrazine Labeling
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing SiR-tetrazine labeling in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize cytotoxicity and ensure the success of your live-cell imaging studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cytotoxicity in this compound labeling?
A1: Cytotoxicity in this compound labeling can arise from several factors:
-
High Concentration of this compound: Excessive concentrations of the labeling probe can lead to off-target effects and cellular stress.[1][2]
-
Prolonged Incubation Time: Extended exposure of cells to the tetrazine probe, even at lower concentrations, can negatively impact cell viability.[1][2]
-
Non-Specific Reactivity: Some this compound derivatives can react non-specifically with intracellular proteins and other biomolecules, leading to cellular dysfunction. The reactivity is structure-dependent.[3]
-
Inherent Cytotoxicity of the Tetrazine Moiety: The tetrazine ring itself can exhibit some level of cytotoxicity, which varies between different derivatives.
-
Purity of the Reagent: Impurities in the this compound probe can contribute to unexpected cytotoxic effects.
Q2: How can I reduce the concentration of this compound without compromising my signal?
A2: To reduce the required concentration of this compound, consider the following:
-
Use Fluorogenic Probes: These probes exhibit low fluorescence until they react with their target, significantly increasing the signal-to-noise ratio and allowing for the use of lower concentrations.[4][5][6]
-
Optimize Reaction Kinetics: Choose a this compound derivative with fast reaction kinetics. This ensures that the labeling reaction proceeds efficiently even at low concentrations.
-
Enhance Target Expression: If labeling a specific protein, optimizing the expression of the TCO- or BCN-tagged target can lead to a stronger signal with less probe.
Q3: What is "quenching," and why is it important for reducing cytotoxicity?
A3: Quenching is the process of deactivating any unreacted this compound probe after the labeling reaction is complete. This is crucial for minimizing cytotoxicity because it prevents the unbound probe from continuing to interact non-specifically with cellular components over time.[1][2] Common quenching agents include TCO- and BCN-containing small molecules that react with the excess tetrazine.
Q4: Can the choice of this compound derivative impact cytotoxicity?
A4: Absolutely. Different this compound derivatives exhibit varying levels of reactivity towards cellular components. Studies have shown that some derivatives have minimal "proteome reactivity," meaning they are less likely to bind non-specifically to proteins, thus reducing off-target effects and cytotoxicity.[3] When possible, select a derivative that has been characterized as having low non-specific binding for live-cell applications.
Troubleshooting Guides
Guide 1: High Cell Death Observed After Labeling
Problem: You are observing a significant decrease in cell viability (e.g., through morphological changes, detachment, or positive staining with cell death markers) after this compound labeling.
| Potential Cause | Troubleshooting Steps |
| This compound concentration is too high. | Perform a concentration titration to determine the lowest effective concentration that provides an adequate signal. Start with a range of 0.1 µM to 10 µM. |
| Incubation time is too long. | Reduce the incubation time. For highly reactive probes, 15-30 minutes may be sufficient. |
| Incomplete removal of excess probe. | Implement a quenching step with a TCO- or BCN-containing small molecule after labeling.[1][2] Also, ensure thorough washing steps (e.g., 3 x 5 minutes with fresh media) after both labeling and quenching. |
| The specific this compound derivative is highly reactive with the proteome. | If possible, switch to a this compound derivative with known low proteome reactivity.[3] |
| Contamination of reagents or cell culture. | Ensure all reagents and buffers are sterile and that aseptic techniques are used throughout the experiment. |
Guide 2: High Background Fluorescence and Poor Signal-to-Noise Ratio
Problem: You are observing high non-specific fluorescence, making it difficult to distinguish your target signal.
| Potential Cause | Troubleshooting Steps |
| Non-specific binding of the this compound probe. | Reduce the probe concentration and incubation time. Incorporate a blocking step with an agent like Bovine Serum Albumin (BSA) before adding the probe. |
| The probe is not fluorogenic. | Switch to a fluorogenic this compound probe that only becomes highly fluorescent upon reaction with its target.[4][5][6] |
| Inadequate washing. | Increase the number and duration of washing steps after labeling and quenching. |
| Autofluorescence of cells or medium. | Image cells in a phenol (B47542) red-free medium. Acquire an image of unlabeled cells using the same imaging settings to determine the level of autofluorescence. |
Data Presentation
Table 1: Comparative Proteome Reactivity of this compound Derivatives
The non-specific reactivity of this compound derivatives with the cellular proteome is a significant contributor to cytotoxicity. The following table, based on a systematic investigation in HeLa cell lysate, categorizes various this compound derivatives by their observed proteome reactivity.[3] Choosing a probe from the "Minimal" or "Low" reactivity categories is recommended for minimizing non-specific effects and cytotoxicity in live-cell imaging.
| Reactivity Level | This compound Derivatives |
| Minimal | SiR-Tz2, SiR-Tz6, SiR-Tz8, SiR-Tz11, SiR-Tz12, SiR-Tz19, SiR-Tz20 , SiR-Tz22, SiR-Tz23 |
| Low | SiR-Tz3, SiR-Tz4, SiR-Tz5, SiR-Tz13, SiR-Tz14 |
| Moderate | SiR-Tz1, SiR-Tz7, SiR-Tz9, SiR-Tz10, SiR-Tz16, SiR-Tz21 |
| Highest | SiR-Tz15, SiR-Tz17, SiR-Tz18 |
Note: SiR-Tz20 was identified as a derivative with minimal proteome reactivity, leading to highly selective labeling in live cells.[3]
Table 2: General Recommendations for Labeling Conditions to Minimize Cytotoxicity
| Parameter | Recommendation | Rationale |
| Concentration | 0.1 - 5 µM | Minimizes off-target effects and direct toxicity. |
| Incubation Time | 15 - 60 minutes | Reduces the duration of cellular exposure to the probe. |
| Temperature | 37°C | Ensures optimal cellular function and reaction kinetics. |
| Washing | 3-4 washes with pre-warmed media | Thoroughly removes unbound probe. |
| Quenching | Use of a TCO or BCN quencher | Deactivates excess reactive probe to prevent prolonged non-specific reactions.[1][2] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Live-Cell Labeling
Objective: To determine the lowest concentration of a this compound probe that yields a sufficient signal-to-noise ratio while maintaining cell viability.
Materials:
-
Live cells expressing a TCO- or BCN-tagged protein of interest
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (phenol red-free)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well imaging plate (e.g., 96-well glass-bottom)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in the imaging plate and allow them to adhere and grow to the desired confluency.
-
Prepare Dilutions: Prepare a serial dilution of the this compound probe in pre-warmed live-cell imaging medium. A suggested concentration range is 10 µM, 5 µM, 2.5 µM, 1 µM, 0.5 µM, and 0.1 µM. Include a "no probe" control.
-
Labeling: a. Gently wash the cells once with warm PBS. b. Add the different concentrations of the this compound-containing medium to the respective wells. c. Incubate for a standard time (e.g., 30 minutes) at 37°C, protected from light.
-
Washing: a. Remove the labeling medium. b. Wash the cells three times with warm live-cell imaging medium, incubating for 5 minutes during each wash.
-
Imaging: a. Image the cells using a fluorescence microscope with the appropriate filter set for SiR. b. Use consistent imaging settings (e.g., laser power, exposure time) across all wells for accurate comparison.
-
Analysis: Determine the lowest concentration that provides a clear signal of your target with minimal background fluorescence.
Protocol 2: Assessing Cell Viability Using a Resazurin-Based Assay
Objective: To quantify the cytotoxicity of a this compound labeling protocol.
Materials:
-
Cells plated in a 96-well plate
-
This compound probe
-
TCO- or BCN-quencher (optional, but recommended)
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Treatment: Treat the cells with the this compound labeling protocol you wish to assess. Include the following controls:
-
Untreated cells (negative control for cytotoxicity)
-
Cells treated with a known cytotoxic agent (e.g., 10% DMSO) (positive control)
-
Cells treated with the vehicle (e.g., DMSO) at the same final concentration as the this compound probe.
-
-
Incubation: After the labeling and any subsequent washing or quenching steps, incubate the cells for a desired period (e.g., 24 hours) to allow for cytotoxic effects to manifest.
-
Add Viability Reagent: Add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure Fluorescence: Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
-
Calculate Viability: Express the fluorescence of the treated wells as a percentage of the untreated control wells to determine the percent cell viability.
Visualizations
Diagram 1: General Workflow for Minimizing this compound Cytotoxicity
Caption: A generalized experimental workflow designed to minimize cytotoxicity during this compound labeling.
Diagram 2: Potential Molecular Pathways of Tetrazine-Induced Cytotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorogenic probes for live-cell imaging of the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SiR-Tetrazine Labeling of Low-Abundance Proteins
Welcome to the technical support center for SiR-tetrazine labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with labeling low-abundance proteins using this compound chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling?
This compound labeling is a bioorthogonal chemistry technique used for fluorescently tagging biomolecules.[1] It involves a highly specific and rapid reaction between a silicon-rhodamine (SiR) fluorophore conjugated to a tetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group.[1][2][3] This reaction, known as an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and biocompatible, making it ideal for labeling proteins in live cells and other complex biological environments.[1][2][4]
Q2: Why is labeling low-abundance proteins challenging?
Labeling low-abundance proteins presents several challenges:
-
Low Signal: The small number of target molecules can result in a weak fluorescent signal that is difficult to distinguish from background noise.[5]
-
Nonspecific Binding: The fluorescent probe may bind to other cellular components, leading to high background fluorescence that can obscure the specific signal from the protein of interest.[6]
-
Inefficient Reaction: At low concentrations of reactants, the efficiency of the labeling reaction can be reduced, leading to incomplete labeling of the target protein.[3]
Q3: What are the key advantages of using this compound for this application?
Despite the challenges, this compound chemistry offers several advantages for labeling low-abundance proteins:
-
Ultrafast Kinetics: The reaction between tetrazine and TCO is extremely rapid, which is beneficial when dealing with low concentrations of reactants.[2][3][7]
-
Fluorogenic Properties: Many this compound probes are fluorogenic, meaning their fluorescence increases significantly upon reaction with TCO.[8][9][10][11] This "turn-on" effect helps to reduce background fluorescence from unreacted probes, improving the signal-to-noise ratio.[11]
-
Biocompatibility: The reaction is bioorthogonal and does not require cytotoxic catalysts like copper, making it suitable for live-cell imaging.[1][2]
Troubleshooting Guides
Problem 1: No or Very Weak Fluorescent Signal
A lack of signal is a common issue when labeling low-abundance proteins. This guide provides a step-by-step approach to troubleshoot this problem.
Troubleshooting Workflow for Low/No Signal
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spirochrome.com [spirochrome.com]
- 11. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
SiR-Tetrazine Incubation Time Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for SiR-tetrazine in live-cell imaging experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general recommended incubation time for this compound?
A general incubation period for cell-permeable tetrazine-fluorophore conjugates is between 15 to 60 minutes at 37°C.[1] For specific pre-targeting strategies involving a TCO-modified antibody followed by a tetrazine-fluorophore, the tetrazine incubation step can be shorter, around 5-15 minutes at 37°C.[2] However, the optimal time is highly dependent on the specific cell type, the dienophile used, and the expression level of the target molecule.
Q2: What are the key factors that influence the optimal incubation time?
Several factors can affect the ideal incubation time for this compound:
-
Reactivity of the Dienophile: The reaction kinetics of the inverse electron-demand Diels-Alder (iEDDA) reaction are critical. Dienophiles like trans-cyclooctene (B1233481) (TCO) react exceptionally fast with tetrazines, potentially requiring shorter incubation times than less reactive dienophiles like bicyclo[6.1.0]non-4-yne (BCN) or norbornene.[1][3][4]
-
Concentration of Reactants: The concentrations of both the this compound probe and the dienophile-modified target molecule will impact the reaction rate. Higher concentrations may lead to faster labeling and shorter required incubation times.
-
Cell Permeability and Target Accessibility: this compound is generally cell-permeable.[4][5] However, the accessibility of the dienophile on the target biomolecule can influence the labeling efficiency.[6] For instance, a dienophile located in a sterically hindered position may require a longer incubation time.
-
Temperature: Like most chemical reactions, the iEDDA reaction is temperature-dependent. Incubating at 37°C is standard for live-cell imaging.[1][2] Lower temperatures would slow down the reaction, necessitating longer incubation.
Q3: Is a wash step required after incubation with this compound?
One of the significant advantages of many tetrazine-dye conjugates is their fluorogenic nature.[1] The tetrazine moiety quenches the fluorescence of the SiR dye, and this quenching is relieved upon reaction with a dienophile, leading to a "turn-on" of fluorescence.[1][7] This property minimizes the background signal from unreacted probes, often eliminating the need for wash steps, which is particularly beneficial for live-cell imaging.[1][8] However, washing the cells with pre-warmed medium after incubation is still a recommended step in many protocols to remove any unbound probe and improve the signal-to-noise ratio.[1][2]
Q4: How does the this compound labeling chemistry work?
The labeling is based on a bioorthogonal reaction, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] The tetrazine on the SiR probe rapidly and specifically reacts with a strained dienophile (like TCO) that has been introduced onto a target biomolecule.[1] This reaction is highly selective and proceeds efficiently under physiological conditions without interfering with native biological processes.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
Problem 1: Low or No Fluorescence Signal
| Potential Causes | Troubleshooting Steps |
| Insufficient Incubation Time | The incubation time may be too short for the reaction to proceed to a sufficient extent. Solution: Increase the incubation time in increments (e.g., 30, 60, 90 minutes) to determine the optimal duration. |
| Low Probe Concentration | The concentration of this compound may be too low for effective labeling. Solution: Perform a concentration titration to find the optimal working concentration, typically in the low micromolar to nanomolar range.[1] |
| Inefficient Target Labeling with Dienophile | The target biomolecule may not have been successfully modified with the dienophile (e.g., TCO). Solution: Verify the successful incorporation of the dienophile into your target protein or molecule using an alternative method, such as a Western blot or mass spectrometry. |
| Dienophile Instability | Some dienophiles, like TCO, can undergo isomerization to a less reactive form.[3] Solution: Ensure proper storage and handling of dienophile-containing reagents. Use freshly prepared reagents when possible. |
| Low Target Expression | The target molecule itself may be expressed at very low levels. Solution: Confirm the expression level of your target protein. If possible, use a system to induce higher expression. |
Problem 2: High Background Fluorescence
| Potential Causes | Troubleshooting Steps |
| Excessive Probe Concentration | Using too high a concentration of this compound can lead to non-specific binding or incomplete quenching of the unreacted probe. Solution: Titrate the this compound concentration downwards. The optimal concentration should provide a bright signal with minimal background.[9] |
| Insufficient Washing | Although often a "no-wash" reagent, residual unbound probe can contribute to background. Solution: Introduce or increase the number of wash steps (e.g., 2-3 times) with pre-warmed complete cell culture medium after the incubation period.[1][2] |
| Long Incubation Time | While a longer incubation can increase the specific signal, it might also increase non-specific binding and background. Solution: Optimize the incubation time to find the best balance between signal and background. An incubation that is just long enough to reach signal saturation is ideal. |
| Cellular Autofluorescence | Some cell types naturally exhibit higher levels of autofluorescence. Solution: Image a control sample of unlabeled cells under the same imaging conditions to assess the level of autofluorescence. If necessary, use a culture medium with reduced autofluorescence for imaging. |
Quantitative Data Summary
The efficiency of this compound labeling is highly dependent on the reaction kinetics between the tetrazine and its dienophile partner.
Table 1: Reaction Kinetics of Tetrazine with Common Dienophiles
| Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| trans-cyclooctene (TCO) | Up to 10⁶ | Exceptionally fast kinetics, making it ideal for rapid labeling of low-abundance targets.[6] May have stability issues (isomerization).[3] |
| bicyclo[6.1.0]non-4-yne (BCN) | ~1 | Slower than TCO but generally more stable. |
| Norbornene | 1-10 | Moderate reactivity. |
| Spiro[2.3]hex-1-ene (Sph) | Slower than TCO | Offers a balance of reactivity and stability, particularly in hydrophobic environments.[6] |
Note: Rate constants are approximate and can vary based on the specific derivatives and reaction conditions.
Table 2: Example of an Incubation Time Optimization Experiment
| Incubation Time (minutes) | Mean Fluorescence Intensity (Specific Signal) | Mean Fluorescence Intensity (Background) | Signal-to-Noise Ratio (SNR) |
| 5 | 500 | 100 | 5.0 |
| 15 | 1500 | 120 | 12.5 |
| 30 | 2500 | 150 | 16.7 |
| 60 | 2800 | 200 | 14.0 |
| 90 | 2850 | 250 | 11.4 |
This table illustrates a hypothetical experiment where the optimal signal-to-noise ratio is achieved at 30 minutes. Further increasing the incubation time leads to a plateau in the specific signal while the background continues to rise, thus decreasing the SNR.
Experimental Protocols
Protocol: Optimizing this compound Incubation Time for Live-Cell Imaging
This protocol provides a framework for determining the optimal incubation time for this compound with a dienophile-labeled target in cultured cells.
Materials:
-
Cells expressing the dienophile-modified protein of interest, cultured on imaging-compatible plates (e.g., glass-bottom dishes).
-
Complete cell culture medium (pre-warmed to 37°C).
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-warmed to 37°C).
-
This compound stock solution (e.g., 1 mM in anhydrous DMSO).[1][4]
-
Fluorescence microscope with appropriate filter sets for SiR (e.g., Cy5 filter set).[5]
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on imaging dishes.
-
Prepare Labeling Solutions: Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium. The final concentration should be determined empirically, but a starting point of 1-5 µM is common.[2]
-
Experimental Setup:
-
Designate different dishes or wells for each time point you wish to test (e.g., 5, 15, 30, 60, 90 minutes).
-
Include a "no-tetrazine" control to measure cellular autofluorescence.
-
Include a control of cells that do not express the dienophile-modified target to assess non-specific probe binding.
-
-
Cell Labeling:
-
Aspirate the existing culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the this compound labeling solution to the cells.
-
-
Incubation:
-
Place the cells back into the incubator (37°C, 5% CO₂).
-
Incubate each dish for its designated time.
-
-
Washing:
-
After the incubation period, aspirate the labeling solution.
-
Wash the cells twice with pre-warmed complete cell culture medium to remove unbound probe.[1]
-
-
Imaging:
-
Add fresh, pre-warmed medium to the cells for imaging.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission settings for SiR.
-
Use consistent imaging parameters (e.g., laser power, exposure time) across all samples to ensure comparability.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the specifically labeled structures and a background region for each time point.
-
Calculate the signal-to-noise ratio (SNR) for each time point.
-
Plot the SNR against the incubation time to determine the optimal duration that provides the best signal with the lowest background.
-
Visual Guides
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for common this compound labeling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spirochrome.com [spirochrome.com]
- 5. This compound [spirochrome.com]
- 6. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: SiR-Tetrazine Experimental Guidance
Welcome to the technical support center for SiR-tetrazine and related reagents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
A1: this compound is a derivative of the fluorophore silicon rhodamine (SiR) that contains a tetrazine group.[1] It is a cell-permeable, far-red fluorescent probe.[1][2] Key features include:
-
Far-red excitation and emission: Minimizes cellular autofluorescence.[1]
-
High photostability: Suitable for long-term imaging and super-resolution microscopy.[1]
-
Fluorogenic properties: The fluorescence of this compound can increase significantly upon reaction with a dienophile, reducing background from unreacted probes.[1][2][3][4]
-
Bioorthogonal reactivity: It rapidly and specifically reacts with dienophiles like trans-cyclooctene (B1233481) (TCO) and bicyclo[6.1.0]non-4-yne (BCN) without the need for a catalyst.[1][2][5][6]
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical for maintaining the stability of this compound.
-
Storage: Store the solid compound at or below -20°C upon receipt.[1]
-
Solution Preparation: Prepare solutions using anhydrous DMSO.[1]
-
Solution Storage: Keep DMSO solutions of the compound below -20°C after use.[1]
-
Handling: Vials should be allowed to warm to room temperature before opening to prevent condensation, as the reagent can be moisture-sensitive.[1][6] Prepare tetrazine solutions fresh whenever possible and protect them from excessive light and strong bases.[6]
Q3: What are the primary causes of this compound degradation?
A3: this compound and other tetrazine derivatives can be susceptible to degradation, particularly in aqueous environments like cell culture media.[6][7] Factors contributing to degradation include:
-
Aqueous Instability: Some tetrazines can degrade in aqueous media.[6] Electron-withdrawing groups, which enhance reactivity, can sometimes decrease stability.[7]
-
Presence of Nucleophiles: Tetrazines can be susceptible to degradation in the presence of nucleophiles.[8]
-
pH: Exposure to strong bases can lead to degradation.[6]
-
Light Exposure: Protect tetrazine solutions from excessive light.[6]
Q4: My fluorescence signal is weak or absent. What are the possible causes?
A4: Weak or no signal can arise from several issues:
-
Degradation of Reactants: The this compound or its dienophile partner (e.g., TCO) may have degraded.[6]
-
Inefficient Labeling: If you are labeling a biomolecule with the dienophile, this initial labeling step may be inefficient.[6]
-
Suboptimal Reaction Conditions: The pH, temperature, or incubation time for the tetrazine-dienophile reaction may not be optimal.[6][7]
-
Low Concentration of Target: The concentration of the target molecule may be too low for detection.
Q5: I'm observing high background fluorescence in my imaging experiments. How can I reduce it?
A5: High background fluorescence is a common issue and can be addressed by:
-
Optimizing Reagent Concentration: Using an excessively high concentration of the this compound conjugate can lead to non-specific binding.[7]
-
Thorough Washing: Inadequate washing after the labeling step can leave behind unreacted probe.[7][9]
-
Using Blocking Agents: Before adding the tetrazine reagent, incubating with a blocking agent like Bovine Serum Albumin (BSA) can saturate non-specific binding sites.[7]
-
Quenching Excess Reagent: After the desired reaction time, adding a quencher that reacts with the excess this compound can reduce background signal.[9]
-
Considering Cellular Autofluorescence: Cells have endogenous fluorophores that can contribute to background, especially in the blue and green channels.[7]
Troubleshooting Guides
Guide 1: Low or No Fluorescence Signal
If you are experiencing a weak or absent fluorescence signal, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh solutions of this compound in anhydrous DMSO immediately before use.[6] Protect solutions from light and avoid exposure to strong bases.[6] Consider using more stable dihydrotetrazine precursors if prolonged stability is required.[6] |
| Degradation/Isomerization of TCO | TCO can isomerize to its less reactive cis-isomer, especially in the presence of thiols.[6] Use fresh TCO reagents and consider adding antioxidants like Trolox to in vitro assays.[6] |
| Inefficient Initial Labeling (e.g., NHS ester) | If labeling a protein with a TCO-NHS ester, ensure you are using an amine-free buffer (e.g., PBS) at a pH of 7.2-9.0.[6] Use anhydrous solvents for preparing the NHS ester stock.[6] |
| Suboptimal Reaction Conditions | Optimize the stoichiometry, typically using a 1.05 to 1.5-fold molar excess of tetrazine.[6] Ensure the reaction pH is within the optimal range (typically 6-9).[6] Adjust incubation time and temperature as needed; lower temperatures may require longer incubation.[6] |
| Precipitation of Reactants | If reactants precipitate, consider using PEGylated linkers to improve solubility or adding an organic co-solvent like DMSO.[6] |
Guide 2: High Background Fluorescence
High background can obscure your specific signal. The following table provides guidance on how to minimize it.
| Potential Cause | Recommended Solution |
| Excess Reagent Concentration | Titrate the concentration of the this compound conjugate to find the lowest effective concentration.[7] |
| Intrinsic "Stickiness" of Reagents | Some fluorophores or linkers can non-specifically bind to cellular components.[7] Include a blocking step with an agent like BSA before adding the tetrazine probe.[7] |
| Inadequate Washing | Increase the number and duration of washing steps after incubation with the tetrazine probe. Including a mild detergent like 0.05-0.1% Tween-20 in the wash buffer can be beneficial.[7] |
| Incomplete Quenching | If using a quencher, ensure the concentration and incubation time are sufficient to neutralize all excess tetrazine.[9] |
| Cellular Autofluorescence | Image a "no tetrazine" control to assess the level of endogenous cellular fluorescence.[7] Use appropriate filter sets to minimize bleed-through. |
Experimental Protocols
Protocol 1: General Labeling of TCO-Modified Proteins in Live Cells
This protocol provides a general workflow for labeling live cells expressing a TCO-modified protein with this compound.
1. Cell Preparation: a. Plate cells on a suitable imaging dish or plate and culture overnight. b. If applicable, induce the expression of your TCO-modified protein of interest.
2. Preparation of this compound Labeling Solution: a. Allow the vial of this compound to warm to room temperature before opening. b. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM). c. Dilute the this compound stock solution to the desired final concentration (typically in the low micromolar to nanomolar range) in pre-warmed cell culture medium. It is crucial to determine the optimal concentration for your specific cell type and target protein to maximize signal-to-noise.
3. Labeling: a. Remove the existing cell culture medium from the cells. b. Add the this compound labeling solution to the cells. c. Incubate at 37°C for a specified time (e.g., 30 minutes), protected from light. The optimal incubation time may need to be determined empirically.
4. Washing: a. Remove the labeling solution. b. Wash the cells three times with pre-warmed live-cell imaging medium. For each wash, incubate for at least 5 minutes to allow for the diffusion of unbound probe out of the cells.[7]
5. Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Image the cells using a fluorescence microscope with a standard Cy5 filter set.
Visualizations
Caption: Workflow for this compound handling and potential degradation factors.
Caption: Logical troubleshooting guide for common this compound experiment issues.
References
- 1. spirochrome.com [spirochrome.com]
- 2. This compound [spirochrome.com]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio in SiR-Tetrazine Imaging
Welcome to the technical support center for SiR-tetrazine imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you optimize your experiments and achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "fluorogenic" probe and how does this improve the signal-to-noise ratio?
A1: this compound is a fluorogenic probe, meaning its fluorescence is inherently low in its unreacted state and significantly increases upon reaction with a dienophile, such as trans-cyclooctene (B1233481) (TCO) or bicyclo[6.1.0]non-4-yne (BCN).[1][2][3] The tetrazine moiety acts as a quencher for the SiR fluorophore.[4][5][6] When the tetrazine reacts in a bioorthogonal "click" reaction, this quenching effect is eliminated, leading to a bright fluorescent signal at the target site.[2][4] This "turn-on" mechanism is a key advantage as it minimizes background fluorescence from unbound probes, thereby significantly enhancing the signal-to-noise ratio without the need for extensive washing steps.[2][7]
Q2: How can I optimize the reaction kinetics between this compound and its dienophile partner for better signal?
A2: The kinetics of the tetrazine ligation are critical for efficient labeling.[8] To optimize the reaction, consider the following:
-
Choice of Dienophile: Trans-cyclooctene (TCO) derivatives generally exhibit faster reaction kinetics with tetrazines compared to other dienophiles like BCN.[9]
-
Electronic Tuning: The reactivity of the tetrazine and TCO can be electronically tuned. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can increase the reaction rate.[10]
-
Hydrophobic Effects: Creating hydrophobic patches near the reaction site can attract lipophilic tetrazines, leading to increased local concentrations and enhanced reaction rates.[11][12][13]
Q3: What are the recommended storage and handling conditions for this compound probes?
A3: Proper storage and handling are crucial for maintaining the stability and reactivity of this compound. Upon receipt, store the compound at or below -20°C.[1] Prepare stock solutions in anhydrous DMSO. After use, store the DMSO solutions below -20°C. Before opening, allow the vials to warm to room temperature to prevent condensation.[1] Be aware that DMSO can facilitate the entry of organic molecules into tissues, so handle with caution.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Excess unbound probe: Insufficient reaction time or too high a concentration of this compound.[14][15] 2. Non-specific binding: The probe may be sticking to cellular structures.[14] 3. Cellular autofluorescence: Some cells or tissues naturally fluoresce.[16][17] | 1. Optimize probe concentration and incubation time: Perform a titration to find the lowest effective concentration. Increase incubation time to ensure complete reaction. 2. Improve washing steps: Include additional or longer wash steps after labeling.[14] Using a mild detergent like 0.2% Tween-20 in the wash buffer can also help.[14] 3. Include controls: Image an unstained sample to assess the level of autofluorescence.[16] If autofluorescence is high, consider using a quencher or selecting a fluorophore in a different spectral range. |
| Low Signal or No Staining | 1. Inefficient bioorthogonal reaction: Slow kinetics or degradation of reactants. 2. Low target expression: The protein of interest may be present at low levels. 3. Incorrect imaging settings: Excitation and emission wavelengths are not optimal for SiR.[16] | 1. Optimize reaction conditions: Switch to a faster dienophile (e.g., TCO). Ensure the stability of your dienophile-tagged protein. 2. Amplify the signal: Consider using an indirect detection method or a signal amplification technique if direct labeling is insufficient. 3. Verify imaging setup: Ensure you are using the correct filter set for SiR (typically a standard Cy5 filter set).[3] SiR has an absorption maximum around 652 nm and an emission maximum around 674 nm.[1] |
| Phototoxicity or Photobleaching | 1. High laser power: Excessive laser intensity can damage cells and bleach the fluorophore. 2. Prolonged exposure: Long imaging times increase the risk of phototoxicity and photobleaching. | 1. Minimize laser power: Use the lowest laser power that provides an adequate signal. 2. Reduce exposure time: Use a sensitive detector and optimize imaging parameters to shorten exposure times. For live-cell imaging, use intermittent imaging rather than continuous exposure. 3. Use antifade reagents: For fixed samples, use a mounting medium containing an antifade agent. |
| Image Artifacts | 1. Sample preparation issues: Air bubbles or crushed samples can distort the image.[18] 2. Optical aberrations: Issues with the microscope's light path.[18] | 1. Careful sample mounting: Ensure no air bubbles are trapped under the coverslip. Be gentle when placing the coverslip to avoid damaging the sample.[18] 2. Microscope maintenance: Regularly check and clean the microscope optics. Use high-quality objectives designed to correct for aberrations.[18] |
Quantitative Data Summary
Table 1: Reaction Kinetics of Tetrazine Ligations
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Not Specified | TCO | up to 10⁶ | [8] |
| DpTz-TAMRA | Sph-lysine | 7,900 ± 1,000 | [9] |
| 4-(6-methyl-s-tetrazin-3-yl) aminophenylalanine incorporated GFP | s-TCO | 880 (in vitro), 330 (in E. coli) | [6] |
| Styrene | Tetrazine | 0.078 | [6] |
Table 2: Photophysical Properties of this compound
| Property | Value | Reference |
| Absorption Maximum (λabs) | 652 nm | [1] |
| Emission Maximum (λEm) | 674 nm | [1] |
| Molar Extinction Coefficient (ε) at 652 nm | 1.0 x 10⁵ M⁻¹cm⁻¹ | [1] |
Experimental Protocols
Protocol 1: General Live-Cell Labeling with this compound
This protocol provides a general guideline for labeling proteins in live cells that have been engineered to express a dienophile (e.g., TCO or BCN).
-
Cell Preparation:
-
Plate cells on a glass-bottom dish suitable for imaging.
-
Culture cells to the desired confluency.
-
If applicable, induce the expression of your dienophile-tagged protein of interest.
-
-
Preparation of this compound Staining Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration. A starting concentration of 1-5 µM is recommended, but this should be optimized for your specific cell line and target protein.
-
-
Labeling:
-
Remove the culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the reaction kinetics and should be determined empirically.
-
-
Washing (Optional but Recommended):
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed culture medium or PBS to remove any unbound probe. The fluorogenic nature of this compound means extensive washing may not be necessary.[2]
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for SiR (e.g., Cy5).
-
For live-cell imaging, maintain the cells at 37°C and 5% CO₂ during imaging.
-
Visualizations
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: Fluorogenic activation of this compound upon bioorthogonal reaction.
Caption: Troubleshooting logic for high background in this compound imaging.
References
- 1. spirochrome.com [spirochrome.com]
- 2. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [spirochrome.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 8. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. biotium.com [biotium.com]
- 17. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 18. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
Technical Support Center: Optimizing Fixation Methods for SiR-Tetrazine Labeling
Welcome to the technical support center for optimizing fixation methods after SiR-tetrazine labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of fixation after this compound labeling?
A1: Fixation aims to preserve the cellular structure and the localization of the this compound labeled molecules as close to their native state as possible.[1][2] This process cross-links proteins and immobilizes cellular components, preventing degradation by autolytic enzymes and allowing for subsequent procedures like permeabilization and immunofluorescence.[1][3]
Q2: Can I perform immunofluorescence (IF) after this compound labeling and fixation?
A2: Yes, it is common to perform immunofluorescence after this compound labeling and fixation to co-localize your protein of interest with other cellular markers. The choice of fixation and permeabilization method is crucial for preserving both the SiR signal and the epitope for antibody binding.[4][5]
Q3: Will fixation quench the fluorescence of my this compound probe?
A3: Some fixation methods, particularly those using organic solvents like methanol (B129727), can lead to a reduction in the fluorescence signal of various fluorophores.[6][7] While SiR dyes are known for their high photostability, optimization of the fixation protocol is necessary to minimize signal loss.[8] Crosslinking fixatives like paraformaldehyde (PFA) are generally considered better at preserving the fluorescence of many dyes compared to organic solvents.[4]
Q4: Do I always need to permeabilize my cells after fixation?
A4: Permeabilization is only necessary if your subsequent antibodies need to access intracellular targets.[1][5] If you are staining for an extracellular epitope, you do not need to permeabilize the cells. Some fixatives, like ice-cold methanol and acetone, also act as permeabilizing agents.[5][9] When using crosslinking fixatives like PFA, a separate permeabilization step with a detergent (e.g., Triton X-100) is required for intracellular antibody staining.[3][10]
Q5: What are the key properties of this compound that I should be aware of during my experiments?
A5: this compound is a cell-permeable, far-red fluorophore with high photostability and a fluorogenic character, meaning its fluorescence increases upon reaction with a dienophile (like TCO or BCN).[8][11] It is compatible with super-resolution microscopy techniques like STED, SIM, and STORM.[8]
Troubleshooting Guides
Guide 1: Weak or No this compound Signal After Fixation
Problem: The fluorescent signal from the this compound label is significantly diminished or completely lost after the fixation step.
| Potential Cause | Recommended Solution | Rationale |
| Fluorophore Extraction by Organic Solvents | Switch from methanol/acetone to a crosslinking fixative like 1-4% PFA. | Organic solvents can extract lipids and some membrane-associated proteins, potentially leading to the loss of the labeled molecule. PFA crosslinks proteins in place, which is generally better for preserving fluorescence.[5][12] |
| Over-fixation with PFA | Reduce fixation time to 10-15 minutes and/or decrease PFA concentration to 1-2%. Perform fixation at room temperature or 4°C. | Excessive crosslinking can alter the chemical environment of the fluorophore, leading to quenching.[2][5] It can also mask epitopes for subsequent antibody staining.[5] |
| pH of Fixative | Ensure the PFA solution is buffered to a physiological pH (7.2-7.4) using PBS. | The fluorescence of many dyes is pH-sensitive. An incorrect pH can lead to signal loss.[6] |
| Harsh Permeabilization | If using a detergent, try a milder one like saponin or digitonin, or reduce the concentration and incubation time of Triton X-100. | Harsh detergents can extract the labeled proteins, especially if they are membrane-associated.[3] |
Guide 2: High Background Fluorescence
Problem: The entire cell or coverslip shows high, non-specific fluorescence, obscuring the specific this compound signal.
| Potential Cause | Recommended Solution | Rationale |
| Excess Unreacted this compound | Increase the number and duration of wash steps after labeling and before fixation. Consider including a mild detergent like Tween-20 in the wash buffer. | Insufficient washing can leave behind unbound fluorophore that contributes to background noise.[13] |
| Fixative-Induced Autofluorescence | Use fresh, high-quality paraformaldehyde. Glutaraldehyde, in particular, is known to increase autofluorescence.[10] Consider a quenching step with 0.1% sodium borohydride in PBS for 5-10 minutes after fixation. | Fixation, especially with aldehydes, can induce autofluorescence in cells.[14] Quenching agents can reduce this effect. |
| Non-specific Binding of the Probe | Before adding the this compound, incubate cells with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites. | Some fluorophores can be "sticky" and bind non-specifically to cellular components or the coverslip.[13] |
Experimental Protocols
Protocol 1: PFA Fixation for Optimal Fluorescence Preservation
This protocol is recommended for preserving the this compound signal and is compatible with subsequent immunofluorescence.
-
Labeling: Perform this compound labeling on live cells according to your established protocol.
-
Washing: Wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) to remove unbound this compound.
-
Fixation:
-
Washing: Wash the cells 3 times with PBS for 5 minutes each.
-
(Optional) Quenching: To reduce autofluorescence, incubate the cells in 50 mM NH₄Cl or 0.1 M glycine in PBS for 10-15 minutes at room temperature.[16]
-
Permeabilization (if required for IF):
-
Blocking: Incubate with a blocking buffer (e.g., 5% BSA in PBS) for at least 1 hour at room temperature.[4]
-
Immunofluorescence: Proceed with your standard primary and secondary antibody staining protocol.
Protocol 2: Methanol Fixation and Permeabilization
This protocol is faster as it combines fixation and permeabilization but may lead to a greater loss of SiR fluorescence. It can be advantageous for certain antibodies where it improves epitope recognition.[3]
-
Labeling and Washing: Follow steps 1 and 2 from the PFA protocol.
-
Fixation and Permeabilization:
-
Washing: Wash the cells 3 times with PBS for 5 minutes each to rehydrate.
-
Blocking and Immunofluorescence: Proceed with steps 7 and 8 from the PFA protocol.
Comparative Data Summary
While specific quantitative data for this compound is limited in the literature, the following table summarizes the general expectations for different fixation methods based on their known properties.
| Fixation Method | Fluorescence Preservation | Antigenicity Preservation | Structural Preservation | Permeabilization | Key Considerations |
| Paraformaldehyde (PFA) | Generally Good to Excellent[4] | Variable; may mask epitopes[5] | Excellent[1] | Requires separate permeabilization step[10] | Can induce autofluorescence. Over-fixation can be an issue.[2] |
| Methanol | Fair to Good; potential for signal loss[6][12] | Can be better for some epitopes[3] | Fair; can cause cell shrinkage | Yes, simultaneously permeabilizes[5][9] | Can extract lipids and soluble proteins. |
| Acetone | Fair to Good; potential for signal loss | Good for some epitopes | Fair; can cause protein precipitation | Yes, simultaneously permeabilizes[5] | Less harsh than methanol but still an organic solvent.[1] |
}
Caption: Workflow for fixation and immunofluorescence after this compound labeling.References
- 1. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 2. Troubleshooting Fixation in Histology Pt. 1: Expert Tips for Smooth Sailing [nsh.org]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. PFA fixation enables artifact-free super-resolution imaging of the actin cytoskeleton and associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. spirochrome.com [spirochrome.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. This compound [spirochrome.com]
- 12. Optimized protocols for isolation, fixation, and flow cytometric characterization of leukocytes in ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to SiR-Tetrazine and Other Far-Red Fluorophores for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
The advent of live-cell imaging has revolutionized our understanding of dynamic cellular processes. The selection of an appropriate fluorescent probe is paramount for obtaining high-fidelity data. Far-red fluorophores are particularly advantageous due to reduced phototoxicity and minimal cellular autofluorescence. This guide provides an objective comparison of the silicon-rhodamine derivative, SiR-tetrazine, with other popular far-red fluorophores: ATTO 647N, Cy5, and Alexa Fluor 647. This comparison is supported by experimental data to aid in the selection of the optimal probe for your research needs.
Performance Comparison at a Glance
The following table summarizes the key photophysical properties of this compound and its alternatives. These values are compiled from various sources and should be considered in the context of the specific experimental conditions under which they were determined.
| Property | This compound | ATTO 647N | Cy5 | Alexa Fluor 647 |
| Excitation Max (nm) | ~652 | ~644 | ~649 | ~650 |
| Emission Max (nm) | ~674 | ~669 | ~670 | ~668 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~100,000 | ~150,000 | ~250,000 | ~250,000-270,000 |
| Quantum Yield (Φ) | Not specified in searches | ~0.65 | ~0.20 - 0.28 | ~0.33 |
| Brightness (Ext. Coeff. x QY) | Moderate | High | Moderate | High |
| Photostability | Moderate | High | Moderate | High |
| Cell Permeability | High | High | Generally low, requires specific modifications | Generally low, requires specific modifications |
| Labeling Strategy | Bioorthogonal (Tetrazine-TCO ligation) | Primarily NHS ester or other conjugates | Primarily NHS ester or other conjugates | Primarily NHS ester or other conjugates |
| Fluorogenic Potential | Yes | No | No | No |
Key Performance Metrics: A Deeper Dive
Brightness: A crucial parameter for detecting low-abundance targets, brightness is the product of the molar extinction coefficient and the quantum yield. ATTO 647N and Alexa Fluor 647 are generally considered the brightest among the compared fluorophores, offering superior signal-to-noise ratios.
Photostability: The ability of a fluorophore to resist photodegradation under illumination is critical for long-term imaging. Both ATTO 647N and Alexa Fluor 647 exhibit high photostability, making them well-suited for time-lapse experiments and super-resolution microscopy techniques like STED.[1] SiR dyes and Cy5 are known to be less photostable in comparison.[2][3][4]
Cell Permeability and Labeling Strategy: this compound's key advantage lies in its high cell permeability and its utility in bioorthogonal chemistry.[5] The tetrazine moiety allows for specific and covalent labeling of target biomolecules that have been pre-functionalized with a trans-cyclooctene (B1233481) (TCO) group, a reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" approach enables precise labeling of intracellular targets in living cells. In contrast, ATTO 647N, Cy5, and Alexa Fluor 647 are typically used as NHS esters or other conjugates to label proteins on the cell surface or require cellular delivery mechanisms for intracellular targets.
Fluorogenicity: this compound is a fluorogenic probe, meaning its fluorescence is significantly quenched until it reacts with its TCO target. This property is highly advantageous for live-cell imaging as it minimizes background fluorescence from unbound probes, potentially eliminating the need for wash steps.[6]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Protocol 1: Live-Cell Labeling of TCO-Modified Proteins with this compound
This protocol describes the general procedure for labeling a target protein that has been genetically or chemically modified to contain a TCO group.
Materials:
-
Live cells expressing the TCO-modified protein of interest, cultured on imaging dishes.
-
This compound stock solution (e.g., 1 mM in anhydrous DMSO).
-
Pre-warmed live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).
Procedure:
-
Cell Preparation: Culture cells expressing the TCO-modified protein to the desired confluency on glass-bottom imaging dishes.
-
Staining Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM.[7]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[8]
-
Washing (Optional): Due to the fluorogenic nature of this compound, a washing step may not be necessary. However, to reduce any potential background, the staining solution can be removed and the cells washed two to three times with pre-warmed imaging medium.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells and proceed with live-cell imaging using a fluorescence microscope equipped with a Cy5 filter set.
Protocol 2: General Live-Cell Staining with Amine-Reactive Far-Red Dyes (ATTO 647N, Cy5, Alexa Fluor 647)
This protocol is for labeling cell surface proteins using NHS ester derivatives of the fluorophores.
Materials:
-
Live cells cultured on imaging dishes.
-
Amine-reactive fluorophore (e.g., ATTO 647N-NHS ester, Cy5-NHS ester, or Alexa Fluor 647-NHS ester) stock solution (e.g., 1 mg/mL in anhydrous DMSO).
-
Phosphate-Buffered Saline (PBS), pre-warmed.
-
Live-cell imaging medium.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom imaging dishes.
-
Staining Solution Preparation: Prepare a working solution of the amine-reactive dye in pre-warmed PBS. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µg/mL.
-
Cell Staining: Remove the culture medium, wash the cells once with pre-warmed PBS, and then add the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS to remove unbound dye.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium and proceed with imaging using appropriate filter sets.
Protocol 3: Assessing Fluorophore Photostability in Live Cells
This protocol provides a general method for quantifying the photobleaching rate of fluorescently labeled live cells.
Materials:
-
Live cells labeled with the far-red fluorophore of interest.
-
Fluorescence microscope (confocal or widefield) with a stable light source and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Microscope Setup:
-
Mount the imaging dish with the labeled live cells on the microscope stage.
-
Use an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Select an appropriate objective and filter set for the fluorophore.
-
Set the illumination intensity to a level that provides a good initial signal-to-noise ratio. Keep this intensity constant for all compared fluorophores.
-
-
Image Acquisition:
-
Locate a field of view with healthy, well-labeled cells.
-
Acquire a time-lapse series of images under continuous illumination. The time interval between frames should be kept constant.
-
Continue imaging until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial value).
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Define a region of interest (ROI) around a labeled structure within a cell.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.
-
Normalize the fluorescence intensity by dividing the intensity at each time point by the initial intensity (from the first frame).
-
Plot the normalized fluorescence intensity against time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence to decay to 50% of its initial value. This value can be used to quantitatively compare the photostability of different fluorophores.
-
Conclusion
The choice of a far-red fluorophore for live-cell imaging is a critical decision that depends on the specific experimental requirements.
-
This compound is an excellent choice for applications requiring high cell permeability and specific intracellular labeling of bioorthogonally tagged proteins. Its fluorogenic nature is a significant advantage for achieving high contrast imaging with minimal background.
-
ATTO 647N and Alexa Fluor 647 are superior in terms of brightness and photostability, making them ideal for demanding applications such as long-term time-lapse imaging and super-resolution microscopy, particularly for labeling cell surface proteins.
-
Cy5 is a widely used and cost-effective far-red fluorophore, but it generally exhibits lower photostability compared to ATTO 647N and Alexa Fluor 647.
By carefully considering the trade-offs between brightness, photostability, and labeling strategy, researchers can select the most appropriate far-red fluorophore to achieve high-quality and reliable data in their live-cell imaging experiments.
References
- 1. Stimulated emission depletion microscopy with a single depletion laser using five fluorochromes and fluorescence lifetime phasor separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrazine-based cycloadditions: application to pretargeted live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: SiR-Tetrazine Dyes Versus Traditional Fluorescent Proteins for Advanced Cellular Imaging
For researchers, scientists, and drug development professionals, the precise visualization of proteins in their native cellular environment is paramount. While traditional fluorescent proteins (FPs) like GFP have been instrumental in cell biology, they possess inherent limitations. This guide provides an objective comparison between FPs and the newer SiR-tetrazine technology, a bioorthogonal labeling strategy that offers significant advantages for live-cell and super-resolution microscopy. We present supporting experimental data, detailed protocols, and visualizations to aid in selecting the optimal tool for your research needs.
Core Advantages of this compound Technology
This compound dyes are small, cell-permeable fluorophores that belong to the silicon-rhodamine (SiR) family. They are utilized in a two-step "bioorthogonal" labeling process. First, a target protein is genetically engineered to include a specific reactive handle, an unnatural amino acid (UAA) containing a dienophile (e.g., trans-cyclooctene, TCO).[1][2][3] Then, the this compound probe is added to the cells, where it undergoes a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction—also known as a "tetrazine ligation"—with the UAA's handle, covalently labeling the protein of interest.[1][4] This approach confers several key advantages over the direct genetic fusion required for fluorescent proteins.
-
Fluorogenicity for High Signal-to-Noise: A primary advantage of this compound probes is their fluorogenic nature.[5][6][7] The tetrazine moiety efficiently quenches the SiR dye's fluorescence.[3][4][7] Upon reaction with the target dienophile, the tetrazine is consumed, leading to a substantial increase in fluorescence intensity, often referred to as "turning on" the signal.[3][6][8] This dramatically reduces background from unbound probes, enabling no-wash imaging with a high signal-to-noise ratio, which is particularly beneficial for super-resolution microscopy.[5][6]
-
Minimal Size to Reduce Perturbation: Fluorescent proteins are relatively large (~27 kDa, 2-5 nm), and their fusion to a protein of interest can sometimes impair its function, localization, or interactions.[2] In contrast, the this compound label is a small molecule (<1 kDa), minimizing the potential for such linkage errors and functional perturbations.[2][6]
-
Exceptional Photostability and Far-Red Emission: SiR-based dyes are known for their high brightness and photostability, making them well-suited for demanding imaging techniques like single-molecule localization microscopy (SMLM).[1][5] Their emission in the far-red part of the spectrum (~670 nm) is another significant benefit, as it minimizes cellular autofluorescence, which is most prominent under 488nm excitation used for GFP.[9][10]
-
Labeling Versatility: The bioorthogonal nature of tetrazine ligation allows for the labeling of various biomolecules beyond proteins, including sugars, lipids, and nucleic acids, provided they can be modified with a suitable dienophile.[5][6]
Comparative Workflow and Mechanism
The experimental workflows for utilizing this compound and fluorescent proteins differ significantly. FP imaging relies on the one-step expression of a genetic fusion, while this compound labeling involves genetic code expansion followed by the addition of the chemical probe.
The fluorogenic "turn-on" mechanism is central to the high-contrast images achievable with this compound. The tetrazine ring acts as both the bioorthogonal reactive group and a fluorescence quencher.
Quantitative Data Comparison
The selection of a fluorescent label often depends on quantitative metrics. The following tables summarize the key performance characteristics and photophysical properties of this compound compared to a standard fluorescent protein like Enhanced Green Fluorescent Protein (EGFP).
Table 1: Key Performance Characteristics
| Feature | This compound Labeling | Traditional Fluorescent Proteins (e.g., EGFP) | Advantage of this compound |
| Label Size | ~0.6 kDa[9] | ~27 kDa | Minimally perturbative, reducing linkage error in super-resolution.[2] |
| Labeling Method | Bioorthogonal chemical ligation (Post-translational) | Genetic fusion (Co-translational) | Offers temporal control over labeling; can label non-protein targets.[5][6] |
| Fluorogenicity | High "turn-on" ratio (up to >100-fold increase)[7] | None (constitutively fluorescent) | Enables no-wash, live-cell imaging with very low background.[6][7] |
| Cell Permeability | Excellent for live-cell intracellular labeling.[5][9] | Not applicable (expressed internally) | Allows for labeling of intracellular targets with an external probe.[11] |
| Spectral Range | Far-Red / Near-Infrared (e.g., ~650-675 nm)[9] | Typically Blue to Yellow (e.g., EGFP ~488-510 nm) | Reduces cellular autofluorescence and phototoxicity.[10] |
| Super-Resolution | Ideal for STED and SMLM due to photostability & brightness.[5][6] | Possible, but often limited by lower photostability and photon budget.[12][13] | Higher localization precision and longer imaging times. |
Table 2: Representative Photophysical Properties
| Property | This compound | EGFP |
| Excitation Max (λex) | ~652 nm[9] | ~488 nm |
| Emission Max (λem) | ~674 nm[9] | ~507 nm |
| Extinction Coefficient (ε) | ~100,000 M⁻¹cm⁻¹[14] | ~55,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.40[14] | ~0.60[15] |
| Relative Brightness (ε × Φ) | ~40,000 | ~33,000 |
| Photostability | High[1][5] | Moderate, prone to photobleaching.[15][16] |
| Fluorescence Turn-On Ratio | 15 to >100-fold[7][11] | Not applicable |
Experimental Protocols
The following provides a generalized methodology for labeling intracellular proteins using the this compound system via genetic code expansion, contrasted with the standard protocol for FP expression.
This protocol is based on methods for incorporating an unnatural amino acid (UAA) into a protein in mammalian cells.[1][17]
-
Plasmid Preparation:
-
Prepare a plasmid encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site.
-
Prepare a second plasmid encoding an evolved aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., TCO-Lysyl-tRNA synthetase/tRNA(Pyl)CUA pair) that specifically recognizes the desired UAA (e.g., TCO-Lysine).
-
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T or COS-7) on glass-bottom dishes suitable for microscopy.
-
Co-transfect the cells with the two plasmids using a standard transfection reagent.
-
-
Unnatural Amino Acid Incorporation:
-
24 hours post-transfection, replace the culture medium with fresh medium supplemented with the UAA (e.g., 10-25 µM TCO*-Lysine). The aaRS will charge its tRNA with the UAA, which is then incorporated at the amber codon site during protein translation.
-
Incubate for 24-48 hours to allow for expression of the UAA-containing protein.
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound probe in fresh culture medium to a final concentration of 0.5-5 µM.
-
Remove the UAA-containing medium from the cells and add the this compound solution.
-
Incubate for 10-60 minutes at 37°C to allow the iEDDA reaction to proceed.[2]
-
-
Imaging:
-
For no-wash imaging, the cells can be imaged directly in the labeling medium or after a simple buffer replacement.[8]
-
Image the cells using a fluorescence microscope equipped with a Cy5 filter set (e.g., Excitation: 640/20 nm, Emission: 690/50 nm).
-
-
Plasmid Preparation:
-
Clone the gene for the protein of interest into a mammalian expression vector containing an FP tag (e.g., pEGFP-N1 or C1), creating a fusion protein.
-
-
Cell Culture and Transfection:
-
Plate mammalian cells on glass-bottom dishes.
-
Transfect the cells with the FP-fusion plasmid.
-
-
Expression and Maturation:
-
Incubate for 24-48 hours to allow for expression and proper folding/maturation of the fluorescent protein chromophore.
-
-
Imaging:
-
Wash the cells with phosphate-buffered saline (PBS) or imaging medium to remove autofluorescent components from the culture medium.
-
Image using a suitable filter set (e.g., for EGFP, Excitation: 488/10 nm, Emission: 525/50 nm).
-
References
- 1. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design for High Bioorthogonal Fluorogenicity of Tetrazine-Encoded Green Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live‐Cell Localization Microscopy with a Fluorogenic and Self‐Blinking Tetrazine Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound [spirochrome.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative comparison of fluorescent proteins using protein nanocages in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative comparison of fluorescent proteins using protein nanocages in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. Site-Specific Protein Labeling with Tetrazine Amino Acids | Springer Nature Experiments [experiments.springernature.com]
Decoding Specificity: A Comparative Guide to SiR-Tetrazine Labeling
In the dynamic landscape of cellular imaging, the precise and specific labeling of proteins of interest is paramount. SiR-tetrazine, a bioorthogonal labeling probe, has emerged as a powerful tool for live-cell imaging, offering high specificity and minimal perturbation of cellular processes. This guide provides a comprehensive comparison of this compound with alternative labeling methods, supported by experimental data and detailed protocols to validate its labeling specificity.
Performance Comparison: this compound vs. Alternatives
This compound labeling distinguishes itself from other common techniques such as fluorescent proteins (e.g., GFP), and self-labeling tags (e.g., SNAP-tag, HaloTag) through its unique mechanism and advantageous properties. The inverse-electron-demand Diels-Alder cycloaddition reaction between this compound and a genetically encoded unnatural amino acid, such as trans-cyclooctene (B1233481) (TCO), provides a highly specific and rapid labeling strategy.
| Feature | This compound with UAA | Fluorescent Proteins (e.g., GFP) | Self-Labeling Tags (SNAP/Halo) |
| Tag Size | Very Small (~1 kDa) | Large (~27 kDa) | Moderate (~20-33 kDa) |
| Specificity | High, bioorthogonal reaction | High, genetically encoded | High, enzymatic reaction |
| Photostability | High | Moderate to High | High (depends on ligand) |
| Brightness | High | Moderate | High (depends on ligand) |
| Fluorogenicity | Yes (fluorescence increases upon labeling) | No | No |
| Labeling Time | Fast (minutes) | N/A (expressed with protein) | Fast (minutes to hours) |
| Perturbation | Minimal | Potential for protein misfolding/dysfunction | Potential for steric hindrance |
| Suitability for Super-Resolution | Excellent | Limited by photophysics | Good to Excellent |
Validating Labeling Specificity: Experimental Protocols
Ensuring that the observed fluorescence signal originates solely from the protein of interest is crucial. Here, we detail two key experimental protocols to validate the specificity of this compound labeling.
Flow Cytometry Analysis of Labeling Specificity
This method quantitatively assesses the specificity of this compound labeling by comparing the fluorescence of cells expressing the target protein with and without the TCO unnatural amino acid.
Protocol:
-
Cell Preparation: Culture two populations of cells. One population is engineered to express the target protein with a TCO-containing unnatural amino acid incorporated at a specific site. The second (control) population expresses the same protein but without the TCO amino acid.
-
Labeling: Incubate both cell populations with this compound at a final concentration of 1-5 µM in imaging medium for 30 minutes at 37°C.
-
Washing: Wash the cells three times with fresh imaging medium to remove unbound this compound.
-
Cell Detachment: Detach adherent cells using a non-enzymatic cell dissociation solution.
-
Flow Cytometry: Analyze the fluorescence of single cells using a flow cytometer equipped with a 640 nm laser for excitation and a 670/30 nm bandpass filter for emission.
-
Data Analysis: Compare the mean fluorescence intensity of the TCO-positive and TCO-negative cell populations. A significantly higher fluorescence intensity in the TCO-positive population indicates specific labeling.
Western Blot Analysis of Labeled Proteins
This biochemical approach confirms that the this compound probe is covalently attached to the target protein of the correct molecular weight.
Protocol:
-
Cell Lysis: Lyse the this compound labeled cells (from both TCO-positive and TCO-negative populations) in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
In-gel Fluorescence Scan: Scan the gel using a fluorescence imager with excitation and emission wavelengths appropriate for SiR (e.g., 650 nm excitation, 670 nm emission). A fluorescent band should only be visible in the lane corresponding to the TCO-positive cell lysate at the expected molecular weight of the target protein.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to a different fluorophore (e.g., an Alexa Fluor 488-conjugated antibody).
-
Imaging: Image the membrane for both the SiR fluorescence and the antibody fluorescence. Co-localization of the SiR signal and the antibody signal at the same molecular weight confirms the specific labeling of the target protein.
Visualizing Cellular Processes with this compound
The high specificity and minimal perturbation of this compound labeling make it an ideal tool for studying dynamic cellular processes. Below are diagrams illustrating the experimental workflow and a relevant signaling pathway that can be investigated using this technology.
A Comparative Guide to SiR-Tetrazine Labeling Efficiency for Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
The ability to specifically label and visualize biomolecules within their native environment is paramount for advancing our understanding of complex biological processes and for the development of targeted therapeutics. Among the array of bioorthogonal chemistries, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine-conjugated fluorophores, such as Silicon-Rhodamine (SiR)-tetrazine, and a trans-cyclooctene (B1233481) (TCO)-modified biomolecule has emerged as a leading strategy. This is largely due to its exceptionally fast reaction kinetics and high specificity.[1]
This guide provides a quantitative comparison of SiR-tetrazine labeling with a prominent alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), supported by experimental data and detailed protocols to inform the selection of the optimal labeling strategy for your research needs.
Quantitative Performance Comparison
The efficacy of a bioorthogonal labeling strategy is determined by several key parameters, including the reaction rate, the stability of the reactants, and the fluorogenic properties of the probe. The Tetrazine-TCO ligation is renowned for its rapid kinetics, which are orders of magnitude faster than many other bioorthogonal reactions, enabling efficient labeling at low concentrations.[2][3]
| Parameter | This compound Ligation (iEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | This compound + TCO-modified biomolecule | Azide-modified biomolecule + DBCO/BCN-fluorophore |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 3.3 x 10⁶; typically 2,000 - 30,000[1][4] | ~0.1 - 1.0 (for DBCO and benzyl (B1604629) azide)[5][6] |
| Fluorescence Enhancement (Turn-on) | This compound is fluorogenic, with fluorescence increasing upon reaction.[7][8] A 45-fold turn-on has been reported for an ortho-TzSiR analog.[9] | Generally not inherently fluorogenic, requiring washout of excess probe. |
| Biocompatibility | Excellent; catalyst-free. | Excellent; catalyst-free. |
| Reactant Stability | TCO can be susceptible to isomerization and reaction with thiols. Tetrazine stability can vary.[10] | Azides and cyclooctynes like DBCO are generally stable, though DBCO can react with thiols.[5] |
| Typical Labeling Conditions | Micromolar concentrations, incubation for 5-30 minutes.[11][12] | Micromolar concentrations, incubation for 30-60 minutes.[13][14] |
Signaling Pathways and Experimental Workflows
Chemical Reaction of this compound with TCO
The labeling of a TCO-modified biomolecule with this compound proceeds via an inverse-electron-demand Diels-Alder cycloaddition. This reaction is highly specific and forms a stable covalent bond.
Experimental Workflow for Intracellular Protein Labeling
A common strategy for labeling intracellular proteins involves the genetic incorporation of an unnatural amino acid (UAA) containing a TCO group, followed by the addition of the cell-permeable this compound dye.[15][16]
Comparison of Tetrazine-TCO Ligation and SPAAC
The choice between Tetrazine-TCO ligation and SPAAC depends on the specific experimental requirements, such as the need for rapid kinetics versus reactant stability.
Experimental Protocols
Protocol 1: Labeling of Intracellular Proteins via Genetic Code Expansion
This protocol describes the site-specific labeling of an intracellular protein in live mammalian cells using a genetically encoded TCO-lysine and this compound.[15][16]
Materials:
-
Mammalian cells (e.g., HeLa or HEK293T)
-
Plasmids encoding the orthogonal tRNA/tRNA synthetase pair for TCO-lysine and the target protein with an in-frame amber (TAG) codon at the desired labeling site.
-
TCO-lysine
-
This compound
-
Cell culture medium and transfection reagents
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells on a glass-bottom dish suitable for microscopy.
-
Co-transfect the cells with the plasmids for the tRNA/tRNA synthetase pair and the target protein.
-
-
Incorporation of TCO-lysine:
-
24 hours post-transfection, replace the medium with fresh medium containing TCO-lysine (typically 10-25 µM).
-
Incubate for 18-24 hours to allow for protein expression and incorporation of the TCO-unnatural amino acid.
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Remove the TCO-lysine containing medium and wash the cells once with PBS.
-
Add the this compound solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Imaging:
Protocol 2: Antibody Labeling with TCO and this compound
This protocol outlines the conjugation of an antibody with a TCO moiety, followed by labeling with this compound.[17][18]
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-PEG-NHS ester
-
Anhydrous DMSO
-
This compound
-
Desalting column
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
TCO-NHS Ester Conjugation:
-
Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove unreacted TCO-NHS ester using a desalting column.
-
-
This compound Ligation:
-
To the TCO-labeled antibody, add a 1.5 to 3-fold molar excess of this compound.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
The this compound labeled antibody can be purified via a desalting column if necessary.
-
Protocol 3: Live-Cell Labeling with SPAAC (DBCO and Azide)
This protocol provides a general method for labeling azide-modified biomolecules on live cells with a DBCO-conjugated fluorophore.[13][19]
Materials:
-
Live cells with azide-modified surface proteins (e.g., through metabolic labeling with an azide-sugar)
-
DBCO-conjugated fluorophore
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells with an azide-containing metabolic precursor (e.g., Ac4ManNAz) for 2-3 days to introduce azides onto cell surface glycans.
-
-
Labeling with DBCO-Fluorophore:
-
Prepare a solution of the DBCO-fluorophore in cell culture medium at a final concentration of 1-20 µM.
-
Wash the cells to remove any unincorporated azide (B81097) precursor.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Gently wash the cells three to five times with pre-warmed medium to remove the excess DBCO-fluorophore.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [spirochrome.com]
- 8. spirochrome.com [spirochrome.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live‐Cell Localization Microscopy with a Fluorogenic and Self‐Blinking Tetrazine Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Head-to-Head Comparison of TCO and BCN Dienophiles for SiR-Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Bioorthogonal Reaction Partners
The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile is a cornerstone of bioorthogonal chemistry, enabling the precise labeling and tracking of biomolecules in complex biological systems. Among the most prominent dienophiles are trans-cyclooctene (B1233481) (TCO) and bicyclo[6.1.0]nonyne (BCN). When paired with silicon-rhodamine (SiR)-tetrazine conjugates, these reactions provide a powerful toolkit for live-cell imaging and targeted therapies. This guide offers an in-depth comparison of TCO and BCN for SiR-tetrazine ligation, supported by quantitative data and detailed experimental protocols to inform the selection of the optimal dienophile for your research needs.
Executive Summary
TCO dienophiles generally exhibit significantly faster reaction kinetics with tetrazines compared to BCN. This rapid ligation is advantageous for applications requiring swift labeling at low concentrations. However, this high reactivity can be associated with lower stability, particularly in the presence of thiols. BCN, while exhibiting slower kinetics, offers a more stable alternative, making it suitable for longer-term studies where dienophile stability is paramount. The choice between TCO and BCN ultimately represents a trade-off between reaction speed and stability.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative parameters for the ligation of TCO and BCN with tetrazines. While direct comparative data for this compound under identical conditions is limited, the presented data from various tetrazine systems provide a strong basis for comparison.
| Parameter | TCO with Tetrazines | BCN with Tetrazines | References |
| Second-Order Rate Constant (k₂) | 1,000 - 1,000,000 M⁻¹s⁻¹ | 0.5 - 125 M⁻¹s⁻¹ | [1][2][3][4] |
| General Reactivity | Exceptionally fast | Moderate to fast | [5][6] |
| Stability in Aqueous Buffer (PBS) | Generally stable, but can isomerize to the less reactive cis-isomer over time. Half-life can be influenced by substitution and buffer conditions. | Generally considered stable in aqueous buffers. | [7] |
| Stability in Presence of Thiols (e.g., Glutathione) | Susceptible to isomerization, leading to a loss of reactivity. Half-life can be in the range of hours. | More stable than TCO, but can still exhibit some degradation over extended periods. | [8] |
Table 1: Comparative Performance of TCO and BCN Dienophiles in Tetrazine Ligation. The second-order rate constants highlight the significantly faster kinetics of TCO compared to BCN. Stability is a key differentiator, with BCN showing greater resilience in thiol-containing environments.
| Fluorophore System | Dienophile | Quantum Yield (Φ) of Ligation Product | References |
| Fluorogenic Coumarin-Tetrazine | TCO | Product brightness is high but can be transient. | [5] |
| Fluorogenic Coumarin-Tetrazine | BCN | Lower initial reaction rate but leads to a stable, bright product. | [5][6] |
| SiR Derivatives (General) | - | 0.34 - 0.54 | [9][10] |
| Pyridazine (B1198779) Products (from BCN) | BCN | Can be highly fluorescent depending on the tetrazine structure (up to 0.134 reported for some systems). | [8] |
Table 2: Quantum Yield of Fluorogenic Tetrazine Ligation Products. The quantum yield of the final fluorescent product is a critical consideration. While TCO reactions are fast, the initial dihydropyridazine (B8628806) product can be less fluorescent than the fully aromatized pyridazine formed from BCN ligation. The quantum yield of SiR dyes is generally high, but the specific quantum yield of the SiR-TCO and SiR-BCN ligation products requires direct comparative measurement.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for comparing the reactivity of TCO and BCN with this compound and for a typical protein labeling experiment.
Protocol 1: Comparative Kinetic Analysis of TCO and BCN with this compound
This protocol outlines a method to determine the second-order rate constant (k₂) for the ligation of this compound with TCO and BCN dienophiles.
Materials:
-
This compound
-
TCO-functionalized molecule (e.g., TCO-amine)
-
BCN-functionalized molecule (e.g., BCN-amine)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer or plate reader capable of measuring absorbance in the visible range (around 520-540 nm for tetrazine)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound, TCO-amine, and BCN-amine in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a cuvette or a well of a microplate, add the reaction buffer.
-
Initiate Reaction: Add a known concentration of this compound to the buffer. To initiate the reaction, add a molar excess (typically 10-fold or greater) of either the TCO or BCN dienophile.
-
Monitor Reaction: Immediately begin monitoring the decrease in absorbance of the tetrazine at its λmax (typically between 520-540 nm) over time.[4]
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(Abs)) versus time. The slope of the initial linear portion of this plot will be the pseudo-first-order rate constant (k_obs).
-
Calculate Second-Order Rate Constant (k₂): The second-order rate constant is calculated using the equation: k₂ = k_obs / [Dienophile], where [Dienophile] is the concentration of the TCO or BCN dienophile.
-
Comparison: Repeat the experiment for both TCO and BCN under identical conditions to obtain a direct comparison of their reaction kinetics with this compound.
Protocol 2: Labeling of a TCO- or BCN-Modified Protein with this compound
This protocol provides a general workflow for labeling a protein that has been functionalized with either a TCO or BCN group.
Materials:
-
TCO- or BCN-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., in DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reaction Setup: To the solution of the TCO- or BCN-modified protein, add a slight molar excess (e.g., 1.5 to 5 equivalents) of the this compound stock solution. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5%) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature. Reaction times will vary depending on the dienophile used. For TCO ligations, 30-60 minutes is often sufficient. For BCN ligations, a longer incubation of 1-4 hours may be necessary. The reaction can also be performed at 4°C with extended incubation times.
-
Purification: Remove the unreacted this compound from the labeled protein conjugate using a size-exclusion chromatography column (e.g., a desalting column).
-
Characterization: Confirm the successful labeling of the protein by methods such as SDS-PAGE with in-gel fluorescence scanning, UV-Vis spectroscopy (measuring both protein and SiR absorbance), and mass spectrometry.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Reaction mechanisms for TCO and BCN ligation with this compound.
Caption: General experimental workflow for this compound ligation.
Conclusion
The selection of a dienophile for this compound ligation is a critical decision that impacts the efficiency and success of bioorthogonal labeling experiments. TCO offers unparalleled speed, making it the dienophile of choice for rapid labeling, particularly in dynamic systems or when working with low concentrations of reactants. Conversely, BCN provides a more stable and robust option, better suited for experimental designs that require longer incubation times or are performed in environments with high concentrations of nucleophiles. Researchers should carefully consider the specific demands of their application to make an informed choice between these two powerful bioorthogonal tools. Further direct comparative studies on the quantum yield of the final SiR-ligation products from both TCO and BCN reactions would be beneficial to the field.
References
- 1. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Bioorthogonal Fluorescence Turn‐On Labeling Based on Bicyclononyne−Tetrazine Cycloaddition Reactions that Form Pyridazine Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Assessing SiR-Tetrazine Performance for Live-Cell Imaging: A Comparative Guide
Silicon-rhodamine (SiR)-tetrazine is a powerful tool for live-cell imaging, enabling researchers to visualize and track biomolecules with high specificity and resolution. This guide provides a comprehensive comparison of SiR-tetrazine's performance in various cell lines, alongside alternative probes, supported by experimental data and detailed protocols.
Performance Comparison of Tetrazine-Based Probes
The following table summarizes the quantitative performance of this compound and comparable fluorogenic probes in different cell lines. Key metrics include fluorescence enhancement upon reaction (turn-on), which indicates the signal-to-background ratio.
| Probe | Cell Line | Target | Fluorescence Enhancement (Turn-on) | Reference |
| This compound | COS-7 | Nup153 | ~10-fold | [1] |
| HD653 (SiR derivative) | COS-7 | Nup153 | >50-fold | [1][2] |
| H-Tet-SiR | COS-7 | Microtubules | Not specified | [3] |
| f-HM-SiR | HeLa | Histone H2A | Significant | [4] |
| ATTO488-tetrazine | N/A | TCO-Lys | ~40-fold | [3] |
| ATTO465-tetrazine | N/A | TCO-Lys | ~15-fold | [3] |
| ATTO425-tetrazine | N/A | TCO*-Lys | ~25-fold | [3] |
| OG-5-Tz | HeLa | Actin | High turn-on | [5] |
| Rh-6-Tz | HeLa | Actin | High turn-on | [5] |
| MeSiRh-5-Tz | HeLa | Actin | High turn-on | [5] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological pathways is crucial for understanding the application of this compound.
Bioorthogonal Labeling Workflow
The following diagram illustrates the general workflow for labeling intracellular proteins using this compound and a genetically encoded unnatural amino acid.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction
The core of the labeling strategy is the bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction between the tetrazine moiety of the probe and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), attached to the target molecule.
Detailed Experimental Protocols
The following are generalized protocols for live-cell imaging using tetrazine-based probes. Optimization for specific cell types, targets, and imaging systems is recommended.
Protocol 1: Labeling of Intracellular Proteins via Unnatural Amino Acid Incorporation
This protocol describes the labeling of intracellular proteins genetically encoded with a TCO-containing unnatural amino acid.[3]
-
Cell Culture and Transfection:
-
Plate cells (e.g., COS-7, HeLa) on glass-bottom dishes suitable for imaging.
-
Transfect cells with a plasmid encoding the protein of interest containing a TAG codon at the desired labeling site, along with a plasmid for the TCO*-Lys-tRNA synthetase/tRNA pair.
-
Culture cells in medium supplemented with the unnatural amino acid (e.g., 1 mM TCO*-Lys).
-
-
Labeling:
-
Prepare a stock solution of this compound (or other tetrazine-dye) in DMSO (e.g., 1 mM).
-
Dilute the tetrazine-fluorophore stock in pre-warmed complete cell culture medium to the final working concentration (typically 0.2 - 5 µM).
-
Remove the existing culture medium from the cells.
-
Add the labeling solution to the cells and incubate at 37°C for 15-60 minutes.
-
-
Imaging:
-
For "no-wash" imaging with fluorogenic probes, imaging can be performed directly after incubation.
-
For probes with lower fluorogenicity, wash the cells twice with pre-warmed complete culture medium to remove unbound probe.
-
Image the cells using a fluorescence microscope with appropriate excitation and emission filters (e.g., Cy5 filter set for SiR).
-
Protocol 2: Labeling of Cell Surface Proteins
This protocol is for labeling cell surface proteins that have been modified to contain a TCO group.
-
Cell Preparation:
-
Culture cells expressing the TCO-modified cell surface protein on imaging-compatible plates.
-
-
Labeling:
-
Prepare the labeling solution by diluting the cell-impermeable tetrazine-fluorophore in pre-warmed culture medium or PBS to the final desired concentration.
-
Aspirate the culture medium and gently wash the cells once with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate for a designated period (e.g., 10-30 minutes) at 37°C or on ice to inhibit internalization.
-
-
Wash and Image:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed PBS to remove unbound probe.
-
Add fresh, pre-warmed culture medium and proceed with imaging.
-
Alternatives to this compound
While this compound is a versatile probe, several alternatives offer different spectral properties and performance characteristics.
-
HDyes: A series of tetrazine-dye conjugates, including rhodamine and SiR derivatives, designed for high fluorescence enhancement and efficient quenching.[2][6] HD653, a SiR derivative, has shown superior fluorogenicity compared to standard this compound.[2]
-
Other Fluorophore-Tetrazine Conjugates: Tetrazine can be conjugated to a wide range of organic fluorophores, such as ATTO dyes, to create probes with different excitation and emission spectra.[3] This allows for multicolor imaging experiments.
-
Cell-Permeable vs. Impermeable Probes: The cell permeability of tetrazine probes can be controlled by chemical modifications, enabling specific labeling of either intracellular or extracellular targets.[3][6]
Conclusion
The choice of a fluorescent probe for live-cell imaging is critical and depends on the specific application, target protein, and cell line. This compound offers excellent properties for many experiments, particularly in super-resolution microscopy. However, for applications requiring a higher signal-to-background ratio, newer generation probes like HDyes may provide superior performance. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal tetrazine-based probe for their live-cell imaging needs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SiR-Tetrazine Alternatives for Advanced Bioorthogonal Labeling
For researchers, scientists, and drug development professionals seeking to push the boundaries of live-cell imaging and bioorthogonal labeling, the choice of fluorescent probe is paramount. While Silicon-Rhodamine (SiR)-tetrazine has been a valuable tool, a new generation of alternatives offers significant improvements in key performance metrics. This guide provides an objective comparison of SiR-tetrazine with its leading alternatives, supported by experimental data, to inform the selection of the optimal probe for your research needs.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine-functionalized probe and a strained dienophile has revolutionized the site-specific labeling of biomolecules in their native environment. The ideal probe for such applications should exhibit a combination of favorable characteristics: rapid reaction kinetics, high fluorogenicity (a significant increase in fluorescence upon reaction), excellent photostability, and a high signal-to-background ratio. This guide focuses on a head-to-head comparison of this compound with notable alternatives, providing the data necessary to make an informed decision for your specific application.
Performance Comparison of this compound and Alternatives
The following table summarizes the key quantitative performance metrics for this compound and its alternatives. The data has been compiled from various studies to provide a comprehensive overview. It is important to note that experimental conditions can influence these values.
| Probe | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Fluorescence Turn-On Ratio | Quantum Yield (Φ) of Product | Signal-to-Background Ratio | Photostability |
| SiR-Tz | ~1,000 - 5,000 | 2.8 - 5.6[1][2] | ~0.40 | 2.8x[1][2] | Moderate |
| HD653 | Not explicitly stated, but qualitative descriptions suggest rapid kinetics | 35.8 - 55[1][2] | ~0.50 | 35.8x[1][2] | High |
| MeSiRh-5-Tz | Not explicitly stated | 2.0 - 3.3[3] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Spirohexene (Sph)-Tetrazine | 7,900 (with DpTz-TAMRA) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Good stability reported |
In-Depth Look at a Leading Alternative: HDyes
A significant advancement in fluorogenic probes for bioorthogonal chemistry comes from the development of "Heidelberg Dyes" (HDyes)[1][4]. These probes, such as HD653, are designed with a minimized distance between the fluorophore and the tetrazine quencher, leading to highly efficient fluorescence quenching in the "off" state and a dramatic increase in fluorescence upon reaction[1][4].
A direct comparison in live COS-7 cells demonstrated that HD653 exhibits a signal-to-background ratio of 35.8x, a substantial improvement over the 2.8x observed for SiR-Tz under the same conditions[1][2]. This high fluorogenicity allows for "no-wash" imaging protocols, reducing experimental complexity and potential cell stress[1]. Furthermore, in STED super-resolution microscopy, HD653-labeled vimentin (B1176767) showed less photobleaching after 50 imaging cycles compared to SiR-Tz[1].
Alternative Dienophiles: The Case for Spirohexene
Beyond the fluorophore-tetrazine conjugate, the choice of dienophile also plays a critical role in the overall performance of the bioorthogonal labeling system. While trans-cyclooctene (B1233481) (TCO) is widely used, alternatives like spiro[2.3]hex-1-ene (Sph) have been developed to offer a better balance between reactivity and stability. TCO can be prone to isomerization, leading to a less reactive form. Spirohexene, on the other hand, demonstrates good stability while maintaining a rapid reaction rate, with a second-order rate constant (k₂) of 7,900 M⁻¹s⁻¹ reported for the reaction between Sph-lysine and a dipyridyl-s-tetrazine (DpTz) derivative.
Experimental Protocols
To facilitate the adoption and evaluation of these advanced probes, detailed experimental protocols for key applications are provided below.
Protocol 1: Comparative Live-Cell Imaging of Intracellular Proteins (Wash-Free)
This protocol outlines a method to directly compare the performance of SiR-Tz and an alternative probe like HD653 for labeling an intracellular protein.
Materials:
-
COS-7 cells
-
Plasmid encoding the target protein of interest fused to a tag for dienophile incorporation (e.g., HaloTag or an unnatural amino acid)
-
Transfection reagent
-
Dienophile-modified ligand (e.g., HTL-BCN for HaloTag) or unnatural amino acid (e.g., Lys-BCN)
-
SiR-Tz and HD653 stock solutions (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with serum and supplements)
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection:
-
Plate COS-7 cells on glass-bottom dishes.
-
Transfect the cells with the plasmid encoding the tagged protein of interest according to the manufacturer's protocol.
-
If using an unnatural amino acid, co-transfect with the necessary machinery for its incorporation.
-
-
Dienophile Incorporation:
-
24 hours post-transfection, incubate the cells with the dienophile-modified ligand or unnatural amino acid in the culture medium for the required time to allow for protein expression and dienophile incorporation.
-
-
Labeling:
-
Prepare two sets of dishes for each probe.
-
Dilute SiR-Tz and HD653 in pre-warmed live-cell imaging medium to a final concentration of 500 nM.
-
Remove the dienophile-containing medium and add the probe solutions to the respective dishes.
-
Incubate the cells for 30 minutes at 37°C and 5% CO₂.
-
-
Imaging (Wash-Free):
-
Directly image the cells on the confocal microscope without washing steps.
-
Use appropriate laser lines and emission filters for SiR fluorescence (e.g., 640 nm excitation, 650-700 nm emission).
-
Acquire images under identical settings for both probes to allow for a direct comparison of signal intensity and background fluorescence.
-
-
Data Analysis:
-
Quantify the signal-to-background ratio by measuring the mean fluorescence intensity in the labeled structures and in a background region devoid of cells.
-
Protocol 2: Determination of Second-Order Rate Constants (k₂)
This protocol describes a method to measure the reaction kinetics of a tetrazine probe with a dienophile using UV-Vis spectrophotometry.
Materials:
-
Tetrazine probe of interest
-
Dienophile (e.g., TCO derivative)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the tetrazine probe and the dienophile in a suitable solvent (e.g., DMSO).
-
Determine the concentration of the tetrazine stock solution accurately by measuring its absorbance at its characteristic wavelength (typically ~520-540 nm).
-
-
Kinetic Measurement:
-
Set up the spectrophotometer to measure the absorbance at the λmax of the tetrazine over time.
-
In a quartz cuvette, prepare a solution of the dienophile in the reaction buffer. The dienophile should be in large excess (at least 10-fold) over the tetrazine to ensure pseudo-first-order kinetics.
-
Initiate the reaction by adding a small volume of the tetrazine stock solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance decay over time until the reaction is complete.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Dienophile] , where [Dienophile] is the concentration of the dienophile in excess.
-
Visualizing the Bioorthogonal Labeling Workflow
To better understand the process of bioorthogonal labeling, the following diagrams illustrate the key steps and concepts.
Caption: Generalized workflow for bioorthogonal labeling in live cells.
Caption: Fluorogenic mechanism of tetrazine probes.
By carefully considering the quantitative data and employing the detailed protocols provided, researchers can confidently select and utilize the most appropriate this compound alternative to achieve superior results in their bioorthogonal labeling experiments.
References
A Comparative Analysis of SiR-Tetrazine Photostability for Advanced Imaging
For researchers, scientists, and drug development professionals engaged in high-resolution cellular imaging, the photostability of fluorescent probes is a critical determinant of experimental success. The ability to withstand prolonged and intense illumination without significant signal loss is paramount for techniques such as live-cell imaging and super-resolution microscopy. This guide provides a comparative overview of the photostability of SiR-tetrazine, a popular far-red fluorescent probe for bioorthogonal labeling, against other commonly used alternatives.
Quantitative Photostability Comparison
Direct, side-by-side comparisons of photostability under identical conditions are not always available in the published literature. The following table summarizes key photophysical and photostability parameters for this compound and other far-red fluorescent dyes. It is important to note that these values are compiled from various sources and experimental conditions may differ, which can influence the results.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability Metric | Reference |
| This compound | ~652 | ~674 | High (not specified) | High Photostability | [1] |
| Alexa Fluor 647 | ~650 | ~665 | 0.33 | Significantly more photostable than Cy5 | [2] |
| Cy5 | ~649 | ~666 | ~0.27 | Moderate photostability | |
| ATTO647N | ~647 | ~669 | 0.65 | High photostability, often used for STED | [3] |
Note: The term "High Photostability" for this compound is based on manufacturer claims and its successful application in demanding imaging techniques like super-resolution microscopy.[1] Quantitative photobleaching data under standardized conditions for direct comparison is limited.
Experimental Protocols
Accurate assessment of fluorophore photostability is crucial for selecting the appropriate dye for a given experiment. Below are detailed methodologies for measuring photobleaching and for a typical live-cell protein labeling experiment using this compound.
Protocol 1: Measurement of Photobleaching Half-Life
This protocol outlines a common method to determine the photobleaching half-life (t₁/₂) of a fluorescent dye using fluorescence microscopy.
Materials:
-
Solutions of fluorescent dyes of interest (e.g., this compound, Alexa Fluor 647-tetrazine, Cy5-tetrazine) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Immobilize the dye to prevent diffusion. This can be achieved by preparing a thin film of the dye solution on a microscope slide and allowing it to dry, or by embedding the dye in a polymer matrix.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being tested.
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Protocol 2: Live-Cell Protein Labeling with this compound
This protocol describes a typical workflow for labeling a specific protein in living cells using bioorthogonal chemistry with this compound. This method involves a "pre-targeting" approach where a dienophile-modified antibody first binds to the target protein, followed by the addition of the tetrazine-modified dye.
Materials:
-
Cells expressing the protein of interest.
-
Antibody targeting the protein of interest, conjugated to a dienophile (e.g., trans-cyclooctene, TCO).
-
This compound solution.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Plate cells on a glass-bottom dish suitable for imaging and culture until they reach the desired confluency.
-
Antibody Incubation (Pre-targeting):
-
Dilute the TCO-modified antibody in pre-warmed cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the antibody solution to the cells and incubate for 1 hour at 37°C.
-
-
Washing: Remove the antibody solution and wash the cells three times with pre-warmed cell culture medium to remove any unbound antibody.
-
This compound Labeling:
-
Dilute the this compound probe in pre-warmed cell culture medium to the desired final concentration (typically 1-5 µM).
-
Add the this compound solution to the cells and incubate for 10-30 minutes at 37°C.
-
-
Final Wash and Imaging:
-
Remove the this compound solution and wash the cells twice with pre-warmed cell culture medium.
-
Replace with fresh, pre-warmed medium for imaging.
-
Image the cells using a fluorescence microscope with the appropriate filter set for SiR.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for live-cell protein labeling using this compound and a simplified Jablonski diagram depicting the mechanism of photobleaching.
Caption: Workflow for pre-targeted live-cell imaging with this compound.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.
References
A Researcher's Guide to Validating the Fluorogenic Turn-On of SiR-Tetrazine Probes
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Silicon-rhodamine (SiR)-tetrazine probes have emerged as powerful tools for live-cell imaging due to their fluorogenic properties, which minimize background fluorescence and enable no-wash experimental designs. This guide provides a comprehensive comparison of SiR-tetrazine probes with alternative fluorogenic dyes, supported by experimental data and detailed protocols to validate their "turn-on" capabilities.
The fluorogenic nature of this compound probes stems from the quenching of the SiR fluorophore by the tetrazine moiety through a mechanism believed to be Dexter exchange. This quenching is alleviated upon the inverse-electron-demand Diels-Alder (IEDDA) reaction with a dienophile, such as trans-cyclooctene (B1233481) (TCO), leading to a significant increase in fluorescence. The efficiency of this process is highly dependent on the specific molecular design of the probe.
The Fluorogenic Turn-On Mechanism: A Visual Representation
The activation of a this compound probe is a two-step process initiated by the bioorthogonal reaction with a TCO-modified molecule. The following diagram illustrates this signaling pathway.
Caption: The IEDDA reaction between this compound and a TCO-modified biomolecule results in the formation of a fluorescent product and the release of nitrogen gas, leading to a "turn-on" of the SiR fluorophore's signal.
Performance Comparison of Fluorogenic Probes
The selection of a fluorogenic probe is a critical decision that balances reactivity, brightness, and the magnitude of the fluorescence increase. The following table summarizes key performance metrics for this compound probes and other common fluorogenic dyes.
| Probe | Fluorophore Core | Dienophile | Fold Turn-On | Quantum Yield (reacted) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| o-TzSiR (HD653) | Silicon Rhodamine | BCN | ~45-55 | 0.41 | Not specified | [1] |
| This compound (commercial) | Silicon Rhodamine | BCN | ~3 | Not specified | Not specified | [1] |
| TMR-Tetrazine (o-TzR) | Tetramethylrhodamine | BCN | ~95 | 0.68 | Not specified | [1] |
| Fl-5-Tz | Fluorescein | TCO | ~15 | Not specified | Not specified | |
| MeSiRh-5-Tz | Silicon Rhodamine | TCO | ~10 | Not specified | Not specified | |
| 3-H-Tz | - | TCO | - | - | 26,000 ± 1,300 | [2] |
| 3-Me-6-Ph-Tz | - | TCO | - | - | 3,300 ± 100 | [2] |
Key Experimental Protocols
Validating the performance of a this compound probe requires rigorous experimental procedures. Below are detailed protocols for three critical validation assays.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after absorption. This protocol uses a comparative method with a known standard.
Materials:
-
This compound probe
-
TCO-functionalized molecule (e.g., TCO-amine)
-
Reference standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101)
-
Spectrograde solvent (e.g., PBS, ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare a stock solution of the this compound probe and the TCO-functionalized molecule in the chosen solvent.
-
Induce the reaction: Mix the this compound probe with an excess of the TCO-functionalized molecule to ensure complete conversion to the fluorescent product. Allow the reaction to proceed to completion.
-
Prepare a series of dilutions of both the reacted this compound product and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the reacted this compound and the reference standard.
-
Calculate the quantum yield of the reacted this compound using the following equation: Φsample = Φref * (msample / mref) * (ηsample² / ηref²) where:
-
Φ is the quantum yield
-
m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Measurement of the Fluorogenic Turn-On Ratio
The turn-on ratio quantifies the increase in fluorescence upon reaction with the dienophile.
Materials:
-
This compound probe
-
TCO-functionalized molecule
-
Spectrograde solvent
-
Fluorometer
Procedure:
-
Prepare a solution of the this compound probe in the desired solvent at a known concentration.
-
Measure the initial fluorescence intensity (Fquenched) of the this compound solution.
-
Add a stoichiometric excess of the TCO-functionalized molecule to the cuvette to initiate the reaction.
-
Monitor the fluorescence intensity over time until a stable maximum is reached. This final intensity is Factivated.
-
Calculate the turn-on ratio: Turn-On Ratio = Factivated / Fquenched
Determination of Signal-to-Background Ratio in Live Cells
This protocol assesses the performance of the this compound probe in a biologically relevant context.
Materials:
-
Cells expressing a protein of interest tagged with a TCO-containing unnatural amino acid or a self-labeling tag (e.g., HaloTag, SNAP-tag) functionalized with TCO.
-
Control cells (not expressing the TCO-tagged protein).
-
This compound probe.
-
Cell culture medium.
-
Imaging buffer (e.g., phenol (B47542) red-free medium).
-
Confocal or widefield fluorescence microscope with appropriate filter sets.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Preparation: Plate the cells expressing the TCO-tagged protein and control cells on a suitable imaging dish or slide.
-
Labeling: Incubate the cells with the this compound probe at an optimized concentration (typically in the nanomolar to low micromolar range) in cell culture medium for a specific duration (e.g., 30-60 minutes). For a "no-wash" experiment, proceed directly to imaging. For a wash-based protocol, rinse the cells with fresh medium or imaging buffer to remove unbound probe.
-
Imaging: Acquire fluorescence images of both the labeled cells expressing the TCO-tagged protein and the control cells using identical microscope settings (laser power, exposure time, gain).
-
Image Analysis: a. In the images of the labeled cells, define regions of interest (ROIs) over the specifically labeled structures (the "signal"). b. Define ROIs in background areas of the same image where there is no specific labeling. c. In the images of the control cells, define ROIs over non-specific cellular structures. d. Measure the mean fluorescence intensity within each ROI.
-
Calculation of Signal-to-Background Ratio: Signal-to-Background Ratio = (Mean Signal Intensity - Mean Background Intensity) / Mean Background Intensity
By following these protocols and utilizing the provided comparative data, researchers can effectively validate the fluorogenic turn-on of this compound probes and select the optimal tool for their specific live-cell imaging applications. This rigorous approach ensures reliable and reproducible results in the dynamic field of bioorthogonal chemistry.
References
Benchmarking SiR-Tetrazine: A Comparison Guide for Super-Resolution Microscopy
Authored for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of cellular imaging, super-resolution microscopy (SRM) provides an unprecedented view into the nanoscale organization of life. The choice of a fluorescent probe is paramount to the success of these techniques, directly influencing resolution, image quality, and the viability of live-cell experiments. Silicon-rhodamine tetrazine (SiR-tetrazine) has emerged as a powerful tool, particularly for live-cell SRM, due to its far-red emission, cell permeability, and fluorogenic properties.
This guide provides an objective comparison of this compound's performance against other common far-red fluorophores used in Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), supported by key photophysical data and detailed experimental protocols.
Quantitative Performance Comparison
The selection of a fluorophore is often a trade-off between brightness, photostability, and labeling strategy. This compound's key advantage lies in its fluorogenic nature, where its fluorescence is significantly enhanced upon reaction with a dienophile, leading to a high signal-to-background ratio in live-cell imaging without the need for wash-out steps.[1][2] The table below summarizes the key photophysical properties of this compound and two widely used alternatives, Alexa Fluor 647 and Janelia Fluor 646 (JF646).
| Property | This compound | Janelia Fluor 646 (JF646) | Alexa Fluor 647 |
| Excitation Max (nm) | ~652 | ~646 | ~650 |
| Emission Max (nm) | ~674 | ~664 | ~665 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~100,000 | ~152,000 | ~239,000 |
| Quantum Yield (Φ) | ~0.40 (reacted) | ~0.54 | ~0.33 |
| Fluorescence Turn-On Ratio | High (e.g., 45-fold) | N/A (always on) | N/A (always on) |
| Cell Permeability | Yes | Yes | No (requires permeabilization) |
| Primary SRM Suitability | STED, STORM | STED, dSTORM | dSTORM |
| Photostability | Good, especially for live-cell STED with 775 nm depletion laser.[3] | Excellent for STED and dSTORM. | Excellent, considered a benchmark for dSTORM due to high photon output per switching event.[4][5] |
Labeling Strategies: Bioorthogonal vs. Immunofluorescence
A significant advantage of this compound is its use in bioorthogonal "click chemistry" labeling. This method allows for the precise labeling of target proteins in living cells with minimal perturbation, a stark contrast to the larger antibody complexes used in traditional immunofluorescence.
Experimental Protocols
Detailed methodologies are crucial for reproducible super-resolution imaging. Below are representative protocols for live-cell labeling and subsequent imaging using STED and dSTORM with this compound.
Protocol 1: Live-Cell Labeling via HaloTag and Tetrazine Ligation
This protocol describes the labeling of a protein of interest (POI) fused to a HaloTag in live mammalian cells.
-
Cell Culture and Transfection:
-
Seed mammalian cells (e.g., HeLa, COS-7) on #1.5 thickness glass-bottom dishes.
-
Transfect cells with a plasmid encoding your POI fused to a HaloTag using a standard transfection reagent. Allow 24-48 hours for protein expression.
-
-
Primary Ligand Incubation:
-
Prepare a 10 µM working solution of a cell-permeable HaloTag ligand functionalized with a dienophile (e.g., trans-cyclooctene, TCO) in pre-warmed complete cell culture medium.
-
Replace the cell medium with the ligand solution.
-
Incubate for 30 minutes at 37°C and 5% CO₂.[1]
-
-
Washing:
-
Aspirate the ligand solution.
-
Wash the cells three times with pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM) for 5 minutes each to remove unbound ligand.[6]
-
-
This compound Labeling:
-
Prepare a 1-5 µM working solution of this compound in pre-warmed imaging medium.
-
Add the this compound solution to the cells.
-
Incubate for 10-30 minutes at 37°C.[7][8] Due to the fluorogenic nature of the probe, extensive washing is often not required, which is advantageous for live-cell imaging.[2]
-
-
Final Wash and Imaging:
-
Gently replace the labeling solution with fresh, pre-warmed imaging medium.
-
The cells are now ready for live-cell STED or STORM imaging.
-
Protocol 2: Live-Cell STED Imaging
This protocol is optimized for SiR dyes, which perform well with far-red depletion lasers that minimize phototoxicity.[3]
-
Microscope Setup:
-
Use a STED microscope equipped with an excitation laser around 640-650 nm and a depletion laser at 775 nm.
-
Ensure the system has a live-cell incubation chamber to maintain temperature (37°C) and CO₂ (5%).
-
-
Image Acquisition:
-
Excitation: Use a pulsed laser at ~647 nm for excitation.
-
Depletion: Use a pulsed STED laser at 775 nm. The resolution is proportional to the depletion laser power; however, for live-cell imaging, it is critical to use the lowest power necessary to achieve the desired resolution to minimize phototoxicity.[9]
-
Detection: Collect the fluorescence signal in a spectral window of approximately 660-720 nm.
-
Gating: If using a pulsed STED laser, apply time-gating (e.g., starting detection 1.0-1.5 ns after the excitation pulse) to further improve resolution by rejecting photons emitted before the STED process is complete.[10]
-
Pixel Size: Set the pixel size to be at least half of the expected resolution (e.g., 20-30 nm for STED).
-
Dwell Time: Use a pixel dwell time between 2-200 µs, balancing signal acquisition with imaging speed to capture dynamic events.
-
Protocol 3: dSTORM Imaging
dSTORM relies on the photoswitching of single molecules in a specific buffer. While this compound can be used, Alexa Fluor 647 is often the preferred dye for its robust switching properties.[4]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - US [thermofisher.com]
- 6. HaloTag labeling protocol [abberior.rocks]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 10. A simple empirical algorithm for optimising depletion power and resolution for dye and system specific STED imaging - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of SiR-Tetrazine on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise labeling of proteins is paramount for unraveling their complex roles in cellular processes. The advent of bioorthogonal chemistry has provided powerful tools for site-specifically attaching probes to proteins with minimal perturbation. Among these, the Silicon-Rhodamine (SiR)-tetrazine ligation has gained prominence for its rapid kinetics and utility in live-cell imaging. This guide provides an objective comparison of SiR-tetrazine with other common protein labeling methods, supported by experimental data and detailed protocols to assess the impact of labeling on protein function.
Introduction to this compound Labeling
This compound is a fluorescent probe that participates in a bioorthogonal reaction with a dienophile, most commonly a strained trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN). This reaction, an inverse-electron-demand Diels-Alder cycloaddition, is exceptionally fast and can be performed in living cells with high specificity. The SiR fluorophore is a bright, far-red dye that is well-suited for super-resolution microscopy and in vivo imaging. The process typically involves genetically encoding a non-canonical amino acid bearing the TCO or BCN moiety into the protein of interest, followed by incubation with this compound.
Comparison of Protein Labeling Technologies
The choice of a protein labeling strategy depends on a variety of factors, including the experimental question, the nature of the protein of interest, and the desired downstream applications. Here, we compare this compound-based labeling with three other widely used methods: fluorescent proteins (FPs), SNAP-tag, and HaloTag.
| Feature | This compound (Bioorthogonal) | Fluorescent Proteins (e.g., GFP) | SNAP-tag | HaloTag |
| Labeling Principle | Covalent reaction between this compound and a genetically encoded dienophile (e.g., TCO).[1] | Genetically encoded fusion of the target protein with a fluorescent protein. | Covalent labeling of a 20 kDa SNAP-tag fusion with O6-benzylguanine (BG) substrates. | Covalent labeling of a 33 kDa HaloTag fusion with chloroalkane-based ligands. |
| Size of the Tag | Very small (non-canonical amino acid). | Large (~27 kDa). | Large (~20 kDa). | Large (~33 kDa). |
| Potential for Functional Perturbation | Generally low due to the small size of the modification. However, the labeling process itself can have off-target effects. | Can be significant due to the large size and potential for aggregation or misfolding of the fusion protein. | Can be significant due to the large tag size. | Can be significant due to the large tag size. |
| Brightness & Photostability | High (dependent on the SiR dye). Excellent photostability. | Variable, generally lower than organic dyes. Photobleaching can be an issue. | High (dependent on the organic dye used). | High (dependent on the organic dye used). Often brighter than SNAP-tag with SiR dyes. |
| Labeling Specificity | High, but some tetrazine derivatives can exhibit off-target reactivity with the proteome.[2] | High (genetically encoded). | High. | High. |
| Live-Cell Labeling | Yes, highly suitable for live-cell imaging. | Yes, the gold standard for live-cell imaging. | Yes. | Yes. |
| Multiplexing Capability | Can be combined with other orthogonal bioorthogonal reactions. | Possible with different colored FPs. | Can be used with the orthogonal CLIP-tag system. | Can be used with other orthogonal labeling methods. |
Assessing the Impact on Protein Function: Experimental Protocols
It is crucial to experimentally validate that the chosen labeling method does not adversely affect the function of the protein of interest. Below are detailed protocols for key experiments to assess protein function post-labeling.
Analysis of Protein Expression and Labeling Efficiency
This experiment confirms the expression of the tagged protein and the efficiency of the labeling reaction.
Experimental Workflow:
Protocol:
-
Cell Culture and Transfection: Culture cells expressing the protein of interest with the desired tag (e.g., TCO-amino acid for this compound labeling, SNAP-tag, HaloTag, or FP fusion).
-
Labeling:
-
This compound: Incubate cells with this compound at a final concentration of 1-5 µM for 30-60 minutes.
-
SNAP-tag/HaloTag: Incubate cells with the appropriate fluorescent ligand according to the manufacturer's instructions.
-
Fluorescent Proteins: No labeling step is required.
-
-
Cell Lysis: Wash cells with PBS and lyse using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel.
-
In-Gel Fluorescence: For fluorescently labeled proteins, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths. This will visualize all labeled proteins.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the protein of interest or the tag.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. This will visualize the total amount of the target protein (labeled and unlabeled).
-
-
Analysis: Compare the in-gel fluorescence signal to the Western blot signal to determine the labeling efficiency.
Assessment of Enzymatic Activity
For enzymes, it is essential to determine if the label affects their catalytic activity.
Experimental Workflow:
Protocol:
-
Prepare Labeled and Unlabeled Enzyme: Prepare cell lysates or purified protein for both the labeled and unlabeled versions of the enzyme.
-
Enzyme Kinetic Assay:
-
Use a continuous or discontinuous assay appropriate for the enzyme. For example, a colorimetric or fluorometric assay that measures the formation of a product over time.
-
Prepare a series of substrate concentrations.
-
Initiate the reaction by adding the enzyme to the substrate solution.
-
Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a plate reader or spectrophotometer.
-
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km.
-
Compare the Vmax and Km values of the labeled enzyme to the unlabeled control. A significant change in these parameters indicates that the label is affecting the enzyme's function.
-
Evaluation of Protein-Protein Interactions
For proteins that function in complexes, it is important to assess whether the label disrupts their interactions with binding partners.
Experimental Workflow:
Protocol (Co-Immunoprecipitation):
-
Cell Culture and Transfection: Co-transfect cells to express the labeled "bait" protein and its untagged "prey" binding partner. Include a control with an unlabeled "bait" protein.
-
Labeling: Label the "bait" protein as described in the first protocol.
-
Cell Lysis: Lyse the cells in a non-denaturing buffer (e.g., buffer containing 0.5-1% NP-40 or Triton X-100).
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody that specifically recognizes the "bait" protein (or its tag).
-
Add protein A/G-agarose or magnetic beads to pull down the antibody-protein complex.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the "prey" protein to detect its presence in the immunoprecipitated complex.
-
-
Analysis: Compare the amount of co-immunoprecipitated "prey" protein between the labeled and unlabeled "bait" samples. A significant reduction in the amount of co-precipitated prey suggests that the label interferes with the protein-protein interaction.
Conclusion
The choice of a protein labeling method requires careful consideration of the potential impact on protein function. This compound labeling, due to the small size of the modification, is often a minimally perturbative approach for live-cell imaging and super-resolution microscopy. However, as with any protein modification, it is essential to empirically validate that the labeling does not alter the biological activity of the protein of interest. The experimental protocols provided in this guide offer a framework for rigorously assessing the impact of this compound and other labeling technologies on protein function, enabling researchers to make informed decisions and generate reliable data. By systematically evaluating the effects of labeling, scientists can confidently employ these powerful tools to illuminate the intricate workings of the cell.
References
A Comparative Guide to the Cross-Reactivity of SiR-Tetrazine Probes
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry.[1] This reaction's rapid kinetics and high specificity in complex biological environments have made tetrazine-conjugated fluorophores invaluable tools for molecular imaging and bioconjugation.[2] Among these, silicon-rhodamine (SiR)-tetrazine probes are popular for their far-red emission, which minimizes cellular autofluorescence.[3]
However, a critical consideration for the in vivo application of any bioorthogonal probe is its potential for off-target reactions. Studies have revealed that tetrazine derivatives can exhibit non-specific labeling of proteins, a phenomenon attributed to their reactivity with nucleophiles within the proteome.[4] This cross-reactivity is highly dependent on the structure of the tetrazine moiety.[4] This guide provides an objective comparison of SiR-tetrazine's performance with other common fluorescent tetrazine probes, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific application.
Data Presentation: A Quantitative Comparison of Fluorescent Tetrazine Probes
The selection of a fluorescent tetrazine probe often involves a trade-off between reaction kinetics, fluorogenic properties, and specificity. The following tables summarize key performance metrics for this compound and other commonly used fluorescent tetrazine probes.
Table 1: Comparison of Second-Order Rate Constants (k₂) for the Reaction of Fluorescent Tetrazine Probes with trans-Cyclooctene (TCO)
| Fluorophore | Tetrazine Derivative | k₂ (M⁻¹s⁻¹) | Reference |
| SiR | SiR-Tz20 (3-cyclopropyl-6-phenyl) | Data not explicitly found for this derivative, but noted for low proteome reactivity | [4] |
| SiR | ortho-TzSiR | Comparable fluorogenicity to o-TzR | [5] |
| Various | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | [6] |
| Various | Hydrogen substituted tetrazine | 26,000 ± 500 | [7] |
| Various | Methyl-tetrazine | ~820 - 10332 | [7][8] |
| Various | Phenyl-tetrazine | Slower than Pyridyl-tetrazine | [8] |
| BODIPY | BODIPY-Tz | High turn-on ratios reported | [9][10] |
| Cy5 | Cy5-tetrazine | Used for labeling various biomolecules | [11] |
Note: The reactivity of tetrazines is highly sensitive to the specific substituents on the tetrazine ring and the structure of the TCO derivative.[7]
Table 2: Comparison of Fluorescence Turn-On Ratios of Tetrazine Probes Upon Reaction with a Dienophile
| Fluorophore | Turn-On Ratio (fold increase) | Reference |
| SiR | ~45 | [5] |
| Fluorescein (Fl) | Up to 109 | [12] |
| BODIPY | Up to 1600 | [9][10] |
| Coumarin | Ultrafluorogenic probes developed | [13] |
| Various Xanthene Dyes | Decreases with increasing emission wavelength | [12] |
Note: The turn-on ratio is influenced by the quenching efficiency of the tetrazine, which is dependent on the distance and electronic coupling between the tetrazine and the fluorophore.
Experimental Protocols
Detailed and standardized protocols are essential for the objective comparison of fluorescent probes. Below are methodologies for key experiments related to the use and evaluation of this compound probes.
1. Protocol for In Situ Live-Cell Protein Labeling
This protocol describes the labeling of a target protein, Bruton's tyrosine kinase (BTK), in live cells using a TCO-modified inhibitor and a this compound probe.[12]
-
Cell Culture: Seed 1 x 10⁶ HL60 or RPMI8226 cells in a six-well plate and culture for 24 hours.
-
Inhibitor Treatment: Treat the cells with 10 µM of a TCO-modified BTK inhibitor (IBR-TCO) and incubate for 1 hour at 37°C.
-
This compound Labeling: Add 10 µM of the this compound probe to the cells and incubate for 30 minutes at 37°C.
-
Washing: Centrifuge the cells at 3000g for 5 minutes. Discard the supernatant and wash the cell pellets with PBS.
-
Analysis: The labeled proteins can then be analyzed by methods such as SDS-PAGE and in-gel fluorescence scanning or by fluorescence microscopy.
2. Protocol for Assessing Non-Specific Proteome Reactivity
This protocol allows for the evaluation of the off-target reactivity of different this compound derivatives with the cellular proteome.[4]
-
Cell Lysate Preparation: Prepare a cell lysate from a suitable cell line (e.g., HeLa cells).
-
Incubation: Incubate various this compound derivatives at different concentrations with the cell lysate for 30 minutes.
-
SDS-PAGE: Separate the proteins in the treated lysates by SDS-PAGE.
-
Fluorescence Gel Scanning: Scan the gel using a fluorescence scanner to visualize and quantify non-specific protein labeling. Derivatives with low proteome reactivity will show minimal background fluorescence in the gel lanes.
3. Protocol for Determining Reaction Kinetics via Stopped-Flow Spectrophotometry
This method is used to measure the second-order rate constant of the TCO-tetrazine ligation.
-
Reagent Preparation: Prepare stock solutions of the tetrazine probe and the TCO derivative (e.g., in DMSO). On the day of the experiment, dilute the stock solutions to the desired final concentrations in the reaction buffer (e.g., PBS, pH 7.4). To ensure pseudo-first-order kinetics, the concentration of the TCO derivative should be at least 10-fold higher than the tetrazine concentration.
-
Instrument Setup: Use a stopped-flow spectrophotometer equilibrated to the desired temperature (e.g., 25°C or 37°C).
-
Measurement: Rapidly mix the solutions of the tetrazine probe and the TCO derivative in the stopped-flow instrument. Monitor the decrease in the characteristic absorbance of the tetrazine over time (typically around 520 nm).
-
Data Analysis: Fit the absorbance decay curve to a pseudo-first-order exponential decay to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO derivative.
Visualizations
Diagram 1: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
Caption: The bioorthogonal reaction between this compound and a TCO-modified biomolecule.
Diagram 2: Experimental Workflow for Assessing Cross-Reactivity
Caption: Workflow to evaluate the non-specific proteome reactivity of this compound probes.
Diagram 3: Factors Influencing this compound Specificity
Caption: Key factors that determine the on-target versus off-target reactivity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. spirochrome.com [spirochrome.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Polar BODIPY-Tetrazines for Rapid Pretargeted Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cy5 tetrazine | AAT Bioquest [aatbio.com]
- 12. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03879D [pubs.rsc.org]
- 13. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SiR-Tetrazine Derivatives for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a powerful tool for bioorthogonal chemistry, enabling the specific and efficient labeling of biomolecules in living systems. Among the various fluorophore-tetrazine conjugates, silicon-rhodamine (SiR)-tetrazine derivatives have garnered significant attention due to their far-red spectral properties, which minimize cellular autofluorescence and allow for deep-tissue imaging.
This guide provides an objective comparison of different SiR-tetrazine derivatives, offering a summary of their performance based on available experimental data. Detailed experimental protocols for live-cell imaging and flow cytometry are provided to facilitate the comparative evaluation of these probes.
Data Presentation: Quantitative Comparison of this compound Derivatives
The selection of an optimal this compound derivative depends on a balance of key performance indicators, including photophysical properties, reaction kinetics, and fluorogenicity. The following table summarizes the quantitative data for commercially available and recently developed this compound derivatives. It is important to note that the data has been compiled from various sources and experimental conditions may differ, which can influence the reported values.
| Derivative Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) (Post-Reaction) | Fluorescence Turn-On Ratio | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Cell Permeability | Reference |
| This compound (SC008) | 652 | 674 | 100,000 | Not Reported | Not Reported | Not Reported | Permeable | [1][2] |
| HD653 | ~653 | ~676 | Not Reported | Not Reported | ~55-fold (with BCN-protein) | Not Reported | Permeable | [3][4] |
| SiR-actin | Not Reported | Not Reported | Not Reported | Not Reported | >100-fold | Not Reported | Permeable | [5] |
Note: "Not Reported" indicates that the specific data point was not found in the reviewed literature under comparable conditions. The turn-on ratio for HD653 was determined using a BCN-tagged protein, and reaction kinetics can vary with different dienophiles.
Mandatory Visualization
Experimental Workflow for Comparative Evaluation
The following diagram outlines a generalized workflow for the objective comparison of different this compound derivatives in live-cell applications.
Bioorthogonal Labeling Reaction
The core of this technology is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a this compound probe and a trans-cyclooctene (B1233481) (TCO)-modified biomolecule.
Experimental Protocols
To ensure an objective comparison, it is crucial to follow standardized experimental protocols. The following protocols are designed for the comparative evaluation of different this compound derivatives.
Protocol 1: Comparative Live-Cell Imaging
This protocol outlines a method for comparing the performance of different this compound derivatives for imaging a specific protein of interest in living cells.
Materials:
-
Live cells cultured on glass-bottom dishes.
-
Expression vector for a protein of interest fused to a tag (e.g., HaloTag, SNAP-tag) for TCO modification.
-
TCO-modified ligand for the protein tag (e.g., TCO-HaloTag ligand).
-
This compound derivatives to be compared.
-
Anhydrous DMSO.
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with serum and HEPES).
-
Phosphate-buffered saline (PBS).
-
Confocal or STED microscope with appropriate laser lines and filters.
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of imaging.
-
Transfect cells with the expression vector for the TCO-modifiable protein of interest according to the manufacturer's protocol. Allow for protein expression for 24-48 hours.
-
-
TCO Labeling:
-
Prepare a working solution of the TCO-modified ligand in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but is typically in the range of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the TCO-ligand solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound TCO-ligand.
-
-
This compound Labeling:
-
Prepare fresh 1 mM stock solutions of each this compound derivative in anhydrous DMSO.
-
Prepare working solutions of each this compound derivative in pre-warmed live-cell imaging medium. A starting concentration of 1-5 µM is recommended, but should be optimized for each derivative.
-
To parallel sets of TCO-labeled cells, add the working solutions of the different this compound derivatives.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
For "no-wash" comparison, image the cells directly in the labeling solution.
-
For "wash" comparison, remove the labeling solution and wash the cells twice with pre-warmed live-cell imaging medium before adding fresh imaging medium.
-
Acquire images using a confocal or STED microscope with identical settings (laser power, gain, exposure time) for all compared derivatives.
-
-
Data Analysis:
-
Signal-to-Background Ratio: Quantify the mean fluorescence intensity of the labeled structure and a background region in the same cell. Calculate the ratio to compare the signal enhancement of each probe.
-
Photostability: Acquire a time-lapse series of images under continuous illumination and measure the rate of photobleaching for each derivative.
-
Protocol 2: Comparative Flow Cytometry Analysis
This protocol allows for the quantitative comparison of labeling efficiency and brightness of different this compound derivatives on a cell population level.
Materials:
-
Suspension or adherent cells expressing a TCO-modified cell surface protein.
-
This compound derivatives to be compared.
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Flow cytometer with a 633/640 nm laser and appropriate emission filters.
Procedure:
-
Cell Preparation and TCO Labeling:
-
Prepare a single-cell suspension of cells expressing the TCO-modified surface protein.
-
Label the cells with the TCO-modified ligand as described in Protocol 1, step 2.
-
After washing, resuspend the cells in ice-cold FACS buffer at a concentration of 1x10⁶ cells/mL.
-
-
This compound Labeling:
-
Prepare working solutions of each this compound derivative in ice-cold FACS buffer.
-
Aliquot the cell suspension into different tubes and add the different this compound derivative solutions. Include an unlabeled control.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells three times with ice-cold FACS buffer by centrifugation (300 x g for 5 minutes) and resuspension to remove unbound probe.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellets in an appropriate volume of FACS buffer.
-
Analyze the samples on a flow cytometer. Use the unlabeled control to set the gates.
-
Record the mean fluorescence intensity (MFI) and the percentage of labeled cells for each this compound derivative.
-
-
Data Analysis:
-
Compare the MFI values to assess the relative brightness of the different probes.
-
Compare the percentage of labeled cells to evaluate the labeling efficiency of each derivative.
-
By following these standardized protocols and utilizing the provided quantitative data, researchers can make informed decisions on the most suitable this compound derivative for their specific research needs, ultimately leading to more robust and reliable experimental outcomes.
References
A Comparative Guide to Wash-Free Staining with SiR-Tetrazine for Live-Cell Imaging
For researchers, scientists, and drug development professionals, the ability to visualize cellular processes in real-time without cumbersome wash steps is invaluable. This guide provides an objective comparison of SiR-tetrazine-based wash-free staining with other available alternatives, supported by experimental data and detailed protocols.
The advent of fluorogenic probes has revolutionized live-cell imaging by minimizing background fluorescence and eliminating the need for wash steps that can perturb cellular physiology. Among these, silicon-rhodamine (SiR)-tetrazine conjugates have emerged as a powerful tool for their far-red emission, high cell permeability, and fluorogenic properties.[1][2] This guide delves into the validation of this compound for wash-free staining, compares it with alternative methods, and provides the necessary experimental details for its successful implementation.
The Mechanism of this compound Fluorogenicity
This compound probes operate on the principle of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine moiety and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN).[1][2][3] The fluorophore (SiR) is initially in a quenched, non-fluorescent state due to its close proximity to the tetrazine quencher.[4][5][6] Upon reaction with the dienophile-tagged target molecule, the tetrazine is consumed, leading to a significant increase in fluorescence intensity.[4][5][6] This "turn-on" mechanism is crucial for achieving a high signal-to-background ratio in wash-free imaging.[4]
Recent advancements in probe design, such as the development of "Heidelberg Dyes" (HDyes), have optimized this quenching efficiency by minimizing the distance between the fluorophore and the tetrazine.[4][5][7] This design has been shown to result in highly efficient quenching through a Dexter exchange mechanism, leading to a substantial fluorescence enhancement upon reaction.[4][5][7]
Comparative Performance of Fluorogenic Probes
The performance of a fluorogenic probe is determined by several factors, including its fluorescence enhancement (turn-on ratio), brightness of the reacted product, and cell permeability. The following table summarizes the quantitative data for this compound and its alternatives.
| Probe Type | Fluorophore | Quenching Mechanism | Fluorescence Enhancement | Cell Permeability | Key Features |
| This compound Conjugates | Silicon Rhodamine (SiR) | Dexter Exchange[4][5] | Moderate to High[4][7] | High[1][2] | Far-red emission, compatible with super-resolution microscopy (STED, STORM)[2] |
| HDyes (e.g., HD653) | Silicon Rhodamine (SiR) derivative | Dexter Exchange[4][5] | High[4][5] | High[4] | Highly specific labeling with minimal off-target staining under no-wash conditions[4][5] |
| Rhodamine-Tetrazine Conjugates | Tetramethylrhodamine (TMR) | Dexter Exchange[4][5] | Up to 76-fold[4][7] | Variable (can be tuned by chemical modification)[4][5] | Bright, well-established fluorophore |
| BODIPY-based Dyes | Boron Dipyrromethene (BODIPY) | Aggregation-caused quenching | Not explicitly quantified | Lipophilic, membrane-staining | Rapid, no-wash staining of plasma and subcellular membranes |
| ATTO-Tetrazine Conjugates | ATTO Dyes (e.g., ATTO488, ATTO655) | FRET (for shorter wavelengths)[8] | 15-40 fold (for ATTO425, 465, 488)[8] | Variable | Broad range of excitation/emission wavelengths available |
Experimental Protocols
General Workflow for Wash-Free Staining with Tetrazine Probes
The successful application of wash-free staining with tetrazine probes involves two key steps: labeling the target of interest with a dienophile and subsequent incubation with the fluorogenic tetrazine probe.
Detailed Protocol for this compound Staining of Live Cells
This protocol is a general guideline and may require optimization for specific cell types and targets.
-
Target Labeling:
-
Genetically encode a tag (e.g., HaloTag, SNAP-tag) fused to the protein of interest.
-
Incubate cells with the corresponding dienophile-functionalized ligand (e.g., TCO-HaloTag ligand) according to the manufacturer's instructions to label the target protein.
-
Alternatively, for labeling other biomolecules like glycans, metabolic labeling with a dienophile-modified precursor can be employed.[3]
-
-
Cell Preparation:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Allow cells to adhere and grow to the desired confluency.
-
-
Staining:
-
Prepare a stock solution of this compound in anhydrous DMSO.[2]
-
Dilute the this compound stock solution to the final working concentration (typically 1-5 µM) in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and add the this compound containing medium.
-
Incubate the cells for 10-30 minutes at 37°C in a CO2 incubator.
-
-
Imaging:
-
Directly image the cells without any wash steps using a fluorescence microscope equipped with a standard Cy5 filter set.[1]
-
For super-resolution microscopy techniques like STED or STORM, specific imaging conditions and buffers may be required.
-
Signaling Pathway and Mechanism Visualization
The core of the wash-free staining technique lies in the bioorthogonal reaction that triggers the fluorescence. The following diagram illustrates this process.
Conclusion
This compound and its optimized variants like HDyes offer a robust and validated method for wash-free, live-cell imaging. Their far-red emission minimizes phototoxicity and autofluorescence, making them particularly suitable for sensitive biological systems and super-resolution applications. While other fluorogenic probes based on different fluorophores and quenching mechanisms exist, the high fluorescence enhancement and specificity of the newer generation this compound conjugates position them as a leading choice for researchers seeking high-contrast, real-time visualization of cellular dynamics without disruptive wash steps. The provided protocols and mechanistic insights serve as a foundation for the successful implementation of this powerful imaging technique.
References
- 1. This compound [spirochrome.com]
- 2. spirochrome.com [spirochrome.com]
- 3. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 4. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of SiR-Tetrazine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the proper disposal of SiR-tetrazine, a far-red fluorescent probe. Adherence to these procedures is essential for maintaining a safe laboratory environment, protecting the environment, and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][2] In the event of skin or eye contact, flush the affected area with copious amounts of water and seek immediate medical attention.[2]
Solutions of this compound are often prepared in dimethyl sulfoxide (B87167) (DMSO).[3] It is important to note that DMSO can facilitate the absorption of organic molecules through the skin.[3] Therefore, extra caution should be exercised when handling DMSO-based solutions.
Step-by-Step Disposal Protocol
This compound and materials contaminated with it should be treated as hazardous chemical waste.[1] Under no circumstances should this material be disposed of down the drain or in the regular solid waste stream.[1][4] The following protocol outlines the standard procedure for the disposal of this compound waste.
1. Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and spill cleanup materials, in a dedicated hazardous waste container.[1]
-
To minimize transfers, it is advisable to leave the chemical in its original container whenever possible.[1]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][5]
2. Container Labeling:
-
The hazardous waste container must be clearly and accurately labeled.[1][4] The label should include:
3. Storage Pending Disposal:
-
Securely seal the waste container to prevent leaks or spills.[4]
-
Store the container in a designated and secure satellite accumulation area.[1][4] This area should be away from incompatible materials and have secondary containment.[5]
4. Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[4]
-
Always follow your local, state, and federal regulations for hazardous waste disposal.[2][3]
Disposal of Empty Containers:
-
Empty this compound containers must be thoroughly rinsed. The first rinse should be collected as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal, but consult your institutional EHS for specific guidance.
-
After thorough rinsing and air-drying, deface or remove the original label from the container before disposing of it in the appropriate recycling or solid waste stream.[5]
Quantitative Data Summary
| Parameter | Value | Source |
| Acute Toxicity (Oral) | Data not available in provided search results. | Manufacturer's SDS |
| Skin Corrosion/Irritation | Data not available in provided search results. | Manufacturer's SDS |
| Serious Eye Damage/Irritation | Data not available in provided search results. | Manufacturer's SDS |
| Aquatic Toxicity | Data not available in provided search results. | Manufacturer's SDS/EHS |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols for handling hazardous chemicals. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling SiR-tetrazine
For researchers, scientists, and drug development professionals utilizing SiR-tetrazine, a powerful tool in bioconjugation and cellular imaging, adherence to strict safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this fluorescent probe.
Immediate Safety and Handling Precautions
This compound is a chemical compound intended for laboratory research use only.[1][2] While a comprehensive toxicological profile is not available, it is crucial to handle the compound with care, assuming it may be harmful if inhaled, ingested, or absorbed through the skin. The provided Safety Data Sheet (SDS) for this compound and similar tetrazine compounds indicates the potential for skin, eye, and respiratory irritation.[1]
Solutions of this compound are typically prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] It is important to note that DMSO is known to facilitate the entry of organic molecules into tissues.[2] Therefore, all handling of this compound, particularly in its powdered form and when dissolved in DMSO, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Use in a well-ventilated area or fume hood. An N95-rated dust mask may be worn to minimize inhalation of fine particles. |
| Dissolving & Pipetting | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Work in a well-ventilated area or fume hood. |
| Reaction & Conjugation | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Work in a well-ventilated area or fume hood. |
| Waste Disposal | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Not generally required if handling closed containers. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 641.8 g/mol | [3] |
| Appearance | Solid | [4] |
| Storage Temperature | Below -20°C | [1][2] |
| Solubility | Soluble in anhydrous DMSO | [2] |
| Absorption Maximum (λabs) | 652 nm | [3] |
| Emission Maximum (λem) | 674 nm | [3] |
| Molar Extinction Coefficient (εmax) | 1.0·10⁵ mol⁻¹·cm⁻¹ | [3] |
| Occupational Exposure Limits | Not established. Handle as a potent compound with appropriate precautions. |
Experimental Protocol: Protein Labeling with this compound
This protocol outlines a general procedure for the labeling of a protein containing a trans-cyclooctene (B1233481) (TCO) group with this compound.
Materials:
-
TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column or spin desalting columns for purification
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under subdued light, dissolve the this compound in anhydrous DMSO to a final concentration of 1-10 mM. This stock solution should be prepared fresh.
-
-
Protein Conjugation:
-
Ensure the TCO-modified protein is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction is often rapid and can be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound from the labeled protein using a size-exclusion chromatography (SEC) column or a spin desalting column, following the manufacturer's instructions.
-
-
Characterization (Optional but Recommended):
-
Confirm successful conjugation by analyzing the labeled protein using UV-Vis spectroscopy (observing the absorbance peak of SiR at ~652 nm), SDS-PAGE (a shift in molecular weight may be observed), and/or mass spectrometry.
-
Experimental Workflow Diagram:
Caption: Workflow for protein labeling with this compound.
Disposal Plan
All waste materials containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[5][6] Do not dispose of this material down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Containerization:
-
Use chemically resistant, leak-proof containers with secure, tight-fitting lids. High-density polyethylene (B3416737) containers are often suitable.[5]
-
Label the waste container with "Hazardous Waste," the full chemical name "Waste this compound," and any other required hazard warnings as per your institution's policy.[5]
-
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials, such as pipette tips, microcentrifuge tubes, weighing paper, and gloves, in the designated solid hazardous waste container.[5]
-
Liquid Waste:
-
Concentrated Solutions (e.g., in DMSO): Collect in a labeled hazardous organic waste container.[5]
-
Dilute Aqueous Solutions: Collect in a labeled hazardous aqueous waste container. Some protocols for similar compounds suggest quenching reactive esters by adjusting the pH before disposal; however, for this compound, direct collection is recommended unless otherwise specified by your institution's Environmental Health and Safety (EHS) department.[5]
-
-
-
Storage and Final Disposal:
-
Store waste containers in a designated, well-ventilated satellite accumulation area, preferably with secondary containment.[6]
-
Keep containers closed except when adding waste.[6]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor. Comply with all local, state, and federal regulations.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
